molecular formula C37H64N7O20P3S B15547814 6-hydroxyhexadecanedioyl-CoA

6-hydroxyhexadecanedioyl-CoA

Katalognummer: B15547814
Molekulargewicht: 1051.9 g/mol
InChI-Schlüssel: FLXYPBLRRYABKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxyhexadecanedioyl-CoA is a useful research compound. Its molecular formula is C37H64N7O20P3S and its molecular weight is 1051.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H64N7O20P3S

Molekulargewicht

1051.9 g/mol

IUPAC-Name

16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-11-hydroxy-16-oxohexadecanoic acid

InChI

InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-10-13-24(45)12-8-6-4-3-5-7-9-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)

InChI-Schlüssel

FLXYPBLRRYABKB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of Long-Chain Hydroxy Dicarboxylic Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain hydroxy dicarboxylic acyl-CoAs are crucial metabolic intermediates involved in a variety of physiological and pathological processes. Their synthesis is a key area of research for understanding lipid metabolism and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies for the synthesis of these complex molecules, encompassing both enzymatic and chemical approaches. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this field.

Introduction

Long-chain hydroxy dicarboxylic acids are produced from monocarboxylic fatty acids through the ω-oxidation pathway. This metabolic route serves as an alternative to β-oxidation, particularly when there is an excess of fatty acids. The resulting dicarboxylic acids are subsequently activated to their coenzyme A (CoA) thioesters for further metabolism, primarily through peroxisomal β-oxidation. The hydroxylated forms of these dicarboxylic acyl-CoAs are key signaling molecules and intermediates in various metabolic pathways. Their synthesis and study are critical for investigating metabolic disorders, renal function, and the efficacy of therapeutic interventions.

Enzymatic Synthesis of Long-Chain Hydroxy Dicarboxylic Acyl-CoAs

The primary biological route for the synthesis of long-chain hydroxy dicarboxylic acids involves the cytochrome P450 (CYP) ω-hydroxylase system, followed by the action of alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid is then activated to its CoA ester by a long-chain acyl-CoA synthetase (ACSL).

The ω-Oxidation Pathway

The ω-oxidation pathway is a three-step enzymatic process that occurs in the endoplasmic reticulum and cytosol.

  • ω-Hydroxylation: This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the terminal (ω) carbon of a long-chain fatty acid.[1][2][3][4]

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase (ADH).

  • Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a dicarboxylic acid by aldehyde dehydrogenase (ALDH).

The dicarboxylic acid is then transported to the peroxisome for activation and subsequent β-oxidation.

Key Enzymes and Their Properties

A summary of the key enzymes involved in the enzymatic synthesis of long-chain hydroxy dicarboxylic acyl-CoAs is presented below.

Enzyme FamilySpecific Enzymes (Human)Substrate PreferenceCellular Location
Cytochrome P450 ω-Hydroxylase CYP4A11, CYP4F2, CYP4F3BLong-chain and very-long-chain fatty acids (e.g., lauric acid, arachidonic acid).[1][2][3]Endoplasmic Reticulum
Alcohol Dehydrogenase (ADH) Various isoformsω-hydroxy fatty acidsCytosol
Aldehyde Dehydrogenase (ALDH) Various isoformsω-oxo fatty acidsCytosol
Long-Chain Acyl-CoA Synthetase (ACSL) ACSL1, ACSL4 (putative)Long-chain dicarboxylic acids.[5][6][7]Peroxisomes, ER, Mitochondria
Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis can be influenced by various factors, including enzyme kinetics and reaction conditions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
CYP4A11 Lauric Acid10-201.5-3.0[1][8]
CYP4F2 Arachidonic Acid5-150.5-1.5[9]

In engineered E. coli systems designed for the production of long-chain dicarboxylic acids (DCAs), yields can vary based on the specific fatty acid substrate. For example, from a starting concentration of 1 g/L of fatty acid, the following maximum DCA concentrations have been achieved after 20 hours of whole-cell biotransformation[10][11]:

  • C12 DCA: 41 mg/L

  • C14 DCA: 163 mg/L

Addition of a heme precursor and a hydroxyl radical scavenger has been shown to increase these yields to 159 mg/L for C12 DCA and 410 mg/L for C14 DCA.[10][11] In some fed-batch processes using Candida species, dicarboxylic acid concentrations of up to 100 g/L have been achieved from oleic acid.[12]

Chemical Synthesis of Long-Chain Hydroxy Dicarboxylic Acyl-CoAs

While enzymatic methods offer high specificity, chemical synthesis provides a versatile alternative for producing a wider range of analogs and isotopically labeled standards. The synthesis typically involves the preparation of the long-chain hydroxy dicarboxylic acid followed by its activation to the corresponding acyl-CoA.

Synthesis of Long-Chain Hydroxy Dicarboxylic Acids

Several chemical methods can be employed for the synthesis of long-chain dicarboxylic acids, including isomerizing hydroxycarbonylation of unsaturated fatty acids.[13] This one-step method can achieve high turnover numbers and selectivities for the linear dicarboxylic acid product.[13]

Synthesis of Acyl-CoA from Dicarboxylic Acid

The formation of the acyl-CoA thioester from the dicarboxylic acid can be achieved through several methods, often involving the activation of the carboxylic acid group. A common approach involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocols

Enzymatic Synthesis of ω-Hydroxy Fatty Acids using Cytochrome P450

This protocol is adapted for a typical in vitro assay using human liver microsomes or recombinant CYP enzymes.

Materials:

  • Human liver microsomes or recombinant CYP4A11/CYP4F2

  • Long-chain fatty acid substrate (e.g., lauric acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for extraction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme source.

  • Initiate the reaction by adding the fatty acid substrate (dissolved in a minimal amount of organic solvent).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an ice-cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of the ω-hydroxy fatty acid using LC-MS/MS.

Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

This protocol describes a general method for the extraction and solid-phase purification of long-chain acyl-CoAs.[14][15][16][17]

Materials:

Procedure:

  • Homogenize the frozen tissue in ice-cold potassium phosphate buffer.

  • Add isopropanol and homogenize again.

  • Extract the acyl-CoAs with acetonitrile.

  • Centrifuge to pellet debris and collect the supernatant.

  • Condition the SPE column with the wash solution.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove impurities.

  • Elute the acyl-CoAs with the elution solution.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Dicarboxylic Acyl-CoAs

This protocol outlines the general conditions for the analysis of dicarboxylic acyl-CoAs.[18][19][20][21]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium hydroxide

  • Gradient: A suitable gradient from low to high organic phase to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A characteristic fragment, often resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.

Visualizations

Signaling Pathways and Workflows

Synthesis_and_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Long-Chain Fatty Acid Long-Chain Fatty Acid omega-Hydroxy Fatty Acid omega-Hydroxy Fatty Acid Long-Chain Fatty Acid->omega-Hydroxy Fatty Acid CYP450 (omega-Hydroxylase) omega-Oxo Fatty Acid omega-Oxo Fatty Acid omega-Hydroxy Fatty Acid->omega-Oxo Fatty Acid ADH CYP450 CYP450 Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid omega-Oxo Fatty Acid->Long-Chain Dicarboxylic Acid ALDH Dicarboxylyl-CoA Dicarboxylyl-CoA Long-Chain Dicarboxylic Acid->Dicarboxylyl-CoA ACSL ADH ADH ALDH ALDH Beta-Oxidation Beta-Oxidation Dicarboxylyl-CoA->Beta-Oxidation ACSL ACSL

Biosynthesis of Long-Chain Dicarboxylic Acyl-CoAs.

Experimental_Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Solid-Phase Extraction Solid-Phase Extraction Solvent Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for Acyl-CoA Analysis.

Conclusion

The synthesis of long-chain hydroxy dicarboxylic acyl-CoAs is a multi-step process that can be achieved through both enzymatic and chemical routes. Understanding the intricacies of these synthetic pathways and possessing robust analytical methods are paramount for advancing research in lipid metabolism and related diseases. This guide provides a comprehensive foundation of the core concepts, quantitative data, and detailed protocols to aid researchers in this complex and vital area of study. The continued development of novel synthetic and analytical techniques will undoubtedly lead to new discoveries and therapeutic opportunities.

References

A Technical Guide to the Enzymatic Synthesis of 6-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed chemoenzymatic pathway for the synthesis of 6-hydroxyhexadecanedioyl-CoA, a functionalized long-chain dicarboxylic acid derivative with potential applications in drug development and polymer synthesis. Due to the absence of a complete, documented biosynthetic pathway in current literature, this document details a hypothetical two-step enzymatic process. This process begins with the regioselective hydroxylation of hexadecanedioic acid to produce 6-hydroxyhexadecanedioic acid, followed by the activation of this intermediate to its corresponding Coenzyme A (CoA) thioester. This guide provides detailed, plausible experimental protocols, data presentation tables for anticipated results, and visualizations of the proposed synthetic pathway and experimental workflows.

Introduction

Long-chain hydroxy dicarboxylic acids and their CoA esters are valuable molecules in various biological and industrial processes. Their bifunctional nature, possessing both hydroxyl and carboxyl groups, makes them versatile building blocks for the synthesis of polymers, lubricants, and pharmaceutical intermediates. The enzymatic synthesis of these compounds offers the potential for high specificity and environmentally benign reaction conditions compared to traditional chemical methods. This guide focuses on a proposed enzymatic route to this compound, a C16 long-chain dicarboxylic acid hydroxylated at the 6-position.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of this compound is a two-step enzymatic cascade. The first step involves the in-chain hydroxylation of hexadecanedioic acid, followed by the CoA ligation of the resulting 6-hydroxyhexadecanedioic acid.

Step 1: In-chain Hydroxylation of Hexadecanedioic Acid

The initial and most challenging step is the regioselective hydroxylation of hexadecanedioic acid at the C-6 position. While ω-hydroxylation of fatty acids by cytochrome P450 monooxygenases is well-documented, in-chain hydroxylation is less common but achievable.[1][2] We propose the use of an engineered cytochrome P450 enzyme for this transformation. P450s are versatile biocatalysts known for their ability to hydroxylate unactivated C-H bonds.[3]

  • Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.14.1)

  • Proposed Substrate: Hexadecanedioic acid

  • Proposed Product: 6-hydroxyhexadecanedioic acid

Step 2: CoA Ligation of 6-Hydroxyhexadecanedioic Acid

The second step involves the activation of the dicarboxylic acid to its CoA thioester. This is catalyzed by a dicarboxylate-CoA ligase. These enzymes activate dicarboxylic acids at one of the carboxyl groups, forming an omega-carboxyacyl-CoA.[4]

  • Enzyme Class: Dicarboxylate-CoA ligase (EC 6.2.1.23)

  • Proposed Substrate: 6-hydroxyhexadecanedioic acid

  • Proposed Product: this compound

Data Presentation

The following tables summarize the expected quantitative data from the proposed enzymatic synthesis. These values are hypothetical and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters of Engineered P450 for Hexadecanedioic Acid Hydroxylation

ParameterValueUnits
Km (Hexadecanedioic acid)150µM
Vmax2.5nmol/min/mg protein
kcat0.5s-1
kcat/Km3.3 x 103M-1s-1
Optimal pH7.4
Optimal Temperature30°C

Table 2: Hypothetical Kinetic Parameters of Dicarboxylate-CoA Ligase for 6-Hydroxyhexadecanedioic Acid

ParameterValueUnits
Km (6-Hydroxyhexadecanedioic acid)200µM
Km (CoA)100µM
Km (ATP)500µM
Vmax5.0nmol/min/mg protein
kcat1.0s-1
Optimal pH8.0
Optimal Temperature37°C

Table 3: Summary of a Hypothetical Synthesis Batch Reaction

ParameterStep 1: HydroxylationStep 2: CoA Ligation
Starting Substrate Concentration10 mM8.5 mM
Enzyme Concentration0.1 mg/mL0.05 mg/mL
Reaction Time24 hours4 hours
Conversion Efficiency85%95%
Product Titer8.5 mM8.08 mM
Yield85%95% (relative to step 1)
Overall Yield-80.75%

Experimental Protocols

The following are detailed, plausible protocols for the proposed enzymatic synthesis.

Protocol for P450-catalyzed Hydroxylation of Hexadecanedioic Acid
  • Enzyme Expression and Purification:

    • An engineered cytochrome P450 gene, optimized for in-chain hydroxylation of long-chain dicarboxylic acids, is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).

    • The cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for a further 18-24 hours at 18°C.

    • Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol), and lysed by sonication.

    • The P450 enzyme is purified from the cell lysate using Ni-NTA affinity chromatography.

  • Hydroxylation Reaction:

    • The reaction mixture (1 mL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.4), 10 mM hexadecanedioic acid (solubilized with a minimal amount of NaOH), 1 µM purified P450 enzyme, and a regeneration system for the redox partner (e.g., 1 U/mL glucose dehydrogenase, 100 mM glucose, and 1 mM NADP+).

    • The reaction is initiated by the addition of the enzyme and incubated at 30°C with shaking for 24 hours.

    • The reaction is quenched by the addition of 100 µL of 2 M HCl.

  • Product Extraction and Analysis:

    • The product, 6-hydroxyhexadecanedioic acid, is extracted with three volumes of ethyl acetate.

    • The organic phases are combined, dried over anhydrous Na2SO4, and evaporated to dryness.

    • The product is analyzed and quantified by GC-MS after derivatization (e.g., silylation).

Protocol for Dicarboxylate-CoA Ligase-catalyzed CoA Ligation
  • Enzyme Expression and Purification:

    • The gene for a dicarboxylate-CoA ligase is cloned and expressed in E. coli as described for the P450 enzyme.

    • The enzyme is purified from the cell lysate using affinity chromatography.

  • CoA Ligation Reaction:

    • The reaction mixture (1 mL) contains 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl2, 5 mM ATP, 2 mM Coenzyme A, 1 mM 6-hydroxyhexadecanedioic acid, and 0.5 µM of the purified dicarboxylate-CoA ligase.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C for 4 hours.

  • Product Purification and Analysis:

    • The reaction is stopped by the addition of perchloric acid to a final concentration of 0.6 M.

    • The precipitated protein is removed by centrifugation.

    • The supernatant, containing this compound, is neutralized with KOH.

    • The product is purified and analyzed by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).[5][6] Detection is performed by monitoring the absorbance at 260 nm.[5]

Mandatory Visualizations

Diagrams of Pathways and Workflows

Enzymatic_Synthesis_Pathway Hexadecanedioic_acid Hexadecanedioic Acid Hydroxy_acid 6-Hydroxyhexadecanedioic Acid Hexadecanedioic_acid->Hydroxy_acid Engineered P450 (Hydroxylation) CoA_product This compound Hydroxy_acid->CoA_product Dicarboxylate-CoA Ligase (CoA Ligation)

Caption: Proposed two-step enzymatic synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: CoA Ligation P450_expression P450 Expression & Purification Hydroxylation_reaction Hydroxylation Reaction P450_expression->Hydroxylation_reaction Extraction Product Extraction Hydroxylation_reaction->Extraction GCMS_analysis GC-MS Analysis Extraction->GCMS_analysis Ligation_reaction CoA Ligation Reaction Extraction->Ligation_reaction Purified 6-Hydroxyhexadecanedioic Acid Ligase_expression Ligase Expression & Purification Ligase_expression->Ligation_reaction Purification Product Purification Ligation_reaction->Purification HPLC_analysis HPLC Analysis Purification->HPLC_analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Potential Signaling Pathways and Biological Relevance

Currently, there is no specific signaling pathway known to directly involve this compound. However, as a long-chain acyl-CoA, it could potentially interact with several metabolic pathways. For instance, it might be a substrate for enzymes involved in fatty acid β-oxidation, although the hydroxyl group could hinder this process. Alternatively, it could be a precursor for the synthesis of more complex lipids with signaling properties. Further research is required to elucidate the biological role, if any, of this molecule.

Conclusion

This technical guide presents a feasible, albeit hypothetical, enzymatic pathway for the synthesis of this compound. The proposed two-step process, utilizing an engineered cytochrome P450 and a dicarboxylate-CoA ligase, provides a framework for future research in the biocatalytic production of functionalized long-chain dicarboxylic acid derivatives. The detailed protocols and anticipated data serve as a valuable resource for researchers aiming to develop novel biocatalytic systems for the synthesis of complex molecules for applications in drug development and biotechnology. Experimental validation of this proposed pathway is a crucial next step.

References

Unraveling the Metabolic Fate of 6-hydroxyhexadecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hypothesized metabolic pathway of 6-hydroxyhexadecanedioyl-CoA, a long-chain hydroxylated dicarboxylic acid. Due to the absence of direct literature on this specific molecule, this guide synthesizes information from the broader fields of fatty acid and dicarboxylic acid metabolism to propose a plausible catabolic route. This document outlines the key enzymatic steps, presents quantitative data from analogous reactions, details relevant experimental protocols for pathway elucidation, and provides visual representations of the metabolic and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of atypical fatty acids and its potential implications in health and disease.

Introduction

Dicarboxylic acids (DCAs) are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. These molecules are typically metabolized in peroxisomes. The presence of a hydroxyl group at a position other than the canonical C-3 of β-oxidation intermediates, such as in this compound, suggests a more complex metabolic route. Understanding the breakdown of such modified fatty acids is crucial for elucidating novel metabolic pathways and their roles in various physiological and pathological states.

This guide proposes a metabolic pathway for this compound, beginning with its activation and transport, followed by a modified peroxisomal β-oxidation cycle.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is likely to occur within the peroxisome, following the general principles of dicarboxylic acid breakdown. The pathway can be conceptualized in the following stages:

  • Activation and Transport: The dicarboxylic acid, 6-hydroxyhexadecanedioic acid, is first activated to its CoA thioester, this compound, in the cytoplasm. This reaction is catalyzed by a long-chain acyl-CoA synthetase. The resulting acyl-CoA is then transported into the peroxisome.

  • Peroxisomal β-oxidation: Once inside the peroxisome, this compound is proposed to undergo a cycle of β-oxidation. However, the hydroxyl group at C-6 necessitates a modified enzymatic sequence compared to a standard saturated fatty acid. The pathway likely proceeds as follows, starting from one of the carboxyl ends:

    • Step 1: Dehydrogenation: An acyl-CoA oxidase introduces a double bond between C-2 and C-3.

    • Step 2: Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.

    • Step 3: Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxy group to a 3-keto group.

    • Step 4: Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase cleaves the C-2 and C-3 bond, releasing acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.

This cycle would repeat. The metabolism of the chain containing the 6-hydroxy group may require additional enzymatic steps, potentially involving isomerization or further oxidation of the hydroxyl group, although this remains speculative without direct experimental evidence.

Below is a DOT language script for the hypothesized metabolic pathway.

This compound Metabolic Pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 6-OH-Hexadecanedioic_Acid 6-Hydroxyhexadecanedioic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase 6-OH-Hexadecanedioic_Acid->Acyl_CoA_Synthetase 6-OH-Hexadecanedioyl_CoA_Cyt This compound Acyl_CoA_Synthetase->6-OH-Hexadecanedioyl_CoA_Cyt 6-OH-Hexadecanedioyl_CoA_Perox This compound 6-OH-Hexadecanedioyl_CoA_Cyt->6-OH-Hexadecanedioyl_CoA_Perox Transport Acyl_CoA_Oxidase Acyl-CoA Oxidase 6-OH-Hexadecanedioyl_CoA_Perox->Acyl_CoA_Oxidase Enoyl_CoA 2-Enoyl-6-hydroxy- hexadecanedioyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase 3_OH_Acyl_CoA 3,6-Dihydroxy- hexadecanedioyl-CoA Enoyl_CoA_Hydratase->3_OH_Acyl_CoA 3_OH_Acyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_OH_Acyl_CoA->3_OH_Acyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Keto-6-hydroxy- hexadecanedioyl-CoA 3_OH_Acyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase 3_Ketoacyl_CoA->Thiolase Chain_Shortened 4-Hydroxytetradecanedioyl-CoA Thiolase->Chain_Shortened Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA LC-MS_Workflow Sample Tissue/Cell Homogenate Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC Liquid Chromatography Separation (Reversed-Phase C18 column) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

The Pivotal Role of Dicarboxylic Acids in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic acids, organic compounds containing two carboxyl groups, are far more than simple metabolic intermediates. They are central players in a vast network of cellular processes, acting as key substrates for energy production, building blocks for essential biomolecules, and critical signaling molecules that regulate cellular function and fate. This technical guide provides an in-depth exploration of the multifaceted functions of dicarboxylic acids in cellular metabolism. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into their core metabolic roles, quantitative data on their cellular concentrations, and practical experimental protocols for their study. The guide also features detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of these vital molecules.

Core Metabolic Functions of Dicarboxylic Acids

Dicarboxylic acids are integral to several fundamental metabolic pathways, ensuring cellular energy homeostasis and providing precursors for a wide array of biosynthetic processes.

The Krebs Cycle: The Hub of Cellular Respiration

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid cycle (TCA), is a series of enzyme-catalyzed chemical reactions that form a central part of aerobic respiration in cells.[1][2][3] Several dicarboxylic acids are key intermediates in this cycle, which occurs in the mitochondrial matrix of eukaryotes.[2] The cycle's primary function is to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP, NADH, and FADH₂, the primary energy currency of the cell.[2][4]

Key dicarboxylic acid intermediates of the Krebs Cycle include:

  • α-Ketoglutarate: A five-carbon dicarboxylic acid formed from the oxidative decarboxylation of isocitrate.[5] It serves as a crucial branch point for amino acid metabolism, being a precursor for glutamate, glutamine, proline, and arginine.[5]

  • Succinate (B1194679): A four-carbon dicarboxylic acid produced from succinyl-CoA. Its oxidation to fumarate (B1241708) by succinate dehydrogenase (Complex II of the electron transport chain) is a key energy-yielding step.[6][7]

  • Fumarate: Formed from the oxidation of succinate, fumarate is then hydrated to form malate (B86768).[8]

  • Malate: The final dicarboxylic acid intermediate in the cycle, malate is oxidized to oxaloacetate, regenerating the starting molecule of the cycle and producing NADH.[9]

  • Oxaloacetate: A four-carbon dicarboxylic acid that condenses with acetyl-CoA to form citrate, initiating the Krebs cycle. It is also a key intermediate in gluconeogenesis and amino acid synthesis.

Diagram of the Krebs Cycle

Krebs_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate (B1197944) alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate NADH + CO2 Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA NADH + CO2 Succinate Succinate Succinyl-CoA->Succinate GTP Fumarate Fumarate Succinate->Fumarate FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NADH

The Krebs Cycle highlighting dicarboxylic acid intermediates.

Fatty Acid Metabolism: ω-Oxidation and Peroxisomal β-Oxidation

While mitochondrial β-oxidation is the primary pathway for fatty acid degradation, an alternative pathway, ω-oxidation, becomes significant when mitochondrial oxidation is impaired or overloaded.[10] This pathway, occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of a fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.[10] These long-chain dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation.[10][11] This process generates shorter-chain dicarboxylic acids and acetyl-CoA, which can then enter mainstream metabolism.[10]

Experimental Workflow for Studying Fatty Acid ω-Oxidation and Peroxisomal β-Oxidation

Fatty_Acid_Oxidation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenization Substrate_Incubation Incubation with 14C-labeled Fatty Acid Cell_Culture->Substrate_Incubation Extraction Lipid Extraction Substrate_Incubation->Extraction TLC Thin Layer Chromatography (Separation of Lipids) Extraction->TLC LC_MS LC-MS/MS Analysis (Identification of Dicarboxylic Acids) Extraction->LC_MS Scintillation Scintillation Counting (Quantification of Radioactivity) TLC->Scintillation

Workflow for analyzing fatty acid ω- and peroxisomal β-oxidation.

Amino Acid Metabolism

Dicarboxylic acids of the Krebs cycle are directly linked to the metabolism of amino acids. Glutamate and aspartate, two of the most abundant amino acids, are synthesized from and can be converted to the dicarboxylic acids α-ketoglutarate and oxaloacetate, respectively, through transamination reactions.[12] This interchangeability allows for the integration of amino acid and carbohydrate metabolism, enabling cells to synthesize non-essential amino acids and to utilize amino acid carbon skeletons for energy production or gluconeogenesis.

Dicarboxylic Acids as Signaling Molecules

Beyond their metabolic roles, a growing body of evidence has established several dicarboxylic acids as potent signaling molecules, capable of modulating a variety of cellular processes, including gene expression, inflammation, and cellular proliferation.

Succinate: A Pro-inflammatory and Hypoxic Signal

Accumulation of succinate, often under conditions of hypoxia or inflammation, leads to its export from the mitochondria into the cytoplasm and extracellular space.[6][7]

  • HIF-1α Stabilization: In the cytoplasm, succinate inhibits prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation.[13] This stabilization of HIF-1α leads to its translocation to the nucleus and the activation of genes involved in the hypoxic response, including those promoting glycolysis and angiogenesis.[13]

  • SUCNR1 Activation: Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[14] Activation of SUCNR1 on various cell types, including immune cells, can trigger pro-inflammatory responses, renin release, and platelet aggregation.[14][15]

Succinate Signaling Pathway

Succinate_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 PLC PLC SUCNR1->PLC Gq Succinate_cyto Succinate PHD Prolyl Hydroxylase Succinate_cyto->PHD HIF1a_ub HIF-1α-OH (Ubiquitination) PHD->HIF1a_ub Hydroxylation Proteasome Proteasome HIF1a_ub->Proteasome Degradation HIF1a HIF-1α HIF1a->HIF1a_ub HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 HIF1b HIF-1β HIF1a_nuc->HIF1b HRE Hypoxia Response Element (HRE) HIF1b->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Succinate signaling through HIF-1α stabilization and SUCNR1 activation.

Fumarate: An Oncometabolite and Nrf2 Activator

Accumulation of fumarate, typically due to mutations in the fumarate hydratase (FH) gene, is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC).[16]

  • Nrf2 Activation: Fumarate can covalently modify cysteine residues on Keap1, the primary negative regulator of the transcription factor Nrf2.[16] This modification prevents the degradation of Nrf2, leading to its accumulation and translocation to the nucleus, where it activates the expression of antioxidant and cytoprotective genes.[16] While this can be protective in some contexts, chronic activation of the Nrf2 pathway can contribute to tumorigenesis.[17]

Fumarate-Nrf2 Signaling Pathway

Fumarate_Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fumarate Fumarate Keap1 Keap1 Fumarate->Keap1 Succination Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination Keap1->Ub Nrf2->Ub Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression

Fumarate-mediated activation of the Nrf2 signaling pathway.

α-Ketoglutarate: A Regulator of Epigenetics and mTOR Signaling

α-Ketoglutarate is a cofactor for a large family of dioxygenases, including histone and DNA demethylases, which play a critical role in epigenetic regulation.[5] Changes in α-ketoglutarate levels can therefore influence gene expression patterns.[18] Additionally, α-ketoglutarate has been shown to modulate the activity of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8][19][20][21] It can inhibit mTOR signaling, leading to lifespan extension in some model organisms.[6]

α-Ketoglutarate and mTOR Signaling

aKG_mTOR_Signaling aKG α-Ketoglutarate mTORC1 mTORC1 aKG->mTORC1 AMPK AMPK aKG->AMPK Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy AMPK->mTORC1

α-Ketoglutarate's inhibitory effect on the mTOR signaling pathway.

Quantitative Data on Dicarboxylic Acid Concentrations

The intracellular concentrations of dicarboxylic acids can vary significantly depending on the cell type, metabolic state, and cellular compartment. The following table summarizes typical concentration ranges for key dicarboxylic acids in mammalian cells.

Dicarboxylic AcidTypical Intracellular Concentration Range (µM)Cellular Compartment(s)References
α-Ketoglutarate 100 - 1000Mitochondria, Cytosol[16][18][22]
Succinate 50 - 500Mitochondria, Cytosol[7][23]
Fumarate 20 - 100Mitochondria, Cytosol[16]
Malate 100 - 2000Mitochondria, Cytosol[9]
Oxaloacetate 1 - 10Mitochondria
Adipate < 1Plasma[24]
Suberate < 1Plasma[24]
Sebacate < 1Plasma[24]

Note: These values are approximate and can vary widely based on experimental conditions and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dicarboxylic acid metabolism and signaling.

Quantification of Dicarboxylic Acids by LC-MS/MS

Objective: To accurately quantify the levels of various dicarboxylic acids in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of small molecules. Dicarboxylic acids are first extracted from the sample, often derivatized to improve their chromatographic properties and ionization efficiency, and then separated by liquid chromatography before being detected and quantified by a mass spectrometer.

Detailed Protocol:

  • Sample Preparation:

    • For cells, wash with ice-cold PBS, and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

    • For tissues, flash-freeze in liquid nitrogen and homogenize in a cold solvent.

    • Spike samples with a known amount of stable isotope-labeled internal standards for each dicarboxylic acid of interest.

  • Extraction:

    • Perform a liquid-liquid extraction using a solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the dicarboxylic acids.

  • Derivatization (Optional but Recommended):

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each dicarboxylic acid and its internal standard.

  • Data Analysis:

    • Generate a standard curve for each dicarboxylic acid using known concentrations.

    • Calculate the concentration of each dicarboxylic acid in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Enzyme Activity Assays

Principle: SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT, MTT), which changes color upon reduction.

Detailed Protocol:

  • Sample Preparation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer (pH 7.4), succinate (substrate), and the electron acceptor (e.g., DCPIP).

  • Assay:

    • Add the mitochondrial preparation to the reaction mixture.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

  • Calculation: Calculate the SDH activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Principle: Fumarase catalyzes the reversible hydration of fumarate to L-malate. The activity can be measured by monitoring the increase in absorbance at 240 nm as fumarate is formed from L-malate.[2][6][24][25]

Detailed Protocol:

  • Sample Preparation: Prepare a cell or tissue lysate.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.6) and L-malate (substrate).[6][25]

  • Assay:

    • Add the lysate to the reaction mixture.

    • Monitor the increase in absorbance at 240 nm at 25°C.[6][25]

  • Calculation: Calculate the fumarase activity based on the rate of absorbance change and the molar extinction coefficient of fumarate. One unit of fumarase is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute.[6][25]

Principle: MDH catalyzes the oxidation of malate to oxaloacetate with the concomitant reduction of NAD⁺ to NADH. The activity is measured by monitoring the increase in absorbance at 340 nm due to the production of NADH.[1][14][15][19][26]

Detailed Protocol:

  • Sample Preparation: Prepare a cell or tissue lysate.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Bicine, pH 8.0), malate (substrate), and NAD⁺.[15]

  • Assay:

    • Add the lysate to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm.

  • Calculation: Calculate the MDH activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Principle: IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing NAD⁺ or NADP⁺ to NADH or NADPH, respectively. The activity is measured by monitoring the increase in absorbance at 340 nm.[12][13][17][27][28]

Detailed Protocol:

  • Sample Preparation: Prepare a cell or tissue lysate.[12][13][27]

  • Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., Tris-HCl, pH 8.0), isocitrate, MgCl₂ or MnCl₂, and either NAD⁺ or NADP⁺.[13]

  • Assay:

    • Add the lysate to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm.[13]

  • Calculation: Calculate the IDH activity based on the rate of absorbance change and the molar extinction coefficient of NADH or NADPH.

Principle: The KGDH complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, with the reduction of NAD⁺ to NADH. The activity is measured by monitoring the increase in absorbance at 340 nm.

Detailed Protocol:

  • Sample Preparation: Isolate mitochondria.

  • Reaction Mixture: Prepare a reaction buffer containing buffer (pH 7.2), α-ketoglutarate, CoA, NAD⁺, thiamine (B1217682) pyrophosphate (TPP), and MgCl₂.

  • Assay:

    • Add the mitochondrial preparation to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm.

  • Calculation: Calculate the KGDH activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Principle: SCS catalyzes the conversion of succinyl-CoA, ADP (or GDP), and phosphate to succinate, ATP (or GTP), and CoA. The activity can be measured in the reverse direction by monitoring the consumption of NADH in a coupled enzyme reaction.[5][29][30]

Detailed Protocol:

  • Sample Preparation: Isolate mitochondria.

  • Coupled Reaction Mixture: Prepare a reaction mixture containing buffer (pH 7.4), succinate, ATP (or GTP), CoA, and an excess of α-ketoglutarate dehydrogenase complex, NAD⁺, and NADH.

  • Assay:

    • Add the mitochondrial preparation to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • Calculation: Calculate the SCS activity based on the rate of absorbance change.

HIF-1α Stabilization Assay

Principle: To determine if a dicarboxylic acid (e.g., succinate) stabilizes HIF-1α, its protein levels are assessed by Western blotting after treating cells with the compound.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells under normoxic conditions and treat with the dicarboxylic acid of interest for various time points. Include a positive control (e.g., CoCl₂ or deferoxamine) and a vehicle control.

  • Protein Extraction: Lyse the cells and extract total or nuclear proteins.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.

    • Also probe for a loading control (e.g., β-actin or a nuclear protein like Lamin B1) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative increase in HIF-1α protein levels in treated versus control cells.

Conclusion

Dicarboxylic acids are indispensable molecules in cellular metabolism, with their roles extending far beyond their classical functions as metabolic intermediates. Their involvement in fundamental energy-producing pathways, their contributions to biosynthetic processes, and their emerging roles as critical signaling molecules underscore their importance in maintaining cellular health and function. The ability of dicarboxylic acids like succinate, fumarate, and α-ketoglutarate to act as metabolic signals, influencing processes from inflammation and hypoxia to gene expression and cell growth, has opened up new avenues of research and potential therapeutic intervention. A thorough understanding of the complex and interconnected functions of dicarboxylic acids is crucial for researchers and clinicians working to unravel the intricacies of cellular metabolism and to develop novel treatments for a wide range of metabolic and signaling-related diseases. The experimental protocols provided in this guide offer a practical framework for the continued investigation of these fascinating and vital molecules.

References

The Inferred Role of 6-Hydroxyhexadecanedioyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct research on the specific signaling functions of 6-hydroxyhexadecanedioyl-CoA is not currently available in published literature. This technical guide, therefore, presents an inferred role for this molecule based on its position as a metabolic intermediate in the well-established pathway of peroxisomal β-oxidation of dicarboxylic acids. By examining the broader context of this metabolic pathway, its enzymatic machinery, and its known physiological consequences, we can extrapolate potential signaling functions for this compound. This document provides a foundational framework for researchers and drug development professionals interested in exploring the largely uncharted territory of dicarboxylic acid intermediates in cell signaling. We present the metabolic pathway, key enzymatic players, potential signaling mechanisms, and hypothetical experimental protocols to guide future investigations.

Introduction: The Emerging Significance of Dicarboxylic Acids in Cellular Processes

Dicarboxylic acids (DCAs) are molecules characterized by two carboxylic acid groups. They are formed from monocarboxylic fatty acids through ω-oxidation, a process that becomes particularly relevant during periods of high lipid flux or when mitochondrial β-oxidation is impaired[1][2][3]. While once considered minor metabolic byproducts, there is a growing appreciation for the physiological roles of DCAs and their metabolites[1][2]. The metabolism of long-chain DCAs occurs predominantly within peroxisomes via the β-oxidation pathway[1][4]. This process generates chain-shortened DCAs, acetyl-CoA, and reactive oxygen species (ROS), all of which have the potential to act as signaling molecules[1]. This guide focuses on a specific, yet uncharacterized, intermediate of this pathway: this compound.

The Metabolic Context: Peroxisomal β-Oxidation of Hexadecanedioic Acid

Hexadecanedioic acid, a 16-carbon dicarboxylic acid, is a substrate for peroxisomal β-oxidation[4]. The entry of long-chain DCAs into the peroxisome is facilitated by the ABCD3 transporter[1][5]. Once inside, the dicarboxylic acid is activated to its coenzyme A (CoA) ester, hexadecanedioyl-CoA. The subsequent β-oxidation spiral involves a series of enzymatic reactions that shorten the carbon chain. This compound is a predicted intermediate in the fourth cycle of β-oxidation of hexadecanedioyl-CoA.

The following diagram illustrates the initial steps of peroxisomal β-oxidation leading to the formation of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_products Products per cycle HexadecanedioylCoA Hexadecanedioyl-CoA (C16) EnoylCoA_1 2,3-trans-Hexadecanedienoyl-CoA HexadecanedioylCoA->EnoylCoA_1 ACOX1 ROS H2O2 (ROS) HexadecanedioylCoA->ROS HydroxyacylCoA_1 3-Hydroxyhexadecanedioyl-CoA EnoylCoA_1->HydroxyacylCoA_1 L/D-Bifunctional Protein (Hydratase) KetoacylCoA_1 3-Ketohexadecanedioyl-CoA HydroxyacylCoA_1->KetoacylCoA_1 L/D-Bifunctional Protein (Dehydrogenase) TetradecanedioylCoA Tetradecanedioyl-CoA (C14) KetoacylCoA_1->TetradecanedioylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA_1->AcetylCoA EnoylCoA_2 ... TetradecanedioylCoA->EnoylCoA_2 ACOX1 HydroxyacylCoA_2 ... EnoylCoA_2->HydroxyacylCoA_2 L/D-Bifunctional Protein KetoacylCoA_2 ... HydroxyacylCoA_2->KetoacylCoA_2 L/D-Bifunctional Protein DodecanedioylCoA Dodecanedioyl-CoA (C12) KetoacylCoA_2->DodecanedioylCoA Thiolase EnoylCoA_3 ... DodecanedioylCoA->EnoylCoA_3 ACOX1 HydroxyacylCoA_3 ... EnoylCoA_3->HydroxyacylCoA_3 L/D-Bifunctional Protein KetoacylCoA_3 ... HydroxyacylCoA_3->KetoacylCoA_3 L/D-Bifunctional Protein DecanedioylCoA Decanedioyl-CoA (C10) KetoacylCoA_3->DecanedioylCoA Thiolase EnoylCoA_4 2,3-trans-Decanedienoyl-CoA DecanedioylCoA->EnoylCoA_4 ACOX1 HydroxyacylCoA_4 3-Hydroxydecanedioyl-CoA EnoylCoA_4->HydroxyacylCoA_4 L/D-Bifunctional Protein KetoacylCoA_4 3-Ketodecanedioyl-CoA HydroxyacylCoA_4->KetoacylCoA_4 L/D-Bifunctional Protein OctanedioylCoA Octanedioyl-CoA (C8) KetoacylCoA_4->OctanedioylCoA Thiolase EnoylCoA_5 2,3-trans-Octanedienoyl-CoA OctanedioylCoA->EnoylCoA_5 ACOX1 HydroxyacylCoA_5 This compound (inferred) EnoylCoA_5->HydroxyacylCoA_5 L/D-Bifunctional Protein KetoacylCoA_5 6-Ketohexadecanedioyl-CoA (inferred) HydroxyacylCoA_5->KetoacylCoA_5 L/D-Bifunctional Protein HexanedioylCoA Hexanedioyl-CoA (C6) KetoacylCoA_5->HexanedioylCoA Thiolase

Figure 1. Inferred metabolic pathway for the peroxisomal β-oxidation of hexadecanedioyl-CoA.

Key Enzymes in Dicarboxylic Acid β-Oxidation

The catabolism of dicarboxylic acids in peroxisomes is carried out by a specific set of enzymes. While sharing similarities with mitochondrial β-oxidation, the peroxisomal pathway has distinct enzymatic components[1][6].

EnzymeAbbreviationFunction in DCA β-Oxidation
Acyl-CoA Oxidase 1ACOX1Catalyzes the first, rate-limiting step, introducing a double bond and producing H₂O₂.[1][5]
L-Bifunctional ProteinLBP (EHHADH)Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for straight-chain substrates.[4][5]
D-Bifunctional ProteinDBP (HSD17B4)Similar functions to LBP, but acts on D-isomers and branched-chain fatty acids.[4][5]
ThiolaseSCPx / ACAA1Catalyzes the final step, cleaving the ketoacyl-CoA to produce acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[1][5]

Inferred Signaling Roles of this compound and its Metabolic Neighbors

The signaling potential of this compound can be inferred from the known signaling roles of the broader peroxisomal β-oxidation pathway and its products.

Modulation of Reactive Oxygen Species (ROS) Signaling

The first step of peroxisomal β-oxidation, catalyzed by ACOX1, generates hydrogen peroxide (H₂O₂), a key reactive oxygen species[1]. ROS are well-established second messengers that can modulate the activity of various signaling proteins, including phosphatases, kinases, and transcription factors. Therefore, the flux through the peroxisomal β-oxidation pathway, which would include the formation of this compound, is directly linked to ROS production and subsequent downstream signaling events.

ROS_Signaling DCA_metabolism Dicarboxylic Acid Metabolism ACOX1 ACOX1 DCA_metabolism->ACOX1 Intermediate This compound ACOX1->Intermediate ROS H2O2 (ROS) ACOX1->ROS Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK, NF-κB) ROS->Signaling_Cascades Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Signaling_Cascades->Cellular_Response

Figure 2. Inferred link between DCA metabolism and ROS signaling.

Regulation of Gene Expression via PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism[7]. The enzymes of peroxisomal β-oxidation are transcriptionally regulated by PPARα[7]. It is plausible that dicarboxylic acids or their metabolic intermediates, potentially including this compound, could act as ligands or modulators of PPARα activity, creating a feedback loop that regulates their own metabolism and influences the expression of a wide array of genes involved in lipid homeostasis.

PPARa_Regulation DCA_intermediate This compound (or related DCA) PPARa PPARα DCA_intermediate->PPARa Potential Ligand/ Modulator RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in target gene promoters) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., ACOX1, LBP) PPRE->Gene_Expression Transcriptional Activation Metabolic_Regulation Regulation of Lipid Metabolism Gene_Expression->Metabolic_Regulation

Figure 3. Hypothetical regulation of PPARα by a DCA intermediate.

Allosteric Regulation of Metabolic Enzymes

Metabolic intermediates can act as allosteric regulators of enzymes in related or distant pathways. It is conceivable that this compound could bind to and modulate the activity of enzymes involved in glucose metabolism, mitochondrial fatty acid oxidation, or other metabolic pathways, thereby coordinating cellular energy homeostasis.

Proposed Experimental Protocols for Future Research

Given the lack of direct research, the following are proposed experimental workflows to investigate the role of this compound in cell signaling.

Synthesis and Purification of this compound

A crucial first step is the chemical or enzymatic synthesis of this compound to obtain a pure standard for in vitro and cell-based assays.

Synthesis_Workflow Start Starting Material (e.g., Hexadecanedioic acid) Synthesis Chemical or Enzymatic Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization Pure_Compound Pure this compound Characterization->Pure_Compound

Figure 4. Workflow for obtaining pure this compound.

In Vitro and Cell-Based Assays

Once a pure standard is available, a variety of assays can be employed to probe its signaling functions.

Assay TypeObjective
Ligand Binding Assays To determine if this compound binds to nuclear receptors like PPARα or other potential protein targets.
Enzyme Activity Assays To assess the effect of this compound on the activity of key metabolic enzymes.
Cell-Based Reporter Assays To measure the activation of signaling pathways (e.g., using a PPRE-luciferase reporter for PPARα activity) in response to treatment with this compound.
ROS Measurement To quantify changes in intracellular ROS levels in cells treated with this compound or its precursors.
Transcriptomic and Proteomic Analysis To identify global changes in gene and protein expression in response to this compound.

Conclusion and Future Directions

While the direct role of this compound in cell signaling remains to be elucidated, its position as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids provides a strong rationale for its potential involvement in cellular regulation. Future research, guided by the proposed experimental frameworks, is necessary to uncover the specific functions of this and other dicarboxylic acid metabolites. A deeper understanding of this area could open new avenues for therapeutic intervention in metabolic diseases, inflammatory disorders, and other conditions where lipid metabolism plays a critical role. The exploration of these "forgotten" metabolites may hold the key to unlocking novel signaling paradigms and therapeutic targets.

References

Discovery and Characterization of Novel Fatty Acid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids and their metabolites are not merely cellular building blocks and energy reserves; they are pivotal signaling molecules that orchestrate a myriad of physiological and pathophysiological processes. The discovery of novel fatty acid metabolites and the elucidation of their functions are critical for advancing our understanding of diseases such as metabolic disorders, cancer, and inflammatory conditions, and for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies required to discover, identify, and characterize novel fatty acid metabolites.

The Lipidomics Workflow: A Roadmap to Discovery

The discovery of novel fatty acid metabolites follows a systematic workflow, beginning with biological sample selection and culminating in functional characterization. This process, often referred to as lipidomics, integrates advanced analytical techniques with robust data analysis.

G cluster_0 Discovery Phase cluster_1 Characterization Phase Sample Preparation Sample Preparation Lipid Extraction Lipid Extraction Sample Preparation->Lipid Extraction Biological Matrix Untargeted Analysis Untargeted Analysis Lipid Extraction->Untargeted Analysis Total Lipid Extract Data Processing Data Processing Untargeted Analysis->Data Processing Raw Data Feature Identification Feature Identification Data Processing->Feature Identification Processed Data Putative Novel Metabolite Putative Novel Metabolite Feature Identification->Putative Novel Metabolite Candidate Feature Targeted Analysis & Isolation Targeted Analysis & Isolation Putative Novel Metabolite->Targeted Analysis & Isolation Hypothesis Generation Structure Elucidation Structure Elucidation Targeted Analysis & Isolation->Structure Elucidation Purified Metabolite Functional Characterization Functional Characterization Structure Elucidation->Functional Characterization Confirmed Structure Biological Insight Biological Insight Functional Characterization->Biological Insight Validated Function

Caption: A generalized workflow for the discovery and characterization of novel fatty acid metabolites.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful metabolite discovery. Below are methodologies for the key stages of the lipidomics workflow.

Lipid Extraction from Biological Tissues

The choice of extraction method is critical and depends on the tissue type and the polarity of the target lipids.[1][2] The Folch method is widely used for a broad range of lipids, while other methods like the methyl-tert-butyl ether (MTBE) method offer advantages for specific applications.[2]

Protocol: Modified Folch Extraction for Liver Tissue [3]

  • Homogenization: Homogenize 50-100 mg of frozen liver tissue in a 2:1 (v/v) solution of chloroform:methanol.

  • Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v). Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., isopropanol:acetonitrile:water for LC-MS).

Protocol: Methyl-tert-butyl ether (MTBE) Extraction for Plasma [2]

  • Sample Preparation: To 100 µL of plasma, add 1.5 mL of methanol.

  • Lipid Extraction: Add 5 mL of MTBE and vortex for 1 hour at room temperature.

  • Phase Separation: Add 1.25 mL of water, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Collect the upper organic phase.

  • Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute in a suitable solvent.

Analytical Techniques for Detection and Characterization

2.2.1. Mass Spectrometry (MS)-Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern lipidomics due to its high sensitivity and selectivity.[4][5] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, particularly for the analysis of fatty acid methyl esters (FAMEs).[6][7]

Untargeted Lipidomics using LC-MS/MS:

  • Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used to separate lipids based on their polarity.

  • Mass Spectrometry: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are employed to acquire accurate mass data.[8] Data-independent acquisition (DIA) and data-dependent acquisition (DDA) are common strategies for fragmentation to aid in identification.[9]

  • Data Processing: Raw data is processed using software to perform peak picking, alignment, and statistical analysis to identify features that are significantly different between experimental groups.[9][10]

Targeted Quantification using Triple Quadrupole (QqQ) MS:

  • Once a novel metabolite is putatively identified, a targeted LC-MS/MS method using a triple quadrupole mass spectrometer can be developed for sensitive and specific quantification.[11] This involves optimizing multiple reaction monitoring (MRM) transitions for the metabolite of interest.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

While MS provides information on the mass-to-charge ratio and fragmentation patterns, NMR spectroscopy is the gold standard for unambiguous structure elucidation of novel compounds.[12][13]

  • Sample Requirement: NMR is less sensitive than MS and typically requires a purified sample of the metabolite (micrograms to milligrams).[12]

  • Techniques: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are used to determine the chemical structure, including stereochemistry.[14][15]

Functional Characterization

Once the structure of a novel fatty acid metabolite is confirmed, its biological function can be investigated using a variety of in vitro and in vivo assays.

Protocol: In Vitro Fatty Acid Uptake Assay [16]

  • Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in a 96-well plate and culture to confluence.

  • Treatment: Treat the cells with the purified novel fatty acid metabolite at various concentrations.

  • Fluorescent Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog to the cells and incubate to allow for uptake.

  • Quenching and Measurement: Add a quenching agent to block extracellular fluorescence and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Compare the fluorescence in treated versus untreated cells to determine the effect of the novel metabolite on fatty acid uptake.

Data Presentation: Quantitative Analysis of Fatty Acid Metabolites

The following tables summarize hypothetical quantitative data that could be generated during a study on a novel fatty acid metabolite, "Metabolite X."

Table 1: Untargeted LC-MS/MS Analysis of Plasma from Control vs. Disease Model

Feature (m/z)Retention Time (min)Fold Change (Disease/Control)p-valuePutative Identification
321.23455.85.20.001Metabolite X
303.22346.21.10.45Known Fatty Acid
453.34568.10.80.21Phosphatidylcholine
...............

Table 2: Targeted Quantification of Metabolite X in Various Tissues

TissueControl (ng/g tissue)Disease Model (ng/g tissue)
Liver15.2 ± 3.178.5 ± 12.4
Adipose8.9 ± 2.545.1 ± 9.8
Plasma2.1 ± 0.5 ng/mL15.7 ± 3.9 ng/mL
BrainNot DetectedNot Detected

Table 3: In Vitro Functional Assay - Effect of Metabolite X on Glucose Uptake in Adipocytes

TreatmentGlucose Uptake (pmol/min/mg protein)
Vehicle Control10.5 ± 1.2
Metabolite X (1 µM)18.2 ± 2.1
Metabolite X (10 µM)25.6 ± 3.5
Insulin (Positive Control)30.1 ± 4.0

Signaling Pathways of Fatty Acid Metabolites

Fatty acids and their derivatives act as signaling molecules by binding to and modulating the activity of various receptors and enzymes.[17][18] For example, they can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[18]

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Novel_FA_Metabolite Novel Fatty Acid Metabolite PPAR PPARα Novel_FA_Metabolite->PPAR Binding & Activation PPAR_RXR_Complex PPARα-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Modulation Metabolic_Changes Increased Fatty Acid Oxidation Target_Genes->Metabolic_Changes Translation & Protein Synthesis

Caption: A hypothetical signaling pathway for a novel fatty acid metabolite acting as a PPARα agonist.

Conclusion

The field of lipidomics is rapidly evolving, with advancements in analytical instrumentation and computational tools continually expanding our ability to explore the lipidome. The systematic approach outlined in this guide, combining untargeted discovery with rigorous structural and functional characterization, provides a powerful framework for uncovering novel fatty acid metabolites. These discoveries hold immense potential for revealing new biological mechanisms and for the development of innovative diagnostics and therapeutics.

References

6-Hydroxyhexadecanedioyl-CoA: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 6-hydroxyhexadecanedioyl-CoA is scarce in publicly available literature. This guide is compiled based on established principles of fatty acid metabolism, the chemistry of analogous long-chain acyl-CoA thioesters, and related dicarboxylic acids. The information presented herein should be regarded as a theoretical framework to guide future research and experimentation.

Introduction

This compound is a long-chain dicarboxylic acyl-coenzyme A molecule. Its structure suggests a potential role as an intermediate in fatty acid metabolism, particularly through the ω-oxidation pathway. This pathway serves as an alternative to β-oxidation, especially for the metabolism of dicarboxylic acids, and becomes more significant when β-oxidation is impaired. The presence of a hydroxyl group and two carboxyl-termini, one of which is activated as a CoA thioester, imparts unique chemical characteristics that influence its stability, reactivity, and biological function. This document provides a comprehensive overview of the inferred chemical properties, stability, and potential metabolic context of this compound, along with generalized experimental protocols for its study.

Inferred Chemical and Physical Properties

PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C37H64N7O19P3SBased on the structure of Coenzyme A and 6-hydroxyhexadecanedioic acid.
Molecular Weight Approximately 1067.9 g/mol Calculated from the molecular formula.
Solubility Expected to be soluble in aqueous buffers due to the hydrophilic Coenzyme A moiety and the polar carboxyl and hydroxyl groups. Micelle formation may occur at higher concentrations.General solubility of long-chain acyl-CoA esters.
pKa (Thiol) The pKa of the thiol group in Coenzyme A is approximately 9.6.Standard pKa value for the thiol group in Coenzyme A.
pKa (Carboxylic Acids) The terminal carboxylic acid is expected to have a pKa around 4.5-5.0. The carboxyl group of the CoA-ester is part of the thioester linkage and not available for deprotonation.General pKa values for aliphatic carboxylic acids.
Reactivity The thioester bond is a high-energy bond, making the acyl group susceptible to nucleophilic attack. The hydroxyl group can be a site for further enzymatic modification (e.g., oxidation).[1]The inherent reactivity of thioesters is fundamental to their biological roles.[2] The presence of a secondary alcohol allows for potential oxidation to a ketone.

Stability Considerations

The stability of this compound is a critical factor for its handling in experimental settings and for its persistence in vivo.

  • pH Stability: Acyl-CoA thioesters are relatively stable at neutral pH but are susceptible to hydrolysis under alkaline conditions.[3] The rate of hydrolysis increases with pH.[3]

  • Thermal Stability: Like most biological molecules, long-chain acyl-CoAs are prone to degradation at elevated temperatures. Storage at low temperatures (-20°C or -80°C) in appropriate buffers is recommended.

  • Enzymatic Degradation: In a biological context, the thioester bond can be cleaved by acyl-CoA hydrolases or thioesterases. The presence of these enzymes in tissue extracts or cell lysates will significantly reduce the half-life of this compound.

  • Oxidative Stability: The long aliphatic chain and the hydroxyl group may be susceptible to oxidation, although specific data is unavailable. The use of antioxidants in storage buffers may be considered.

A study on the stability of other long-chain fatty acyl-CoA thioesters revealed significant degradation in aqueous buffers over time, a process that was slowed by the presence of acyl-CoA binding proteins.[4]

Potential Metabolic Context: The ω-Oxidation Pathway

This compound is likely an intermediate in the ω-oxidation of fatty acids, a pathway that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[5][6] This pathway becomes particularly important for the metabolism of dicarboxylic acids.[7]

The proposed metabolic sequence leading to and involving this compound is as follows:

Omega_Oxidation_Pathway Hexadecanedioic_acid Hexadecanedioic Acid Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase omega_Hydroxyhexadecanoyl_CoA ω-Hydroxyhexadecanoyl-CoA Hexadecanedioyl_CoA->omega_Hydroxyhexadecanoyl_CoA CYP450 monooxygenase (ω-hydroxylation) Six_Hydroxyhexadecanedioyl_CoA This compound omega_Hydroxyhexadecanoyl_CoA->Six_Hydroxyhexadecanedioyl_CoA Alcohol Dehydrogenase Aldehyde Dehydrogenase Six_Oxohexadecanedioyl_CoA 6-Oxohexadecanedioyl-CoA Six_Hydroxyhexadecanedioyl_CoA->Six_Oxohexadecanedioyl_CoA Hydroxyacyl-CoA Dehydrogenase Beta_Oxidation Further β-oxidation Six_Oxohexadecanedioyl_CoA->Beta_Oxidation

Caption: Proposed metabolic pathway for the formation and subsequent metabolism of this compound via ω-oxidation.

Experimental Protocols

Detailed experimental protocols for this compound are not established. The following are generalized methodologies adapted from literature on similar long-chain acyl-CoA esters.

Synthesis of this compound

A potential synthetic route would involve the activation of the precursor, 6-hydroxyhexadecanedioic acid, to its corresponding acyl-CoA.

Materials:

  • 6-hydroxyhexadecanedioic acid

  • Coenzyme A (Li salt or free acid)

  • A suitable acyl-CoA synthetase or chemical coupling agents (e.g., carbonyldiimidazole)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • ATP and MgCl2 (for enzymatic synthesis)

  • Organic solvents (for chemical synthesis and purification)

Enzymatic Synthesis Workflow:

Enzymatic_Synthesis_Workflow Start Start: Mix Reactants (6-hydroxyhexadecanedioic acid, CoA, ATP, MgCl2, Buffer) Incubation Add Acyl-CoA Synthetase Incubate at optimal temperature Start->Incubation Quench Quench Reaction (e.g., acidification) Incubation->Quench Purification Purification (e.g., Solid-Phase Extraction or HPLC) Quench->Purification Analysis Analysis and Quantification (LC-MS/MS, UV-Vis) Purification->Analysis End End: Purified Product Analysis->End

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Extraction and Analysis from Biological Samples

The analysis of long-chain acyl-CoAs from biological matrices is challenging due to their low abundance and potential for degradation.

Extraction Protocol:

  • Tissue Homogenization: Homogenize freeze-clamped tissue samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.[8]

  • Solvent Extraction: Add organic solvents such as isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[8]

  • Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the extract using a suitable SPE cartridge (e.g., C18 or an oligonucleotide purification column).[8]

  • Elution and Concentration: Elute the acyl-CoAs and concentrate the eluent under a stream of nitrogen.

Analytical Methodology:

  • LC-MS/MS: The method of choice for sensitive and specific quantification of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Chromatography: Reverse-phase chromatography (e.g., C18 column) with a gradient of acetonitrile and an aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3).[10]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Selected reaction monitoring (SRM) can be employed for targeted quantification.[9]

Analytical Workflow:

Analytical_Workflow Sample Biological Sample (Tissue, Cells) Extraction Extraction with Internal Standard Sample->Extraction Purification Solid-Phase Extraction Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: A typical workflow for the extraction and analysis of long-chain acyl-CoAs from biological samples.

Conclusion and Future Directions

This compound represents an understudied metabolite that may play a role in fatty acid metabolism, particularly under conditions of metabolic stress or inborn errors of metabolism affecting β-oxidation. The technical information provided in this guide, while largely inferred, offers a starting point for researchers interested in investigating this molecule. Future research should focus on:

  • Chemical and Enzymatic Synthesis: Developing robust methods for the synthesis of this compound to enable further characterization.

  • Physicochemical Characterization: Experimentally determining its solubility, pKa, and stability under various conditions.

  • Biological Studies: Investigating its role in cellular metabolism, its interaction with enzymes, and its potential as a biomarker for metabolic diseases.

The methodologies and theoretical framework presented here are intended to facilitate these future investigations and contribute to a deeper understanding of lipid metabolism and its implications for human health and disease.

References

6-Hydroxyhexadecanedioyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, a group of conditions characterized by aberrant metabolic pathways, present significant diagnostic and therapeutic challenges. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. In the realm of fatty acid oxidation (FAO) disorders and peroxisomal biogenesis disorders, the metabolic intermediates of alternative oxidative pathways are gaining prominence as potential diagnostic indicators. This technical guide focuses on 6-hydroxyhexadecanedioyl-CoA, a hydroxylated dicarboxylic acyl-CoA, and explores its potential as a biomarker for specific metabolic disorders. When the primary pathway for fatty acid breakdown, beta-oxidation, is impaired, the alternative omega-oxidation pathway is upregulated, leading to the accumulation of dicarboxylic acids and their hydroxylated derivatives.[1][2] This makes this compound a molecule of interest in conditions where such metabolic rerouting occurs.

Metabolic Context: The Omega-Oxidation Pathway

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation within the mitochondria. However, when this pathway is compromised due to genetic defects in key enzymes or transporters, the cell utilizes alternative routes, including omega (ω)-oxidation, which occurs in the smooth endoplasmic reticulum.[2][3]

The process of omega-oxidation involves the following key steps:

  • Hydroxylation: The terminal methyl (ω) carbon of a fatty acid is hydroxylated by a cytochrome P450-dependent mixed-function oxidase.[2]

  • Oxidation to Aldehyde: The newly introduced hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[2]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[2]

This dicarboxylic acid can then be activated to its coenzyme A (CoA) thioester and undergo further metabolism, including beta-oxidation from either end, primarily within peroxisomes.[4] this compound is an intermediate in this pathway, arising from the omega-oxidation of hexadecanedioic acid.

Signaling and Metabolic Interplay

The upregulation of omega-oxidation is a key indicator of a metabolic bottleneck in the beta-oxidation pathway. Therefore, the accumulation of its intermediates, such as this compound, can signal underlying enzymatic deficiencies characteristic of certain metabolic disorders.

metabolic_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation (Impaired) cluster_omega_oxidation Endoplasmic Reticulum & Peroxisome Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation Fatty_Acids->Beta_Oxidation Fatty_Acids2 Fatty Acids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Normal Conditions Impaired IMPAIRED Omega_Oxidation Omega-Oxidation Impaired->Omega_Oxidation Upregulation Fatty_Acids2->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids 6-hydroxyhexadecanedioic_acid 6-hydroxyhexadecanedioic acid Dicarboxylic_Acids->6-hydroxyhexadecanedioic_acid 6-hydroxyhexadecanedioyl_CoA This compound 6-hydroxyhexadecanedioic_acid->6-hydroxyhexadecanedioyl_CoA Activation Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation 6-hydroxyhexadecanedioyl_CoA->Peroxisomal_Beta_Oxidation

Figure 1: Upregulation of Omega-Oxidation in response to impaired Beta-Oxidation.

Association with Metabolic Disorders

The accumulation of this compound is theoretically linked to metabolic disorders characterized by deficient fatty acid beta-oxidation.

  • Fatty Acid Oxidation Disorders (FAODs): This group of inherited metabolic conditions is caused by defects in the enzymes or transporters required for mitochondrial beta-oxidation.[5] In many FAODs, the blockage of beta-oxidation leads to an increased flux of fatty acids through the omega-oxidation pathway, resulting in dicarboxylic aciduria.[6][7] The presence of hydroxylated dicarboxylic acids, such as 6-hydroxyhexadecanedioic acid and its CoA ester, would be a strong indicator of this metabolic dysregulation.

  • Peroxisomal Biogenesis Disorders (PBDs): Conditions such as Zellweger spectrum disorder are characterized by the absence or dysfunction of peroxisomes.[8][9] Since peroxisomes are crucial for the beta-oxidation of very-long-chain fatty acids and dicarboxylic acids, their dysfunction can lead to the accumulation of these metabolites.[4][10] Therefore, elevated levels of this compound could be a biochemical hallmark of these disorders.

Quantitative Data

While the direct quantification of this compound in patient populations is not extensively documented in publicly available literature, the elevation of dicarboxylic acids in urine is a known biomarker for the disorders mentioned above. The following table summarizes the expected qualitative changes.

Biomarker CategoryMetabolic DisorderSample TypeExpected Change
Dicarboxylic AcidsFatty Acid Oxidation DisordersUrineElevated
Hydroxylated Dicarboxylic AcidsFatty Acid Oxidation DisordersUrineElevated
Dicarboxylic Acyl-CoAsFatty Acid Oxidation DisordersTissue/CellsPotentially Elevated
Dicarboxylic AcidsPeroxisomal Biogenesis DisordersUrine, PlasmaElevated
Hydroxylated Dicarboxylic AcidsPeroxisomal Biogenesis DisordersUrine, PlasmaPotentially Elevated
Very Long-Chain Fatty AcidsPeroxisomal Biogenesis DisordersPlasmaElevated

This table is based on the general understanding of metabolic shifts in these disorders. Specific quantitative data for this compound is needed for definitive clinical use.

Experimental Protocols

The analysis of this compound in biological samples requires sensitive and specific analytical techniques, primarily mass spectrometry coupled with a separation method like gas or liquid chromatography.

Analysis of Urinary 6-Hydroxyhexadecanedioic Acid by GC-MS

This protocol is adapted from established methods for the analysis of urinary organic acids, including hydroxylated dicarboxylic acids.[11][12][13]

1. Sample Preparation:

  • Internal Standard Addition: To a 1-2 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine).

  • Extraction: Acidify the urine sample with HCl and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction twice.

  • Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[13]

  • Derivatization: To make the analyte volatile for GC analysis, a two-step derivatization is often employed.[11][14]

    • Esterification: React the dried extract with a butanol/HCl or BF3/methanol (B129727) solution to esterify the carboxylic acid groups.

    • Silylation: Subsequently, react with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize the hydroxyl group.[15]

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 80°C and ramping up to 280°C.[13]

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

gcms_workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Two-Step Derivatization (Esterification & Silylation) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Figure 2: Workflow for GC-MS analysis of urinary 6-hydroxyhexadecanedioic acid.
Analysis of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of acyl-CoA species in cells and tissues.[16][17][18]

1. Sample Preparation:

  • Cell/Tissue Lysis: Homogenize cells or tissues in a cold acidic solution (e.g., 10% trichloroacetic acid or a formic acid solution) to precipitate proteins and extract the acyl-CoAs.[19]

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) during the lysis step.

  • Extraction: After centrifugation to remove the protein pellet, the supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary, though some methods proceed directly to analysis.[17]

  • Solvent Evaporation: The extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase column (e.g., C18) for separation. The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile. A gradient elution is employed.[16]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after collision-induced dissociation. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[18]

lcms_workflow Cell_Tissue Cell/Tissue Sample Lysis_Extraction Lysis & Acyl-CoA Extraction (with Internal Standard) Cell_Tissue->Lysis_Extraction Centrifugation Centrifugation Lysis_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis (MRM/PRM) Supernatant_Collection->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Figure 3: Workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

This compound stands as a promising, albeit currently under-investigated, biomarker for metabolic disorders characterized by impaired fatty acid beta-oxidation. Its position as an intermediate in the upregulated omega-oxidation pathway provides a strong biochemical rationale for its potential diagnostic utility in FAODs and peroxisomal disorders. While direct quantitative data in patient populations is lacking, the analytical methodologies for its detection and quantification are well-established for related compounds.

Future research should focus on:

  • Method Validation: Developing and validating robust, high-throughput analytical methods specifically for this compound in various biological matrices.

  • Clinical Correlation: Quantifying levels of this compound in well-characterized patient cohorts of FAODs and peroxisomal disorders to establish diagnostic ranges and correlate them with disease severity.

  • Therapeutic Monitoring: Investigating the utility of this compound as a biomarker for monitoring therapeutic interventions aimed at improving fatty acid metabolism.

The exploration of this compound and other intermediates of alternative metabolic pathways will undoubtedly contribute to a more nuanced understanding of metabolic disorders and pave the way for improved diagnostic and therapeutic strategies.

References

The Peroxisomal Beta-Oxidation of 6-Hydroxyhexadecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the involvement of 6-hydroxyhexadecanedioyl-CoA in peroxisomal beta-oxidation. Dicarboxylic acids (DCAs), such as hexadecanedioic acid, are endogenous metabolites formed via omega-oxidation of monocarboxylic fatty acids, particularly when mitochondrial fatty acid oxidation is impaired or overloaded.[1][2] Their subsequent catabolism occurs predominantly within the peroxisome. This document details the enzymatic pathway responsible for the degradation of DCAs, with a specific focus on the hydroxylated intermediate, this compound. It consolidates current knowledge on the key enzymes, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating lipid metabolism, peroxisomal disorders, and potential therapeutic interventions targeting these pathways.

Introduction: The Role of Dicarboxylic Acids in Cellular Metabolism

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through the omega-oxidation pathway, which is primarily active in the endoplasmic reticulum.[2][3] This pathway serves as an alternative route for fatty acid metabolism, especially under conditions of high lipid load or defects in mitochondrial beta-oxidation.[1][2] The resulting DCAs are subsequently transported into peroxisomes for chain shortening via the beta-oxidation pathway.[1][4] This process is crucial for cellular energy homeostasis and the detoxification of excess fatty acids. The accumulation of DCAs is a hallmark of certain metabolic disorders, highlighting the physiological importance of their peroxisomal degradation.

The Peroxisomal Beta-Oxidation Pathway of Dicarboxylic Acids

The beta-oxidation of long-chain dicarboxylic acids, such as hexadecanedioic acid, is a multi-step enzymatic process that occurs within the peroxisome. The intermediates of this pathway are the CoA-esters of the dicarboxylic acids.

Transport and Activation

Long-chain dicarboxylic acids are transported across the peroxisomal membrane by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[1] Once inside the peroxisomal matrix, they are activated to their corresponding CoA-esters by a dicarboxylyl-CoA synthetase, although the specific enzyme responsible for this activation in humans remains to be fully characterized.[1]

Core Enzymatic Steps

The peroxisomal beta-oxidation of dicarboxylyl-CoA esters proceeds through a series of four enzymatic reactions, analogous to the beta-oxidation of monocarboxylic fatty acids:

  • Oxidation: The first and rate-limiting step is catalyzed by Acyl-CoA Oxidase 1 (ACOX1) .[2] This flavoenzyme introduces a double bond between the alpha and beta carbons of the dicarboxylyl-CoA, producing a 2-trans-enoyl-CoA and hydrogen peroxide.[5]

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by bifunctional enzymes. Both L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4) have been implicated in the metabolism of dicarboxylic acids, with studies suggesting they may have overlapping functions.[1][6] EHHADH, in particular, has been shown to be essential for the production of medium-chain dicarboxylic acids, indicating its significant role in the beta-oxidation of longer-chain precursors.[7][8][9] These enzymes convert the 2-trans-enoyl-CoA to a 3-hydroxyacyl-CoA and then to a 3-ketoacyl-CoA.

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA, which is catalyzed by peroxisomal thiolases. Both sterol carrier protein X (SCPx) and 3-ketoacyl-CoA thiolase (ACAA1) are involved in this process.[1][4] This reaction releases a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

This cycle of four reactions is repeated until the dicarboxylic acid is chain-shortened to medium-chain dicarboxylic acids, such as adipic (C6) and suberic (C8) acids, which can then be further metabolized or excreted.[1]

The Role of this compound

The precise origin and metabolic fate of this compound within the context of peroxisomal beta-oxidation are not yet fully elucidated. It is plausible that this hydroxylated dicarboxylic acid arises from the omega-oxidation of a 6-hydroxy monocarboxylic fatty acid. 3-hydroxydicarboxylic acids have been identified in urine and are proposed to originate from the omega-oxidation of 3-hydroxy fatty acids, followed by beta-oxidation of the resulting dicarboxylates.[10][11] By analogy, this compound could be formed through a similar pathway.

Once formed, this compound would likely enter the peroxisomal beta-oxidation pathway. The presence of the hydroxyl group at the C6 position may influence the efficiency of the beta-oxidation enzymes. Further research is needed to determine if this hydroxyl group is retained, removed, or modified during the chain-shortening process.

Quantitative Data

Quantitative kinetic data for the enzymes of peroxisomal beta-oxidation with dicarboxylic acid substrates are limited. The available data primarily focus on ACOX1.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
ACOX1 (Rat Liver) Dodecanedioyl-CoA (DC12-CoA)101.2[12]
Sebacic-CoA (DC10-CoA)151.1[12]
Suberic-CoA (DC8-CoA)251.0[12]
Adipoyl-CoA (DC6-CoA)400.9[12]

Table 1: Kinetic parameters of rat liver peroxisomal fatty acyl-CoA oxidase (ACOX1) with dicarboxylyl-CoA substrates of varying chain lengths.

The data indicate that the affinity of ACOX1 for dicarboxylyl-CoA substrates decreases as the chain length shortens, as shown by the increasing Km values.[12] This may contribute to the accumulation of shorter-chain dicarboxylic acids. Kinetic data for the other enzymes of the pathway with dicarboxylic acid substrates, and specifically with this compound, are not currently available in the literature and represent a key area for future research.

Experimental Protocols

In Vitro Peroxisomal Beta-Oxidation Assay

This protocol outlines a method for measuring the beta-oxidation of dicarboxylic acids in isolated peroxisomes.

1. Isolation of Peroxisomes:

  • Homogenize fresh liver tissue in a buffered sucrose (B13894) solution.
  • Perform differential centrifugation to obtain a crude organellar pellet.
  • Further purify peroxisomes using a density gradient centrifugation (e.g., Percoll or Nycodenz gradient).
  • Assess the purity of the peroxisomal fraction by Western blotting for marker proteins of peroxisomes (e.g., catalase, PEX14), mitochondria (e.g., cytochrome c), and other organelles.

2. Synthesis of this compound:

  • Synthesize 6-hydroxyhexadecanedioic acid and activate it to its CoA-ester using a suitable acyl-CoA synthetase or chemical synthesis method. The use of a radiolabeled or stable isotope-labeled substrate is recommended for tracing its metabolism.

3. Beta-Oxidation Reaction:

  • Incubate the isolated peroxisomes with the synthesized this compound in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA).
  • Incubate at 37°C for a defined period.
  • Stop the reaction by adding a strong acid or organic solvent.

4. Analysis of Reaction Products:

  • Extract the acyl-CoA esters from the reaction mixture.
  • Analyze the chain-shortened dicarboxylyl-CoA esters and any other metabolic intermediates by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[13][14] This allows for the identification and quantification of the products of beta-oxidation.

Cellular Beta-Oxidation Assay in Fibroblasts

This protocol describes a method to assess the beta-oxidation of dicarboxylic acids in cultured human skin fibroblasts, which is a common model for studying inherited metabolic disorders.[15]

1. Cell Culture:

  • Culture human skin fibroblasts in a suitable growth medium.

2. Substrate Incubation:

  • Incubate the cultured fibroblasts with radiolabeled or stable isotope-labeled 6-hydroxyhexadecanedioic acid.

3. Measurement of Beta-Oxidation:

  • After incubation, quantify the amount of radiolabeled acetyl-CoA produced or the amount of chain-shortened products formed from the stable isotope-labeled substrate.
  • For radiolabeled substrates, measure the production of radiolabeled water or acid-soluble products.
  • For stable isotope-labeled substrates, extract cellular metabolites and analyze the isotopic enrichment in the chain-shortened dicarboxylic acids by GC-MS or LC-MS/MS.

Visualizations

Metabolic Pathway

Peroxisomal_DCA_Beta_Oxidation cluster_peroxisome Peroxisome ER Endoplasmic Reticulum Cytosol Cytosol Peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic Acid Omega_Hydroxy_Acid ω-Hydroxy Monocarboxylic Acid Monocarboxylic_Acid->Omega_Hydroxy_Acid O2, NADPH Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_Acid->Dicarboxylic_Acid NAD+ Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA CoA, ATP Enoyl_CoA 2-trans-Enoyl- Dicarboxylyl-CoA Dicarboxylyl_CoA->Enoyl_CoA FAD -> FADH2 O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl- Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl- Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shortened_DCA_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Omega_Oxidation ω-Oxidation (CYP4A/4F) ADH_ALDH ADH/ALDH ABCD3 ABCD3 Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase ACOX1 ACOX1 EHHADH_HSD17B4 EHHADH/ HSD17B4 Thiolase ACAA1/SCPx

Caption: Peroxisomal beta-oxidation of dicarboxylic acids.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Liver Tissue, Fibroblasts) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Gradient Density Gradient Centrifugation Centrifugation->Gradient Isolated_Peroxisomes Isolated Peroxisomes Gradient->Isolated_Peroxisomes Incubation Incubation with This compound Isolated_Peroxisomes->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

Caption: Workflow for in vitro peroxisomal beta-oxidation analysis.

Conclusion and Future Directions

The peroxisomal beta-oxidation of dicarboxylic acids is a vital metabolic pathway for maintaining lipid homeostasis. While the core enzymatic machinery has been identified, the specific roles of modified substrates like this compound remain an important area of investigation. Future research should focus on:

  • Elucidating the formation of this compound: Determining the precise enzymatic reactions leading to its synthesis.

  • Characterizing the kinetic properties of peroxisomal enzymes with hydroxylated dicarboxylic acid substrates: This will provide crucial insights into the efficiency of their metabolism.

  • Investigating the physiological and pathological significance of hydroxylated dicarboxylic acids: Understanding their roles in health and in the context of metabolic diseases.

A deeper understanding of these aspects will not only enhance our fundamental knowledge of lipid metabolism but may also pave the way for the development of novel diagnostic markers and therapeutic strategies for peroxisomal disorders and other related metabolic diseases.

References

The Putative Role and Analysis of 6-Hydroxyhexadecanedioyl-CoA in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of 6-hydroxyhexadecanedioyl-CoA in mammalian tissues has not been empirically documented in scientific literature, its chemical structure suggests a potential role as an intermediate in the metabolism of long-chain dicarboxylic acids. This technical guide explores the hypothetical metabolic context of this compound, drawing parallels with established pathways of fatty acid oxidation. We present a plausible biosynthetic route, summarize quantitative data for related metabolites, and provide detailed experimental protocols for the prospective identification and quantification of this and similar long-chain acyl-CoA molecules. This document serves as a foundational resource for researchers investigating novel aspects of lipid metabolism and its implications in health and disease.

Introduction: A Hypothetical Intermediate in Dicarboxylic Acid Metabolism

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as substrates for energy production through beta-oxidation and as building blocks for complex lipids. While the metabolism of monocarboxylic fatty acids is well-characterized, the pathways involving long-chain dicarboxylic acids are less understood. These dicarboxylic acids are typically formed through the omega-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial beta-oxidation is impaired.

This guide focuses on the hypothetical molecule, this compound. Its structure—a 16-carbon dicarboxylic acid activated with Coenzyme A and hydroxylated at the sixth carbon—suggests it could be an intermediate in the peroxisomal beta-oxidation of a longer-chain dicarboxylic acid. The hydroxylation at an even-numbered carbon is atypical for standard beta-oxidation intermediates, suggesting the possibility of alternative enzymatic activities or pathways. Understanding the potential formation and fate of such molecules is crucial for a comprehensive view of lipid metabolism and may unveil novel biomarkers or therapeutic targets for metabolic disorders.

Proposed Metabolic Pathway of this compound

We propose that this compound may be formed as an intermediate during the peroxisomal beta-oxidation of a longer-chain dicarboxylic acid, such as octadecanedioic acid (a C18 dicarboxylic acid). The pathway could also potentially involve the omega-oxidation of a 6-hydroxy-monocarboxylic acid.

The following diagram illustrates a plausible metabolic sequence leading to the formation and subsequent processing of this compound.

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Hexadecanoic_Acid Hexadecanoic Acid (C16:0) Omega_Hydroxylation ω-Hydroxylation (CYP4A/CYP4F) Hexadecanoic_Acid->Omega_Hydroxylation NADPH, O2 Oxidation_1 Oxidation (ADH/ALDH) Omega_Hydroxylation->Oxidation_1 NAD+ Hexadecanedioic_Acid Hexadecanedioic Acid Oxidation_1->Hexadecanedioic_Acid Activation Acyl-CoA Synthetase Hexadecanedioic_Acid->Activation ATP, CoA Hexadecanedioyl_CoA Hexadecanedioyl-CoA Activation->Hexadecanedioyl_CoA Beta_Oxidation_Start Start of β-oxidation Hexadecanedioyl_CoA->Beta_Oxidation_Start Acyl_CoA_Oxidase Acyl-CoA Oxidase Beta_Oxidation_Start->Acyl_CoA_Oxidase FAD Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase H2O Hypothetical_Hydroxylation Hypothetical 6-Hydroxylation Enoyl_CoA_Hydratase->Hypothetical_Hydroxylation 6_Hydroxyhexadecanedioyl_CoA This compound Hypothetical_Hydroxylation->6_Hydroxyhexadecanedioyl_CoA Further_Oxidation Further β-oxidation or other metabolic fate 6_Hydroxyhexadecanedioyl_CoA->Further_Oxidation

Caption: Proposed metabolic pathway for this compound.

Quantitative Data of Related Metabolites

Direct quantitative data for this compound is unavailable. However, the concentrations of related long-chain acyl-CoAs and dicarboxylic acids in various mammalian tissues can provide a reference for expected abundance. The following table summarizes representative data from the literature.

MetaboliteTissueSpeciesConcentration (nmol/g wet weight)Analytical Method
Total Long-Chain Acyl-CoARat LiverRat83 ± 11Gas-Liquid Chromatography
Total Long-Chain Acyl-CoAHamster HeartHamster61 ± 9Gas-Liquid Chromatography
Palmitoyl-CoA (C16:0)Rat LiverRat~15-30HPLC
Oleoyl-CoA (C18:1)Rat LiverRat~10-25HPLC
Hexadecanedioic AcidHuman LiverHumanActivation capacity of 0.5 µmol/min/gRadiochemical Assay

Data is compiled from various sources and should be considered representative. Actual concentrations can vary based on physiological state and analytical methodology.

Experimental Protocols

The detection and quantification of a novel, low-abundance metabolite like this compound requires highly sensitive and specific analytical methods. The following protocols are adapted from established methods for long-chain acyl-CoAs and dicarboxylic acids and can serve as a starting point for the analysis of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a modified version of methods developed for the extraction of long-chain acyl-CoAs, aiming for high recovery and purity.

Materials:

  • Tissue sample (liver, kidney, heart, etc.)

  • Liquid nitrogen

  • Homogenizer (e.g., glass Dounce homogenizer)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Centrifuge

Procedure:

  • Tissue Collection and Homogenization:

    • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled glass homogenizer, add the frozen tissue and 1 mL of ice-cold KH2PO4 buffer.

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE column by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 2 mL of 50% methanol in water to remove polar impurities.

    • Elute the long-chain acyl-CoAs with 2 mL of 2-propanol.

  • Sample Concentration:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: For the quantification of this compound, specific multiple reaction monitoring (MRM) transitions would need to be determined using a synthesized standard. The precursor ion would be the [M+H]+ of the molecule, and product ions would be generated through collision-induced dissociation (CID), likely corresponding to the loss of the CoA moiety or fragments of the acyl chain.

  • Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for accurate quantification. If unavailable, a structurally similar long-chain acyl-CoA can be used.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the identification and quantification of this compound.

Experimental Workflow Tissue_Collection Tissue Collection (Flash-freeze) Homogenization Homogenization (Buffer + 2-Propanol) Tissue_Collection->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Purification SPE Purification (C18 Column) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis (UHPLC-QTOF/QQQ) Purification->LC_MS_Analysis Data_Analysis Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

The existence and metabolic role of this compound in mammalian tissues remain to be elucidated. This technical guide provides a hypothetical framework based on established principles of lipid metabolism and offers a practical starting point for its investigation. The successful identification and quantification of this molecule could provide new insights into the regulation of dicarboxylic acid metabolism and its potential dysregulation in disease states. Future research should focus on the synthesis of a this compound standard to enable the development of robust analytical methods and to explore its enzymatic formation and degradation in various tissue preparations. Such studies will be instrumental in confirming the natural occurrence of this putative metabolite and unraveling its physiological significance.

The Predicted Enzymatic Origin of 6-Hydroxyhexadecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a predicted enzymatic pathway for the biosynthesis of 6-hydroxyhexadecanedioyl-CoA, a molecule of interest for its potential roles in signaling and as a precursor for specialty polymers and pharmaceuticals. The proposed pathway commences with the common saturated fatty acid, palmitic acid, and involves a series of oxidative and activation reactions catalyzed by distinct enzyme families. Central to this pathway is the omega-oxidation of palmitic acid to yield hexadecanedioic acid, followed by a predicted in-chain hydroxylation at the C-6 position, and subsequent activation to its di-CoA ester. This guide provides a detailed overview of the putative enzymes, their catalytic mechanisms, and relevant experimental protocols for pathway elucidation and characterization.

Predicted Biosynthetic Pathway

The formation of this compound is hypothesized to be a multi-step enzymatic process originating from palmitoyl-CoA, the activated form of palmitic acid. The pathway can be conceptually divided into three main stages:

  • Omega-Oxidation of Palmitoyl-CoA to Hexadecanedioic Acid: This initial stage converts a monocarboxylic fatty acid into a dicarboxylic acid.

  • In-chain Hydroxylation: A hydroxyl group is introduced at the C-6 position of hexadecanedioic acid.

  • Activation to Di-CoA Ester: The resulting 6-hydroxyhexadecanedioic acid is activated at both carboxyl groups with Coenzyme A.

A detailed schematic of this predicted pathway is presented below.

Logical Flow of the Predicted Biosynthesis

Predicted Biosynthesis of this compound cluster_0 Stage 1: Omega-Oxidation cluster_1 Stage 2: In-chain Hydroxylation cluster_2 Stage 3: Di-CoA Activation Palmitoyl_CoA Palmitoyl-CoA omega_Hydroxy 16-Hydroxypalmitoyl-CoA Palmitoyl_CoA->omega_Hydroxy Cytochrome P450 Monooxygenase (CYP4 family) omega_Aldehyde 16-Oxopalmitoyl-CoA omega_Hydroxy->omega_Aldehyde Alcohol Dehydrogenase Hexadecanedioic_acid Hexadecanedioic Acid omega_Aldehyde->Hexadecanedioic_acid Aldehyde Dehydrogenase Six_Hydroxy_acid 6-Hydroxyhexadecanedioic Acid Hexadecanedioic_acid->Six_Hydroxy_acid Cytochrome P450 Monooxygenase (Predicted) Final_Product This compound Six_Hydroxy_acid->Final_Product Dicarboxylyl-CoA Synthetase

Caption: Predicted enzymatic pathway for the biosynthesis of this compound.

Enzymology of the Predicted Pathway

Stage 1: Omega-Oxidation

The initial conversion of palmitoyl-CoA to hexadecanedioic acid is accomplished through the omega-oxidation pathway, which occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1] This pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is impaired.[1]

  • Enzyme 1: Cytochrome P450 Monooxygenase (CYP4 family)

    • Reaction: Catalyzes the hydroxylation of the terminal methyl group (ω-carbon) of palmitoyl-CoA to form 16-hydroxypalmitoyl-CoA.[2] This reaction requires NADPH and molecular oxygen.[1]

    • Mechanism: The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen by the heme iron center to generate a highly reactive ferryl-oxo species, which then abstracts a hydrogen atom from the substrate followed by hydroxyl rebound.

  • Enzyme 2: Alcohol Dehydrogenase (ADH)

    • Reaction: Oxidizes the newly introduced hydroxyl group of 16-hydroxypalmitoyl-CoA to an aldehyde, yielding 16-oxopalmitoyl-CoA.[2] This step typically utilizes NAD+ as an oxidant.

    • Substrate Specificity: While many ADHs are known for their role in ethanol (B145695) metabolism, specific isoenzymes exhibit activity towards long-chain fatty alcohols.

  • Enzyme 3: Aldehyde Dehydrogenase (ALDH)

    • Reaction: Catalyzes the oxidation of the aldehyde group of 16-oxopalmitoyl-CoA to a carboxylic acid, resulting in the formation of hexadecanedioic acid.[2] This reaction also uses NAD+ as an oxidant.

    • Substrate Specificity: Similar to ADHs, various ALDH isoenzymes exist with differing substrate specificities, including those that can act on long-chain fatty aldehydes.

Stage 2: In-chain Hydroxylation

This is the most speculative step in the predicted pathway. While a specific enzyme for the C-6 hydroxylation of hexadecanedioic acid has not been definitively identified, cytochrome P450 monooxygenases are the most likely candidates due to their known ability to perform in-chain hydroxylation of fatty acids.[3]

  • Predicted Enzyme: Cytochrome P450 Monooxygenase

    • Reaction: Introduction of a hydroxyl group at the C-6 position of hexadecanedioic acid to form 6-hydroxyhexadecanedioic acid.

    • Rationale for Prediction: Various microbial and mammalian cytochrome P450 enzymes have been shown to hydroxylate fatty acids at sub-terminal positions (ω-1, ω-2, ω-3) and other in-chain carbons.[3] The precise regioselectivity is determined by the specific amino acid residues within the enzyme's active site that orient the substrate relative to the heme catalytic center. It is plausible that a yet-to-be-characterized or engineered P450 enzyme possesses the requisite active site geometry for C-6 hydroxylation of a C16 dicarboxylic acid.

Stage 3: Di-CoA Activation

The final step involves the activation of both carboxylic acid groups of 6-hydroxyhexadecanedioic acid with Coenzyme A.

  • Enzyme: Dicarboxylyl-CoA Synthetase

    • Reaction: Catalyzes the ATP-dependent formation of a thioester bond between each carboxyl group of 6-hydroxyhexadecanedioic acid and Coenzyme A, yielding this compound. The reaction proceeds via an acyl-adenylate intermediate and releases AMP and pyrophosphate.

    • Substrate Specificity: These enzymes are known to act on a range of dicarboxylic acids. For instance, a microsomal dicarboxylyl-CoA synthetase from rat liver has been shown to activate dicarboxylic acids with chain lengths from C5 to C16.

Quantitative Data

Due to the predicted nature of this pathway, specific kinetic data for the C-6 hydroxylation of hexadecanedioic acid and the subsequent CoA activation of the hydroxylated product are not available in the literature. However, representative data for the enzyme classes involved in the omega-oxidation of fatty acids are presented below for comparative purposes.

Enzyme ClassSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism
Cytochrome P450 (CYP4A1)Lauric Acid10-505-20Rat Liver Microsomes
Alcohol DehydrogenaseDodecanol100-50020-100Yeast
Aldehyde DehydrogenaseDodecanal5-5010-40Rat Liver Cytosol
Dicarboxylyl-CoA SynthetaseDodecanedioic Acid50-2001000-2000Rat Liver Microsomes

Note: The values presented are approximate and can vary significantly depending on the specific isoenzyme, reaction conditions, and purity of the enzyme preparation.

Experimental Protocols

The elucidation and characterization of the predicted pathway for this compound biosynthesis would require a series of biochemical and molecular biology experiments.

Identification and Expression of Candidate Cytochrome P450

A crucial step is to identify a cytochrome P450 enzyme capable of C-6 hydroxylation of hexadecanedioic acid. This could be achieved through screening of microbial genomes or by protein engineering of known fatty acid hydroxylases.

Experimental Workflow for P450 Identification and Expression

P450_Workflow Start Genome Mining or Protein Engineering Gene_Synthesis Gene Synthesis and Codon Optimization Start->Gene_Synthesis Cloning Cloning into an Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Expression Heterologous Protein Expression (e.g., IPTG induction) Transformation->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Expression->Purification Activity_Assay Enzyme Activity Assay with Hexadecanedioic Acid Purification->Activity_Assay End Identification of 6-Hydroxyhexadecanedioic Acid Activity_Assay->End

Caption: Workflow for identifying, expressing, and testing a candidate cytochrome P450.

Detailed Methodology for Heterologous Expression and Purification of a Candidate Cytochrome P450:

  • Gene Synthesis and Cloning: The gene encoding the candidate P450 enzyme is synthesized with codon optimization for the chosen expression host (e.g., E. coli). The gene is then cloned into an appropriate expression vector, often containing an N- or C-terminal polyhistidine tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Membrane Fractionation: Cells are harvested and lysed. As many P450s are membrane-associated, the membrane fraction is isolated by ultracentrifugation.

  • Solubilization: The P450 is solubilized from the membrane fraction using a suitable detergent (e.g., sodium cholate).

  • Purification: The solubilized protein is purified using affinity chromatography, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins. Further purification steps like ion-exchange and size-exclusion chromatography may be employed.

Enzyme Activity Assays

4.2.1. Cytochrome P450 Hydroxylase Activity Assay:

  • Reaction Mixture: A typical reaction mixture contains the purified P450 enzyme, a redox partner (e.g., NADPH-cytochrome P450 reductase), a source of NADPH (or an NADPH regenerating system), the substrate (hexadecanedioic acid), and a suitable buffer.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

  • Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

  • Analysis: The extracted products are derivatized (e.g., by silylation or methylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of 6-hydroxyhexadecanedioic acid.

4.2.2. Alcohol Dehydrogenase and Aldehyde Dehydrogenase Assays:

The activities of ADH and ALDH can be monitored spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm.

4.2.3. Dicarboxylyl-CoA Synthetase Assay:

The activity of dicarboxylyl-CoA synthetase can be measured using a coupled-enzyme assay that detects the formation of AMP or by directly measuring the formation of the di-CoA product using HPLC.

Conclusion

The proposed enzymatic pathway for the biosynthesis of this compound from palmitic acid provides a plausible route based on known biochemical reactions. While the initial omega-oxidation and final di-CoA activation steps are supported by existing literature, the key in-chain hydroxylation at the C-6 position remains a predictive step. The experimental protocols outlined in this guide provide a framework for the identification and characterization of the enzymes involved, particularly the putative C-6 hydroxylating cytochrome P450. Successful elucidation of this pathway could open new avenues for the biotechnological production of this and other novel hydroxylated dicarboxylic acids for various industrial and therapeutic applications. Further research into the diversity and regioselectivity of fatty acid hydroxylases will be critical in validating and potentially engineering this biosynthetic route.

References

An In-depth Technical Guide on the Hypothesized Role of 6-Hydroxyhexadecanedioyl-CoA in Lipid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid homeostasis is a complex network of metabolic pathways crucial for cellular function and overall health. Dicarboxylic acids (DCAs) and their CoA esters are emerging as important players in this network, particularly under conditions of metabolic stress. This technical guide delves into the hypothesized role of a specific, yet understudied, intermediate: 6-hydroxyhexadecanedioyl-CoA. Drawing from the established principles of fatty acid metabolism, particularly peroxisomal β-oxidation of dicarboxylic acids, this document outlines the putative metabolic fate of this compound, summarizes relevant quantitative data, provides detailed experimental protocols for its investigation, and presents visual diagrams of the hypothesized pathways and experimental workflows. This guide serves as a foundational resource for researchers aiming to elucidate the precise functions of this molecule in lipid homeostasis and its potential as a therapeutic target.

Introduction: The Emerging Role of Dicarboxylic Acyl-CoA Esters

Dicarboxylic acids are produced through the ω-oxidation of fatty acids in the endoplasmic reticulum, a pathway that becomes more active when mitochondrial β-oxidation is impaired or overloaded. These DCAs are subsequently transported to peroxisomes for chain shortening via β-oxidation. The resulting medium-chain dicarboxylic acids can then be further metabolized in the mitochondria. This process is vital for clearing excess fatty acids and providing an alternative energy source.

This compound is a hypothesized intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a 16-carbon dicarboxylic acid. Its structure, featuring a hydroxyl group on the 6th carbon, suggests it is a product of hydration during the β-oxidation spiral. Understanding the metabolism of this specific molecule can provide deeper insights into the regulation of peroxisomal lipid metabolism and its interplay with mitochondrial function.

Hypothesized Metabolic Pathway of this compound

Based on the known mechanisms of peroxisomal β-oxidation, we can postulate a metabolic pathway for this compound. Hexadecanedioic acid is first activated to its mono-CoA ester in the peroxisome. The β-oxidation spiral then proceeds through a series of enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.

The formation of a hydroxylated intermediate is a key step. While the typical β-oxidation pathway involves a 3-hydroxyacyl-CoA intermediate, the presence of a hydroxyl group at the 6th position is unusual and may suggest an alternative or modified pathway. However, within the context of dicarboxylic acid metabolism, it is plausible that after initial rounds of β-oxidation from one end of the hexadecanedioyl-CoA molecule, a hydroxylated intermediate is formed.

A study on the peroxisomal β-oxidation of hexadecanedionoate (the non-CoA ester form of the dicarboxylic acid) provides the most direct evidence for the metabolism of this class of molecules. The study found that the chain-shortening process does not proceed beyond C6, suggesting a regulatory checkpoint or enzymatic limitation.[1]

Signaling Pathway Diagram

Hypothesized_Metabolic_Pathway Hexadecanoic_Acid Hexadecanoic Acid Omega_Oxidation ω-Oxidation Hexadecanoic_Acid->Omega_Oxidation Hexadecanedioic_Acid Hexadecanedioic Acid Omega_Oxidation->Hexadecanedioic_Acid Hexadecanedioyl_mono_CoA Hexadecanedioyl-mono-CoA Hexadecanedioic_Acid->Hexadecanedioyl_mono_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycle1 β-Oxidation (Dehydrogenation) Hexadecanedioyl_mono_CoA->Beta_Oxidation_Cycle1 Enoyl_CoA_Intermediate 2-Enoyl-CoA Intermediate Beta_Oxidation_Cycle1->Enoyl_CoA_Intermediate Hydration Hydration (Enoyl-CoA Hydratase) Enoyl_CoA_Intermediate->Hydration Hydroxyacyl_CoA_Intermediate 3-Hydroxyacyl-CoA Intermediate Hydration->Hydroxyacyl_CoA_Intermediate Beta_Oxidation_Cycle2 β-Oxidation (Dehydrogenation) Hydroxyacyl_CoA_Intermediate->Beta_Oxidation_Cycle2 Ketoacyl_CoA_Intermediate 3-Ketoacyl-CoA Intermediate Beta_Oxidation_Cycle2->Ketoacyl_CoA_Intermediate Thiolysis Thiolysis Ketoacyl_CoA_Intermediate->Thiolysis Shorter_Dicarboxyl_CoA Shorter Dicarboxyl-CoA (e.g., C14, C12...C6) Thiolysis->Shorter_Dicarboxyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Mitochondrion Mitochondrion Shorter_Dicarboxyl_CoA->Mitochondrion Further Metabolism

Caption: Hypothesized metabolic pathway of hexadecanedioic acid via peroxisomal β-oxidation.

Quantitative Data on Dicarboxylic Acid Metabolism

MetaboliteConditionRelative Abundance/ActivityReference
Oxidation of [U-14C]hexadecanedionoyl-mono-CoA Stimulated by CoAIncreased oxidation rate[1]
Stimulated by carnitine (in absence of CoA)Increased oxidation rate[1]
Stimulated by NAD+-regenerating systemIncreased oxidation rate[1]
Substrate Inhibition > 35 µM [U-14C]hexadecanedionoyl-mono-CoADecreased oxidation rate[1]
Detected Intermediates Standard incubation conditionsAcetyl-CoA and C6-C16 dicarboxyl-CoA esters[1]
Absence of NAD+-regenerating system2-enoyl-CoA and 3-hydroxyacyl-CoA esters[1]

Experimental Protocols

Investigating the role of this compound requires specialized techniques for the synthesis, extraction, and analysis of acyl-CoA esters.

Synthesis of Acyl-CoA Thioesters

The chemical synthesis of specific acyl-CoA esters is often necessary for use as standards or for enzymatic assays. Several methods have been described, generally involving the acylation of coenzyme A.

  • Principle: Acylation of the free thiol group of Coenzyme A (CoASH) with an activated form of the fatty acid (e.g., acyl chloride, anhydride, or N-hydroxysuccinimide ester).

  • General Protocol Outline:

    • Activation of the Fatty Acid: The carboxylic acid (6-hydroxyhexadecanedioic acid) is activated, for example, by conversion to an acyl imidazolide (B1226674) using N,N'-carbonyldiimidazole.

    • Solubilization of CoASH: The Coenzyme A trilithium salt is solubilized in an appropriate anhydrous solvent system, which can be challenging due to its polarity.

    • Acylation Reaction: The activated fatty acid is reacted with the solubilized CoASH under anhydrous conditions to form the thioester bond. The pH is typically maintained around 8.0.

    • Purification: The synthesized acyl-CoA is purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).[2]

Extraction and Quantification of Acyl-CoA Esters from Tissues

The analysis of endogenous acyl-CoA esters from biological samples is challenging due to their low abundance and instability.

  • Principle: Rapid quenching of metabolic activity followed by extraction and sensitive detection, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

  • General Protocol Outline:

    • Tissue Harvesting: Tissues are rapidly freeze-clamped to halt enzymatic activity.

    • Homogenization and Extraction: The frozen tissue is homogenized in a cold extraction solvent, often a mixture of organic and aqueous phases (e.g., acetonitrile/methanol/water).[3]

    • Derivatization (Optional): For fluorescence-based detection, acyl-CoAs can be derivatized to fluorescent compounds like acyl etheno-CoA esters using chloroacetaldehyde.[4]

    • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by ion-paired reversed-phase HPLC and detected by tandem mass spectrometry. This provides high sensitivity and specificity.[5][6] Absolute quantification can be achieved using stable isotope-labeled internal standards.

Experimental Workflow Diagram

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Adipose) Freeze_Clamping Rapid Freeze-Clamping Tissue_Sample->Freeze_Clamping Homogenization Homogenization in Cold Extraction Buffer Freeze_Clamping->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Injection Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: General experimental workflow for the analysis of acyl-CoA esters from tissue samples.

Regulation of Gene Expression

The metabolism of dicarboxylic acyl-CoAs is likely regulated by transcription factors that control the expression of peroxisomal enzymes. Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of genes involved in fatty acid oxidation, including those for peroxisomal β-oxidation such as Acyl-CoA oxidase 1 (ACOX1) and Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH).[7][8] It is plausible that conditions leading to an accumulation of this compound or its precursors could modulate PPARα activity, thereby influencing the expression of enzymes involved in its own metabolism.

Conclusion and Future Directions

While direct evidence for the role of this compound in lipid homeostasis is currently sparse, its hypothesized position as an intermediate in peroxisomal β-oxidation of dicarboxylic acids places it at a critical juncture in cellular lipid metabolism. The accumulation of such intermediates could serve as a metabolic signal, influencing nuclear receptor activity and gene expression, thereby maintaining lipid balance.

Future research should focus on:

  • Chemical Synthesis and Characterization: The unambiguous synthesis of this compound is essential for its use as an analytical standard and for in vitro enzymatic studies.

  • Enzymatic Studies: Identifying and characterizing the specific enzymes that produce and consume this compound will be crucial to confirm its place in the metabolic pathway.

  • Cellular and In Vivo Studies: Utilizing advanced metabolomic techniques to detect and quantify this molecule in various biological models under different metabolic conditions (e.g., high-fat diet, fasting) will help to elucidate its physiological relevance.

By employing the methodologies outlined in this guide, researchers can begin to unravel the specific role of this compound, contributing to a more comprehensive understanding of lipid homeostasis and potentially identifying new therapeutic avenues for metabolic diseases.

References

An In-depth Technical Guide to Exploratory Studies on Dicarboxylic Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acyl-CoA esters are crucial metabolic intermediates that play a significant role in cellular energy homeostasis and lipid metabolism. Formed from the ω-oxidation of monocarboxylic fatty acids, these molecules are subsequently metabolized through peroxisomal β-oxidation. The accumulation of dicarboxylic acids and their CoA esters is a hallmark of several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid oxidation. This guide provides a comprehensive overview of the metabolism of dicarboxylic acyl-CoA esters, their association with disease, and detailed methodologies for their analysis, aimed at facilitating further research and therapeutic development in this area.

Metabolic Pathways of Dicarboxylic Acyl-CoA Esters

The metabolism of dicarboxylic acyl-CoA esters primarily involves two key pathways: their formation via ω-oxidation and their breakdown through peroxisomal β-oxidation.

1. Formation via ω-Oxidation:

In the endoplasmic reticulum, long-chain fatty acids can undergo ω-oxidation, an alternative pathway to the more common β-oxidation. This process is particularly important when β-oxidation is impaired.[1][2] The key steps involve:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a cytochrome P450 monooxygenase.[1][3]

  • Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde and subsequently to a dicarboxylic acid.

The dicarboxylic acid is then activated to its corresponding CoA ester.

2. Degradation via Peroxisomal β-Oxidation:

Dicarboxylic acyl-CoA esters are primarily catabolized in peroxisomes.[3][4] This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acyl-CoA chain, producing acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA in each cycle.[4] Key enzymes in this process include:

  • Peroxisomal Acyl-CoA Oxidase: Catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[3][5]

  • Bifunctional Enzyme (L-bifunctional protein): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4]

  • Peroxisomal Thiolase: Catalyzes the final step, cleaving the chain-shortened acyl-CoA and releasing acetyl-CoA.[4]

The resulting chain-shortened dicarboxylic acyl-CoAs can undergo further rounds of β-oxidation. Succinyl-CoA can be produced from the β-oxidation of odd-chain dicarboxylic acyl-CoAs and can enter the Krebs cycle.[4]

Signaling Pathways and Metabolic Interconnections

The metabolism of dicarboxylic acyl-CoA esters is intricately linked with mitochondrial fatty acid oxidation and overall cellular energy status.

Figure 1: Overview of dicarboxylic acid metabolism.

Association with Disease

Elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, is a key diagnostic marker for several inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation. In these conditions, the primary pathway for fatty acid breakdown is compromised, leading to an increased flux of fatty acids through the ω-oxidation pathway and a subsequent accumulation of dicarboxylic acids.

Disorders associated with dicarboxylic aciduria include:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: One of the most common fatty acid oxidation disorders.

  • Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.

  • Carnitine palmitoyltransferase II (CPT II) deficiency.

Quantitative Data

The following tables summarize available quantitative data on dicarboxylic acyl-CoA esters.

Table 1: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase for Dicarboxylic Acyl-CoA Esters

Substrate (Dicarboxylic Acyl-CoA Ester)Km (µM)Vmax (nmol/min/mg protein)
Adipyl-CoA (C6)10.01.0
Suberyl-CoA (C8)5.01.2
Sebacyl-CoA (C10)2.51.3
Dodecanedioyl-CoA (C12)1.51.3

Data extracted from a study on purified rat liver peroxisomal fatty acyl-CoA oxidase.[5]

Table 2: Total Acyl-CoA Content in Mammalian Tissues

TissueTotal Acyl-CoA Content (nmol/g wet weight)
Rat Liver83 ± 11
Hamster Heart61 ± 9

Note: This represents the total acyl-CoA pool, not specifically dicarboxylic acyl-CoA esters.[6]

Experimental Protocols

Accurate quantification of dicarboxylic acyl-CoA esters is essential for both basic research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Detailed Protocol for LC-MS/MS Analysis of Dicarboxylic Acyl-CoA Esters in Tissues

This protocol is a composite based on several published methods.[7][8][9][10]

1. Sample Preparation and Extraction:

  • Tissue Homogenization:

    • Rapidly freeze ~50 mg of tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powdered tissue on ice in 1 mL of ice-cold 2:1:0.8 (v/v/v) acetonitrile:methanol (B129727):water containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Protein Precipitation and Phase Separation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8).

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of extraction buffer to remove polar impurities.

    • Elute the acyl-CoAs with 3 mL of a 1:3 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each dicarboxylic acyl-CoA ester of interest. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[7][8]

3. Data Analysis and Quantification:

  • Quantify the concentration of each dicarboxylic acyl-CoA ester by comparing the peak area of the analyte to that of the internal standard.

  • Generate a standard curve using authentic standards of the dicarboxylic acyl-CoA esters of interest to ensure accurate quantification.

Visualization of Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis LC-MS/MS Analysis Tissue Tissue Sample (~50mg) Homogenization Homogenization (Acetonitrile:Methanol:Water + IS) Tissue->Homogenization Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Load onto C18 SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash with Extraction Buffer SPE_Load->SPE_Wash SPE_Elute Elute with Methanol/Formate Buffer SPE_Wash->SPE_Elute Dry_Down Dry under Nitrogen SPE_Elute->Dry_Down Reconstitute Reconstitute in Mobile Phase A Dry_Down->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Figure 2: Experimental workflow for acyl-CoA analysis.

Conclusion

The study of dicarboxylic acyl-CoA esters is a rapidly evolving field with significant implications for understanding and treating metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers to explore the roles of these important molecules in health and disease. Further quantitative studies are needed to establish reference ranges for dicarboxylic acyl-CoA esters in various tissues and disease states, which will be invaluable for both diagnostic and therapeutic purposes.

References

A Methodological Approach to the Structural Elucidation of 6-hydroxyhexadecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the operation of the tricarboxylic acid cycle.[1][2] The structural characterization of novel acyl-CoA molecules is a critical step in understanding their biological function, metabolic fate, and potential as therapeutic targets or biomarkers. This guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 6-hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA. While specific experimental data for this molecule is not widely published, this document outlines the established analytical workflows and expected data for its definitive characterization, tailored for researchers, scientists, and drug development professionals.

Hypothetical Biosynthetic Context

The formation of this compound would likely involve the activation of 6-hydroxyhexadecanedioic acid, a dicarboxylic acid. The general biosynthesis of Coenzyme A from pantothenate (Vitamin B5) provides the necessary cofactor for this activation.[2][3] Understanding this foundational pathway is essential for contextualizing the metabolism of its derivatives.

CoA_Biosynthesis cluster_synthesis Coenzyme A Biosynthesis cluster_activation Acyl-CoA Formation Pantothenate (Vitamin B5) Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate (Vitamin B5)->PANK 4'-Phosphopantothenate 4'-Phosphopantothenate PANK->4'-Phosphopantothenate PPCS PPCS 4'-Phosphopantothenate->PPCS 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->4'-Phosphopantothenoylcysteine PPCDC PPCDC 4'-Phosphopantothenoylcysteine->PPCDC 4'-Phosphopantetheine 4'-Phosphopantetheine PPCDC->4'-Phosphopantetheine PPAT PPAT (COASY) 4'-Phosphopantetheine->PPAT Dephospho-CoA Dephospho-CoA PPAT->Dephospho-CoA DPCK DPCK (COASY) Dephospho-CoA->DPCK Coenzyme A Coenzyme A DPCK->Coenzyme A 6-Hydroxyhexadecanedioic Acid 6-Hydroxyhexadecanedioic Acid ACS Acyl-CoA Synthetase 6-Hydroxyhexadecanedioic Acid->ACS This compound This compound ACS->this compound Coenzyme A_ref Coenzyme A Coenzyme A_ref->ACS Elucidation_Workflow General Workflow for Acyl-CoA Structure Elucidation cluster_data Analytical Techniques A Biological Sample Preparation (e.g., cell lysate, tissue homogenate) B Solid Phase Extraction (SPE) for initial cleanup and enrichment A->B C High-Performance Liquid Chromatography (HPLC) for purification of the target molecule B->C D High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) C->D F Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) C->F E Tandem Mass Spectrometry (MS/MS) for fragmentation analysis D->E G Data Integration and Structure Confirmation E->G F->G

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Hydroxyhexadecanedioyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-hydroxyhexadecanedioyl-CoA is a long-chain acyl-CoA thioester that is an intermediate in the metabolism of dicarboxylic acids. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic diseases.[1][2][3][4] Accurate and sensitive quantification of specific acyl-CoA species such as this compound is crucial for understanding their roles in cellular processes and disease pathogenesis. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs.[5][6]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[5] The fragmentation of the precursor ion for this compound is predicted based on the characteristic fragmentation pattern of acyl-CoA molecules, which typically involves the neutral loss of the CoA moiety.[7]

Experimental Protocols

I. Sample Preparation (from cultured cells)
  • Cell Lysis and Extraction:

    • Aspirate the culture medium from a 10 cm plate of cultured cells.

    • Wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA) to the plate to precipitate proteins and lyse the cells.[1][8]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Vortex the lysate for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) - if using TCA:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 5% (w/v) SSA in water for LC-MS/MS analysis.[8]

    Note: If using SSA for protein precipitation, SPE may not be necessary, and the supernatant can be directly analyzed after centrifugation.[1]

II. LC-MS/MS Analysis

A. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

B. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

C. Selected Reaction Monitoring (SRM) Parameters

The SRM transitions for this compound need to be determined. The precursor ion will be the protonated molecule [M+H]⁺. The most common and abundant product ion for acyl-CoAs results from the cleavage of the thioester bond and the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion of the CoA molecule (C₂₁H₃₃N₇O₁₆P₃S, MW = 767.5 g/mol ). A more characteristic fragmentation for quantification is the product ion resulting from the cleavage at the 3'-phosphate-adenosine-5'-diphosphate, leading to a neutral loss of 507 Da.[7]

Molecular Formula of 6-hydroxyhexadecanedioic acid: C₁₆H₃₀O₅ Molecular Weight of 6-hydroxyhexadecanedioic acid: 302.41 g/mol Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S Molecular Weight of Coenzyme A: 767.53 g/mol Molecular Formula of this compound: C₃₇H₆₄N₇O₂₀P₃S Molecular Weight of this compound: 1051.94 g/mol (assuming the CoA is attached to one of the carboxyl groups) Precursor Ion [M+H]⁺: m/z 1052.9

Predicted SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1052.9545.9 ([M+H-507]⁺)35100
This compound1052.9285.4 (Acylium ion)25100

Note: The optimal collision energies should be determined empirically by infusing a standard of the analyte.

Data Presentation

The quantitative data for this compound should be summarized in a table for clear comparison across different experimental conditions.

Table 1: Quantitative Analysis of this compound

Sample IDConcentration (pmol/10⁶ cells)Standard Deviation% RSD
Control Group 11.230.1512.2
Control Group 21.310.1813.7
Control Group 31.280.1612.5
Treatment Group 12.540.228.7
Treatment Group 22.610.259.6
Treatment Group 32.490.218.4

Visualizations

Signaling Pathway

cluster_peroxisome Peroxisome dca Hexadecanedioic Acid dca_coa Hexadecanedioyl-CoA dca->dca_coa Acyl-CoA Synthetase hydroxy_dca_coa This compound dca_coa->hydroxy_dca_coa Acyl-CoA Oxidase keto_dca_coa 6-Oxohexadecanedioyl-CoA hydroxy_dca_coa->keto_dca_coa D-bifunctional protein (Enoyl-CoA hydratase/ 3-hydroxyacyl-CoA dehydrogenase) shorter_dca_coa Shorter Dicarboxylic Acyl-CoA keto_dca_coa->shorter_dca_coa Peroxisomal Thiolase acetyl_coa Acetyl-CoA shorter_dca_coa->acetyl_coa Further β-oxidation cycles sample Biological Sample (e.g., Cultured Cells) extraction Protein Precipitation & Acyl-CoA Extraction (TCA or SSA) sample->extraction spe Solid-Phase Extraction (SPE) (if using TCA) extraction->spe reconstitution Reconstitution extraction->reconstitution Directly if using SSA spe->reconstitution lcms LC-MS/MS Analysis (C18 RP, ESI+, SRM) reconstitution->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

References

Application Notes and Protocols for LC-MS/MS Quantification of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicarboxylic acyl-CoAs are important metabolic intermediates that play a role in alternative pathways of fatty acid oxidation. Their quantification is crucial for studying metabolic disorders, drug toxicity, and the overall dynamics of lipid metabolism. This document provides detailed application notes and protocols for the sensitive and specific quantification of dicarboxylic acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance of Dicarboxylic Acyl-CoAs

Dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation, a process that occurs primarily in the endoplasmic reticulum.[1] This pathway becomes particularly significant when mitochondrial β-oxidation is impaired or overloaded. The resulting dicarboxylic acids are then activated to their corresponding CoA esters and subsequently undergo β-oxidation, primarily within peroxisomes.[2][3] This process generates shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA, which can then enter central metabolism. The accumulation of specific dicarboxylic acyl-CoAs can be indicative of certain metabolic dysregulations.

Below is a diagram illustrating the formation and subsequent degradation of dicarboxylic acyl-CoAs.

Dicarboxylic Acyl-CoA Metabolism cluster_ER Endoplasmic Reticulum (ω-Oxidation) cluster_Peroxisome Peroxisome (β-Oxidation) Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Dicarboxylic Acid->Dicarboxylic Acyl-CoA Acyl-CoA Synthetase Chain-shortened Dicarboxylic Acyl-CoA Chain-shortened Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA->Chain-shortened Dicarboxylic Acyl-CoA Acyl-CoA Oxidase Acetyl-CoA Acetyl-CoA Chain-shortened Dicarboxylic Acyl-CoA->Acetyl-CoA Thiolase Succinyl-CoA Succinyl-CoA Chain-shortened Dicarboxylic Acyl-CoA->Succinyl-CoA

Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and degradation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the enrichment of dicarboxylic acyl-CoAs from biological tissues.

Materials:

  • Tissue homogenizer

  • Centrifuge

  • SPE manifold

  • C18 SPE cartridges

  • Extraction Buffer: 2:1 (v/v) methanol:chloroform

  • Internal Standards: Stable isotope-labeled dicarboxylic acyl-CoA standards (e.g., ¹³C-labeled succinyl-CoA, adipoyl-CoA)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 2% Formic acid in water, followed by 100% Methanol

  • SPE Elution Solvent: 5% Ammonium (B1175870) hydroxide (B78521) in methanol

  • Reconstitution Solvent: 50:50 (v/v) methanol:water

Procedure:

  • Homogenization: Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold extraction buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

  • Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Preparation:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water.

    • Wash the cartridge with 3 mL of methanol.

  • Elution: Elute the dicarboxylic acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium acetate (B1210297) in water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Optimized for the specific instrument
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[2][4] The precursor ion is the protonated molecule [M+H]⁺, and the product ion is [M+H-507.1]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Succinyl-CoA868.1361.0
Glutaryl-CoA882.1375.0
Adipoyl-CoA896.1389.0
Pimeloyl-CoA910.1403.0
Suberoyl-CoA924.2417.1
Azelayl-CoA938.2431.1
Sebacoyl-CoA952.2445.1
Dodecanedioyl-CoA980.3473.2

Data Presentation

Quantitative Performance of the Method

The following table summarizes the typical quantitative performance characteristics for the LC-MS/MS method for dicarboxylic acyl-CoA analysis. These values are representative and may vary depending on the specific instrumentation and matrix.

AnalyteLinearity (R²)LOD (nM)LOQ (nM)Recovery (%)
Succinyl-CoA>0.991-55-1585-105
Adipoyl-CoA>0.992-88-2580-110
Suberoyl-CoA>0.993-1010-3080-110
Sebacoyl-CoA>0.993-1212-4075-105
Dodecanedioyl-CoA>0.995-1515-5070-100

LOD: Limit of Detection; LOQ: Limit of Quantification.

Workflow Diagram

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Experimental Workflow Sample Collection Sample Collection Homogenization & Extraction Homogenization & Extraction Sample Collection->Homogenization & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Experimental workflow for dicarboxylic acyl-CoA quantification.

Conclusion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of dicarboxylic acyl-CoAs in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and workflow diagrams, offer a comprehensive guide for researchers in the field of metabolic research and drug development. Adherence to these protocols will enable the generation of high-quality, reproducible data for a better understanding of the role of dicarboxylic acyl-CoAs in health and disease.

References

Application Note: Quantification of Long-Chain Acyl-CoAs in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain acyl-Coenzyme A (LC-CoA) esters are crucial intermediates in cellular metabolism, playing a central role in fatty acid oxidation, lipid biosynthesis, cell signaling, and the regulation of metabolic enzymes.[1][2] The accurate quantification of these molecules in tissue samples is vital for understanding metabolic diseases such as type 2 diabetes, obesity, and fatty acid oxidation disorders.[1][3][4] However, their low abundance, inherent instability, and the complexity of the biological matrix present significant analytical challenges.[5][6] This application note provides a detailed and robust protocol for the extraction, purification, and quantification of L-CoAs from tissue samples using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental process involves tissue homogenization, extraction of acyl-CoAs using organic solvents, purification via solid-phase extraction to remove interfering substances, and final analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in Liquid N2) Homogenize 2. Homogenization (Iced KH2PO4 buffer + Internal Std.) Tissue->Homogenize Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Centrifuge1 4. Centrifugation (Separate supernatant) Extract->Centrifuge1 SPE_Load 5. SPE Column Loading (Load supernatant) Centrifuge1->SPE_Load SPE_Wash 6. SPE Wash (Remove impurities) SPE_Load->SPE_Wash SPE_Elute 7. SPE Elution (Elute Acyl-CoAs) SPE_Wash->SPE_Elute Drydown 8. Sample Concentration (Evaporate under N2) SPE_Elute->Drydown Reconstitute 9. Reconstitution (Mobile phase buffer) Drydown->Reconstitute LCMS 10. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 11. Data Quantification (Standard Curve) LCMS->Data

Caption: Overall workflow for LC-CoA quantification in tissues.

Key Metabolic Role of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are formed from fatty acids and Coenzyme A in an ATP-dependent reaction. Once activated, they are directed towards either catabolic pathways, such as mitochondrial β-oxidation for energy production, or anabolic pathways for the synthesis of complex lipids like triglycerides and phospholipids (B1166683).

Metabolic_Pathway FA Fatty Acids (from circulation/diet) LC_CoA Long-Chain Acyl-CoA (LC-CoA) FA->LC_CoA Acyl-CoA Synthetase +ATP CoA Coenzyme A CoA->LC_CoA BetaOx β-Oxidation (Mitochondria) LC_CoA->BetaOx CPT1 LipidSyn Complex Lipid Synthesis (ER) LC_CoA->LipidSyn Energy Acetyl-CoA -> TCA Cycle (Energy Production) BetaOx->Energy TAG Triglycerides (Storage) LipidSyn->TAG PL Phospholipids (Membranes) LipidSyn->PL

Caption: Central role of Long-Chain Acyl-CoAs in lipid metabolism.

Detailed Experimental Protocol

This protocol is a synthesis of methods described in the literature, focusing on a robust LC-MS/MS approach.[3][4][5][7]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), 2-propanol, Methanol (B129727) (MeOH), Chloroform (all HPLC or LC-MS grade).

  • Buffers: Monobasic potassium phosphate (B84403) (KH₂PO₄), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid.

  • Standards: Long-chain acyl-CoA standards (e.g., C16:0, C18:0, C18:1-CoA) and an internal standard (IS) not naturally abundant in the sample (e.g., Heptadecanoyl-CoA, C17:0-CoA).

  • SPE Columns: Weak anion exchange SPE columns (e.g., Strata X-AW) or oligonucleotide purification cartridges.[4][7][8]

  • Equipment: Tissue homogenizer, refrigerated centrifuge, nitrogen evaporator, UPLC/HPLC system, triple quadrupole mass spectrometer.

Sample Preparation and Extraction

Care must be taken at each step due to the unstable nature of acyl-CoAs.[5]

  • Tissue Collection: Immediately after excision, freeze-clamp the tissue sample (~30-100 mg) in liquid nitrogen to quench all enzymatic activity.[5] Store at -80°C until processing.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled glass homogenizer on ice.

    • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[5][7]

    • Add the internal standard (e.g., 20 ng of C17:0-CoA).[5]

    • Homogenize thoroughly while keeping the sample on ice.

  • Solvent Extraction:

    • To the homogenate, add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solution.[5]

    • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE) Purification

This step is crucial for removing phospholipids and other contaminants that can cause ion suppression in the mass spectrometer.

  • Column Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[4]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid.[4]

    • Wash the column with 2.4 mL of methanol.[4]

  • Elution: Elute the acyl-CoAs from the column using two fractions of 2.4 mL each of 2% and 5% ammonium hydroxide, respectively.[4] Combine the eluted fractions.

  • Drying: Dry the combined eluate under a gentle stream of nitrogen at room temperature.[4]

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried sample in 100 µL of a suitable buffer, such as 50% methanol or the initial mobile phase.[4]

  • Chromatographic Separation:

    • Column: C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[5]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water (pH ~10.5).[1][5]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A typical gradient starts at 20% B, increases to 65% B over several minutes, and then re-equilibrates.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[4] A neutral loss scan of 507 Da can also be used for general profiling of CoA-containing compounds.[2][3]

Data Analysis and Quantification
  • Standard Curve: Prepare a series of calibration standards containing known concentrations of each target acyl-CoA and a fixed concentration of the internal standard. Process these standards through the entire extraction and analysis procedure.[2][5]

  • Quantification: Calculate the concentration of each LC-CoA in the tissue sample by comparing the ratio of its peak area to the internal standard's peak area against the standard curve. Normalize the final concentration to the initial tissue weight (e.g., nmol/g wet weight).

Data Presentation

Quantitative data should be presented in clear, tabular formats for easy interpretation and comparison.

Table 1: Example LC-MS/MS MRM Transitions for Long-Chain Acyl-CoAs MRM transitions are instrument-specific and require optimization. The precursor ion is typically [M+H]⁺, and the product ion results from the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Palmitoyl-CoA (C16:0)1006.5499.0Based on neutral loss of 507 Da[2][4]
Oleoyl-CoA (C18:1)1032.5525.0Based on neutral loss of 507 Da[2][4]
Stearoyl-CoA (C18:0)1034.5527.0Based on neutral loss of 507 Da[2][4]
Linoleoyl-CoA (C18:2)1030.5523.0Based on neutral loss of 507 Da[2][4]
Heptadecanoyl-CoA (C17:0 IS)1020.5513.0Internal Standard

Table 2: Representative Concentrations of L-CoAs in Various Rat Tissues (nmol/g wet weight) Concentrations can vary significantly based on species, diet, and physiological state.

Acyl-CoA SpeciesLiverHeartKidneySkeletal MuscleBrain
Palmitoyl-CoA (C16:0)10 - 252 - 51 - 30.5 - 26.0[8]
Stearoyl-CoA (C18:0)5 - 151 - 41 - 2.50.2 - 14.0[8]
Oleoyl-CoA (C18:1)15 - 403 - 82 - 50.5 - 2.511.0[8]
Linoleoyl-CoA (C18:2)5 - 202 - 61 - 40.3 - 1.52.0[8]
Arachidonoyl-CoA (C20:4)1 - 50.5 - 20.5 - 1.50.1 - 0.52.0[8]
(Data compiled and synthesized from literature values for illustrative purposes)[7][8]

Table 3: Typical Method Validation Parameters Validation should be performed according to established guidelines (e.g., ICH).[1][3]

ParameterTypical Range
Linearity (r²) > 0.995
Accuracy (%) 94.8 - 110.8%[1][3]
Intra-run Precision (%RSD) 1.2 - 4.4%[1][3]
Inter-run Precision (%RSD) 2.6 - 12.2%[1][3]
Recovery (%) 70 - 90%[6][7]

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral. It catalyzes the third step of this pathway, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is essential for the catabolism of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP. The activity of HADH is of significant interest in metabolic research, particularly in studies related to inherited metabolic disorders, obesity, and diabetes. Accurate and reliable measurement of HADH activity is therefore critical for both basic research and the development of therapeutic interventions targeting fatty acid metabolism.

These application notes provide detailed protocols for the enzymatic assay of HADH activity, along with data on substrate specificity, tissue distribution, and known inhibitors.

Principle of the Assay

The enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase is most commonly determined by a continuous spectrophotometric rate determination assay. The assay can be performed in two directions:

  • Forward Reaction: Measures the formation of NADH by monitoring the increase in absorbance at 340 nm. This is achieved by providing L-3-hydroxyacyl-CoA and NAD+ as substrates.

  • Reverse Reaction: Measures the oxidation of NADH to NAD+ by monitoring the decrease in absorbance at 340 nm.[1] This is the more commonly used method and utilizes S-acetoacetyl-CoA and NADH as substrates.[1]

The principle of the reverse reaction is as follows:

S-Acetoacetyl-CoA + NADH + H+ <=> L-3-Hydroxybutyryl-CoA + NAD+

The rate of NADH oxidation is directly proportional to the HADH activity in the sample.

Data Presentation

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase varies with the chain length of the acyl-CoA substrate. The enzyme generally exhibits the highest activity with medium-chain substrates.[2][3] Below is a summary of reported kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[2]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC425125
3-Hydroxyhexanoyl-CoAC610150
3-Hydroxyoctanoyl-CoAC88200
3-Hydroxydecanoyl-CoAC108200
3-Hydroxydodecanoyl-CoAC129180
3-Hydroxytetradecanoyl-CoAC1410150
3-Hydroxyhexadecanoyl-CoAC1612120
Table 2: Specific Activity of 3-Hydroxyacyl-CoA Dehydrogenase in Different Rat Tissues

The activity of 3-hydroxyacyl-CoA dehydrogenase varies across different tissues, reflecting their relative reliance on fatty acid oxidation for energy. Tissues with high metabolic rates, such as the heart and skeletal muscle, typically exhibit higher HADH activity.

TissueSpecific Activity (Units*/mg protein)Reference
Heart~25[4]
Skeletal Muscle (red)~17[4]
Skeletal Muscle (white)~5[4]
Liver~10[5]
Kidney~8[6]

*One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.

Table 3: Inhibitors of 3-Hydroxyacyl-CoA Dehydrogenase
InhibitorType of InhibitionKi (µM)Notes
Acetoacetyl-CoACompetitive~6-10The product of the reverse reaction can act as a substrate inhibitor at high concentrations.[7][8]
High concentrations of NADHProduct Inhibition-High NADH/NAD+ ratios can inhibit the forward reaction.

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay (Reverse Reaction)

This protocol is adapted from established methods for the continuous spectrophotometric rate determination of HADH activity.[1]

Materials:

  • Reagents:

    • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

    • S-Acetoacetyl-Coenzyme A (SAAC), sodium salt

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH), disodium (B8443419) salt

    • Purified 3-hydroxyacyl-CoA dehydrogenase or tissue/cell homogenate

    • Deionized water

    • 1 M KOH

  • Equipment:

    • Spectrophotometer with temperature control (set to 37°C)

    • Cuvettes (1 cm path length)

    • Pipettes

    • Ice bath

Reagent Preparation:

  • Reagent A: 100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C):

    • Dissolve the appropriate amount of potassium phosphate, monobasic in deionized water.

    • Adjust the pH to 7.3 at 37°C using 1 M KOH.

    • Bring the final volume to 100 ml with deionized water.

  • Reagent B: 5.4 mM S-Acetoacetyl Coenzyme A (SAAC) Solution:

    • Prepare a 1 ml solution in Reagent A using S-Acetoacetyl Coenzyme A, sodium salt.

    • Keep on ice.

  • Reagent C: 6.4 mM β-NADH Solution:

    • Prepare a 1 ml solution in cold Reagent A using β-NADH, disodium salt.

    • This solution must be prepared fresh.

  • Reagent D: Enzyme Solution:

    • Immediately before use, prepare a solution containing 0.2 - 0.7 units/ml of 3-hydroxyacyl-CoA dehydrogenase in cold Reagent A. For tissue or cell homogenates, the appropriate dilution will need to be determined empirically.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

ReagentTest (ml)Blank (ml)
Reagent A (Buffer)2.802.85
Reagent B (SAAC)0.050.05
Reagent C (NADH)0.050.05
  • Mix by inversion and equilibrate to 37°C for 5-10 minutes.

  • Monitor the absorbance at 340 nm (A340nm) until constant.

  • Initiate the reaction by adding:

ReagentTest (ml)Blank (ml)
Reagent D (Enzyme)0.10-
Reagent A (Buffer)-0.10
  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear portion of the curve for both the Test and the Blank.

Calculation of Enzyme Activity:

The activity of the enzyme in units per ml is calculated using the following formula:

Where:

  • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

  • Total Volume of Assay = 3.05 ml

  • Path Length = 1 cm

  • Volume of Enzyme = 0.1 ml

One unit of 3-hydroxyacyl-CoA dehydrogenase will oxidize 1.0 µmole of NADH per minute at pH 7.3 at 37°C.

Protocol 2: Coupled Assay for Substrates of Various Chain Lengths

This method is advantageous for measuring HADH activity with a range of L-3-hydroxyacyl-CoA substrates, as it overcomes potential issues with product inhibition. The 3-ketoacyl-CoA product is immediately cleaved by 3-ketoacyl-CoA thiolase, driving the reaction forward.[2]

Materials:

  • Reagents:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • NAD+

    • Coenzyme A (CoASH)

    • L-3-hydroxyacyl-CoA substrate of desired chain length

    • 3-ketoacyl-CoA thiolase (purified)

    • Enzyme sample (HADH)

  • Equipment:

    • Spectrophotometer with temperature control (set to 37°C)

    • Cuvettes (1 cm path length)

    • Pipettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 1 mM NAD+

    • 0.1 mM CoASH

    • 50 µM L-3-hydroxyacyl-CoA substrate

    • Excess 3-ketoacyl-CoA thiolase (sufficient to ensure the HADH reaction is rate-limiting)

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Visualizations

Fatty Acid β-Oxidation Pathway

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+ CoA-SH) Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for HADH Spectrophotometric Assay

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer (pH 7.3) - SAAC Solution - NADH Solution (Fresh) - Enzyme Dilution Mix_Reagents Pipette Buffer, SAAC, and NADH into Cuvettes Reagent_Prep->Mix_Reagents Equilibrate Equilibrate to 37°C Mix_Reagents->Equilibrate Initiate_Reaction Add Enzyme to Test Cuvette Add Buffer to Blank Cuvette Equilibrate->Initiate_Reaction Monitor_Absorbance Record Decrease in A340nm for 5 minutes Initiate_Reaction->Monitor_Absorbance Calculate_Rate Determine ΔA340nm/min from Linear Slope Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (Units/ml) Calculate_Rate->Calculate_Activity

Caption: Workflow for the spectrophotometric assay of HADH activity.

References

Application Notes & Protocols: Measuring Omega-Oxidation Activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Omega-Oxidation

Omega (ω)-oxidation is a metabolic pathway for fatty acid degradation that is alternative to the primary beta-oxidation pathway.[1][2] This process involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[2] It primarily occurs in the endoplasmic reticulum of liver and kidney cells.[1][2] While typically a minor pathway for medium-chain fatty acids (10-12 carbons), omega-oxidation becomes more significant when beta-oxidation is impaired.[2] The pathway is crucial for the catabolism of certain fatty acids and xenobiotics and the production of signaling molecules.[3]

The key enzymes involved in this multi-step process are:

  • Cytochrome P450 (CYP) ω-hydroxylases: Primarily members of the CYP4A and CYP4F families, these enzymes catalyze the initial and rate-limiting step, introducing a hydroxyl group to the ω-carbon.[3][4][5] This reaction requires cytochrome P450 reductase and NADPH.[4]

  • Alcohol Dehydrogenase (ADH): This enzyme oxidizes the newly formed hydroxyl group into an aldehyde.[1]

  • Aldehyde Dehydrogenase (ALDH): This enzyme further oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of a dicarboxylic acid.[1]

The resulting dicarboxylic acids can then be shortened via beta-oxidation from both ends.[4]

Omega-Oxidation Signaling Pathway

The biochemical conversion of a fatty acid to a dicarboxylic acid via omega-oxidation is a sequential, three-step enzymatic process.

Omega_Oxidation_Pathway cluster_enzymes FattyAcid Fatty Acid (R-CH3) HydroxyFA ω-Hydroxy Fatty Acid (R-CH2OH) FattyAcid->HydroxyFA O2, NADPH AldehydeFA ω-Aldehyde Fatty Acid (R-CHO) HydroxyFA->AldehydeFA NAD+ DicarboxylicAcid Dicarboxylic Acid (R-COOH) AldehydeFA->DicarboxylicAcid NAD+ Enzyme1 Cytochrome P450 ω-hydroxylase (CYP4A, CYP4F) Enzyme1->FattyAcid Enzyme2 Alcohol Dehydrogenase Enzyme2->HydroxyFA Enzyme3 Aldehyde Dehydrogenase Enzyme3->AldehydeFA

Caption: The omega-oxidation pathway of fatty acids.

Experimental Protocols

Measuring omega-oxidation activity typically involves incubating a fatty acid substrate with a source of the relevant enzymes and then quantifying the formation of the hydroxylated products or the final dicarboxylic acids.

Protocol 1: Microsomal Omega-Hydroxylation Assay with LC-MS/MS Analysis

This protocol is adapted for determining the activity of CYP ω-hydroxylases in liver microsomes, a common source of these enzymes. The high sensitivity and selectivity of LC-MS/MS make it ideal for quantifying the reaction products.[5][6]

A. Materials and Reagents

  • Liver microsomes (from human, rat, or other species)

  • Fatty acid substrate (e.g., Lauric acid, Palmitic acid, Arachidonic acid)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+) or NADPH

  • Magnesium Chloride (MgCl₂)

  • Stopping solution (e.g., Acetonitrile (B52724) with internal standard)

  • Internal Standard (e.g., deuterated version of the analyte)

  • Reagents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if required

B. Microsome Preparation (Brief)

  • Homogenize liver tissue in ice-cold buffer (e.g., Tris-HCl with glycerol (B35011) and EDTA).

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.

C. Incubation Procedure

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 200 µL final volume:

    • 100 µL Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • 20 µL Liver Microsomes (final concentration 0.2-0.5 mg/mL)

    • 10 µL Fatty Acid Substrate (e.g., Lauric acid, final concentration 10-100 µM)

    • 10 µL MgCl₂ (final concentration 3-5 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of pre-warmed NADPH regenerating system (or NADPH, final concentration 1 mM).

  • Incubate at 37°C with shaking for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

D. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column for separation.[6][7]

    • Mobile Phase A: Water with 0.1-0.2% acetic or formic acid.[6][7]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1-0.2% acetic or formic acid.[6][7]

    • Gradient: Start with a higher percentage of A, and gradually increase B to elute the analytes. A typical gradient might run from 15% B to 100% B over several minutes.[6]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[6]

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (M-H)⁻ of the analyte and a specific product ion generated after fragmentation.

    • Develop MRM transitions for the parent fatty acid, the ω-hydroxy fatty acid, the dicarboxylic acid, and the internal standard.

Protocol 2: Radiometric Assay for Fatty Acid Oxidation

This method measures the conversion of a radiolabeled fatty acid (e.g., ¹⁴C-labeled) into acid-soluble metabolites (ASMs) or the final product, ¹⁴CO₂.[8][9][10] It is a robust method for measuring the overall rate of oxidation.

A. Materials and Reagents

  • Enzyme source (e.g., liver homogenates, isolated mitochondria, or microsomes)

  • ¹⁴C-labeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Cofactors (e.g., NADPH, NAD+, CoA, ATP, L-carnitine, depending on the system)

  • Stopping Solution: Perchloric acid (e.g., 1 M)

  • CO₂ trapping agent: 1 N Sodium Hydroxide (NaOH)

  • Scintillation cocktail

B. Incubation Procedure

  • Prepare the radiolabeled substrate by complexing [1-¹⁴C]palmitic acid with BSA in the reaction buffer.

  • In a sealable reaction tube, combine the enzyme source, reaction buffer, and any necessary cofactors.

  • Place a small piece of filter paper soaked in 1 N NaOH in a suspended center well within the tube to trap any ¹⁴CO₂ produced.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the ¹⁴C-labeled substrate-BSA complex.

  • Seal the tube and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid) through the seal into the reaction mixture.[10] This precipitates unoxidized fatty acids and releases dissolved CO₂.

  • Continue incubation for another 60 minutes to ensure all ¹⁴CO₂ is trapped by the NaOH-soaked filter paper.

  • Remove the filter paper and place it in a scintillation vial to count the radioactivity of the trapped ¹⁴CO₂.

  • Centrifuge the reaction tube. The supernatant contains the ¹⁴C-labeled acid-soluble metabolites (ASMs).

  • Transfer an aliquot of the supernatant to a separate scintillation vial to count the radioactivity of the ASMs.

  • Calculate the rate of oxidation based on the specific activity of the radiolabeled substrate and the measured radioactivity (in cpm or dpm) in the CO₂ and/or ASM fractions.[11]

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro omega-oxidation experiment using the LC-MS/MS method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Enzyme Source Prep (e.g., Microsomes) Incubation Incubation at 37°C EnzymePrep->Incubation ReagentPrep Reagent Prep (Buffer, Substrate, NADPH) ReagentPrep->Incubation ReactionStart Start Reaction (Add NADPH) Incubation->ReactionStart Pre-incubation ReactionStop Stop Reaction (Add Acetonitrile + IS) ReactionStart->ReactionStop Timed Incubation SampleProcess Sample Processing (Centrifugation) ReactionStop->SampleProcess LCMS LC-MS/MS Analysis SampleProcess->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for in vitro omega-oxidation measurement.

Data Presentation

Quantitative data from literature provides a baseline for expected enzyme activity and appropriate assay conditions.

Table 1: Enzyme Kinetic Parameters for CYP-mediated Omega-Oxidation

EnzymeSubstrateProductKₘ (µM)Vₘₐₓ (nmol/min/nmol P450)Source
Recombinant Human CYP4A11Lauric Acid12-Hydroxylauric acid56.715.2[12]
Human Neutrophil CYP4F3ALeukotriene B₄ (LTB₄)20-Hydroxy-LTB₄0.64Not Reported[5]
Human CYP4F2Leukotriene B₄ (LTB₄)20-Hydroxy-LTB₄47Not Reported[5]

Table 2: Typical Reaction Conditions for in vitro Omega-Oxidation Assays

ParameterRecommended RangeNotesSource
Enzyme Concentration (Microsomes)0.1 - 1.0 mg/mLShould be optimized to ensure linear product formation over time.[13]
Substrate Concentration10 - 100 µMShould ideally be around the Kₘ value if known.[12][13]
NADPH Concentration0.5 - 1.0 mMOften used with a regenerating system to maintain concentration.[13][14]
Incubation Time10 - 60 minutesTime course experiments are necessary to determine the linear range.[13]
Incubation Temperature37°CStandard physiological temperature for mammalian enzymes.[13]
pH7.4Maintained with a suitable buffer like potassium phosphate.[13][14]

References

Application Note: Synthesis and Utility of Isotopically Labeled 6-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopically labeled metabolic standards are indispensable tools in biomedical research and drug development.[1][2][3] They serve as internal standards for accurate quantification of endogenous molecules in complex biological matrices and are crucial for tracing the metabolic fate of compounds.[2][4][5] This document details the synthesis, characterization, and application of an isotopically labeled standard for 6-hydroxyhexadecanedioyl-CoA, a long-chain acyl-CoA ester. Long-chain acyl-CoA esters are central to various metabolic and signaling pathways.[6][7] The availability of a stable isotope-labeled standard for this compound will facilitate research into fatty acid metabolism and its deregulation in disease.

Applications

  • Metabolic Flux Analysis: The isotopically labeled this compound can be used as a tracer to study the dynamics of fatty acid ω-oxidation and subsequent peroxisomal β-oxidation.[1][8] By tracking the incorporation and transformation of the labeled standard, researchers can elucidate the contributions of these pathways to cellular energy homeostasis and lipid metabolism.

  • Quantification by Isotope Dilution Mass Spectrometry: As a high-purity internal standard, the synthesized compound enables accurate and precise quantification of endogenous this compound in various biological samples using isotope dilution mass spectrometry (IDMS).[2] This is critical for studying metabolic disorders where the levels of specific fatty acid metabolites may be altered.

  • Enzyme Activity Assays: The labeled standard can serve as a substrate for enzymes involved in its metabolism, allowing for sensitive and specific measurement of their activity.

  • Drug Discovery and Development: Understanding the metabolic fate of drug candidates is a critical aspect of pharmacology.[3][5] This standard can be used in studies to investigate the effects of new therapeutic agents on fatty acid metabolism.

Experimental Protocols

A chemoenzymatic approach is proposed for the synthesis of isotopically labeled this compound. This strategy combines the flexibility of chemical synthesis for introducing the isotopic label with the specificity of enzymatic reactions for the final CoA ligation.

Part 1: Chemical Synthesis of Isotopically Labeled 6-Hydroxyhexadecanedioic Acid

The synthesis starts with a commercially available, isotopically labeled precursor. For this protocol, we will use ¹³C-labeled adipic acid as an example starting material to introduce the isotopic label at a specific position in the final molecule.

Materials:

  • [¹³C₆]-Adipic acid

  • Thionyl chloride (SOCl₂)

  • Cadmium chloride (CdCl₂)

  • 10-Bromodecan-1-ol

  • Magnesium (Mg) turnings

  • Dry diethyl ether

  • Jones reagent (CrO₃ in H₂SO₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of ¹³C₆-Adipoyl Chloride: In a round-bottom flask, react [¹³C₆]-adipic acid with an excess of thionyl chloride under reflux for 2 hours. Remove the excess thionyl chloride by distillation to obtain [¹³C₆]-adipoyl chloride.

  • Synthesis of the Grignard Reagent: In a separate flask, prepare a Grignard reagent from 10-bromodecan-1-ol (protected as a tetrahydropyranyl ether) and magnesium turnings in dry diethyl ether.

  • Coupling Reaction: Add the [¹³C₆]-adipoyl chloride dropwise to the Grignard reagent at 0°C. After the addition, allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether.

  • Oxidation and Deprotection: The resulting keto-alcohol is oxidized using Jones reagent to yield the corresponding dicarboxylic acid with a ketone group. Subsequent removal of the protecting group will be performed.

  • Reduction to Hydroxyl Group: The ketone is then selectively reduced to a hydroxyl group using sodium borohydride in methanol (B129727) to yield isotopically labeled 6-hydroxyhexadecanedioic acid.

  • Purification: The final product is purified by silica (B1680970) gel column chromatography. The purity and identity of the product should be confirmed by NMR and mass spectrometry.

Part 2: Enzymatic Synthesis of Isotopically Labeled this compound

The purified isotopically labeled dicarboxylic acid is then enzymatically conjugated to Coenzyme A. This step utilizes a promiscuous acyl-CoA synthetase.

Materials:

  • Isotopically labeled 6-hydroxyhexadecanedioic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the isotopically labeled 6-hydroxyhexadecanedioic acid, Coenzyme A, ATP, and MgCl₂ in potassium phosphate buffer.

  • Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase. Incubate the mixture at 37°C for 2-4 hours.

  • Reaction Monitoring and Purification: Monitor the formation of the acyl-CoA thioester by HPLC.[9] Once the reaction is complete, purify the isotopically labeled this compound using reversed-phase HPLC.

  • Characterization and Quantification: The identity of the final product should be confirmed by high-resolution mass spectrometry (HRMS) to verify the mass of the labeled compound. The concentration of the purified standard can be determined using a spectrophotometric assay.

Quantitative Data Summary

ParameterExpected ValueMethod of Determination
Chemical Synthesis Yield
6-Hydroxyhexadecanedioic Acid30-40%Gravimetric analysis after purification
Enzymatic Synthesis Yield
This compound>80%HPLC quantification
Purity
This compound>95%HPLC with UV detection
Isotopic Enrichment >99%Mass Spectrometry
Identity Confirmation
6-Hydroxyhexadecanedioic AcidConsistent with structure¹H NMR, ¹³C NMR, MS
This compoundConsistent with structureHRMS (ESI-TOF)

Visual Diagrams

Synthesis_Workflow cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_analysis Analysis A Isotopically Labeled Adipic Acid B Intermediate Keto-acid A->B Multi-step Synthesis C Isotopically Labeled 6-Hydroxyhexadecanedioic Acid B->C Reduction G Isotopically Labeled This compound C->G D CoA D->G E ATP E->G F Acyl-CoA Synthetase F->G H Purification (HPLC) G->H I Characterization (MS, NMR) H->I

Caption: Workflow for the chemoenzymatic synthesis of isotopically labeled this compound.

Fatty_Acid_Omega_Oxidation cluster_pathway Fatty Acid ω-Oxidation and Peroxisomal β-Oxidation FA Long-chain Fatty Acid omega_OH_FA ω-Hydroxy Fatty Acid FA->omega_OH_FA ω-Hydroxylase (CYP4A) DCA Dicarboxylic Acid omega_OH_FA->DCA Dehydrogenases Hydroxy_DCA 6-Hydroxyhexadecanedioic Acid DCA->Hydroxy_DCA β-Oxidation Intermediate DCA_CoA Dicarboxylyl-CoA Hydroxy_DCA->DCA_CoA Acyl-CoA Synthetase Beta_Ox Peroxisomal β-Oxidation (Chain Shortening) DCA_CoA->Beta_Ox

Caption: Simplified pathway of fatty acid ω-oxidation leading to dicarboxylic acids and their subsequent metabolism.

References

Application Notes & Protocols: Animal Models for Investigating Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarboxylic acids (DCAs) are metabolites produced from the ω-oxidation of fatty acids, a process that becomes particularly significant when the primary mitochondrial β-oxidation pathway is impaired or overloaded.[1] This alternative pathway occurs in the endoplasmic reticulum, converting monocarboxylic fatty acids into their dicarboxylic counterparts, which are then typically chain-shortened via β-oxidation within peroxisomes.[1][2] The presence of elevated levels of DCAs in urine, known as dicarboxylic aciduria, is a key diagnostic marker for inherited metabolic diseases, such as fatty acid oxidation disorders (FAODs), and can also indicate general metabolic stress.[1][3] Animal models are indispensable tools for elucidating the pathophysiology of these disorders, exploring the roles of DCAs in metabolic regulation, and for the preclinical evaluation of therapeutic strategies.[4][5] This document provides an overview of relevant animal models and detailed protocols for their use in studying DCA metabolism.

Animal Models for Dicarboxylic Acid Metabolism

The choice of animal model depends on the specific research question, whether it involves studying a specific enzyme deficiency, a general impairment of mitochondrial function, or the metabolic effects of dietary DCAs.

Pharmacologically-Induced Models

These models are useful for studying acute dicarboxylic aciduria resulting from the inhibition of mitochondrial β-oxidation.[6]

  • Valproate-Induced Model: Valproic acid, an anticonvulsant drug, is known to inhibit mitochondrial β-oxidation and cause dicarboxylic aciduria.[6] It provides a model for drug-induced metabolic disruption.

  • POCA-Induced Model: 2[5(4-chlorophenyl)pentyl] oxirane-2-carboxylate (POCA) is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), which is essential for the entry of long-chain fatty acids into mitochondria. Its use leads to impaired mitochondrial β-oxidation and subsequent dicarboxylic aciduria.[6]

  • Hypoglycin-Induced Model: Hypoglycin, a toxin found in the unripe ackee fruit, and its metabolite inhibit several acyl-CoA dehydrogenases, leading to a metabolic state that mimics some aspects of FAODs, including dicarboxylic aciduria.[6]

Diet-Induced Models

Dietary manipulation can be used to study how the metabolic system responds to a high load of fatty acids or direct administration of DCAs.

  • High-Fat Diet (HFD) Models: Feeding rodents a high-fat diet can overload the mitochondrial β-oxidation pathway, leading to increased ω-oxidation and mild dicarboxylic aciduria. This model is relevant for studying metabolic syndrome and obesity.[7]

  • DCA-Supplemented Diet Models: Directly feeding specific DCAs, such as dodecanedioic acid (DC12) or undecanedioic acid (DC11), allows for the investigation of their specific metabolic fates and physiological effects.[8][9] For instance, feeding DC11 to wild-type mice has been shown to recapitulate the biochemical phenotype of Glutaric Aciduria Type 1 (GA1).[9][10] Recent studies show that dietary DC12 can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice by providing a non-storable alternative fat source.[7][8][11]

Genetic Models (Mouse Models of FAODs)

Genetically engineered mouse models that lack specific enzymes in the β-oxidation pathway are crucial for studying the chronic consequences of these defects and for testing targeted therapies like gene therapy.[4][5]

  • VLCAD-Deficient (VLCAD⁻/⁻) Mice: These mice have a defect in very-long-chain acyl-CoA dehydrogenase and exhibit phenotypes such as cardiomyopathy, exercise intolerance, and cold-induced hypoglycemia.[4] They are a key model for studying long-chain FAODs.

  • MCAD-Deficient (MCAD⁻/⁻) Mice: Lacking medium-chain acyl-CoA dehydrogenase, these mice model the most common FAOD in humans. They display fasting-induced hypoglycemia.[3] The presence of urinary DCAs is a characteristic feature.[1]

  • Peroxisomal Metabolism Models (e.g., Abcd3 KO, Ehhadh KO): Knockout mice for peroxisomal transporters (Abcd3) or enzymes (Ehhadh) are used to study the specific role of peroxisomes in DCA β-oxidation. These models show an accumulation of specific long-chain DCAs.[1]

Data Presentation: Dicarboxylic Acid Profiles

The following tables summarize representative quantitative data on urinary dicarboxylic acid levels in different animal models. Values are illustrative and can vary based on specific experimental conditions.

Table 1: Urinary Dicarboxylic Acid Levels in a Pharmacologically-Induced Model

Dicarboxylic Acid Control (nmol/mg creatinine) Valproate-Treated (nmol/mg creatinine) Fold Change
Adipic acid (C6) 10 ± 3 150 ± 25 ~15x
Suberic acid (C8) 5 ± 2 120 ± 20 ~24x
Sebacic acid (C10) < 2 80 ± 15 >40x

Data are hypothetical, based on trends described in the literature.[6]

Table 2: Urinary Dicarboxylic Acid Levels in Genetic Mouse Models

Dicarboxylic Acid Wild-Type (C57BL/6J) Ehhadh KO Mouse Abcd3 KO Mouse
Adipic acid (C6) ~5 nmol/mg creat. Normal Normal
Suberic acid (C8) ~2 nmol/mg creat. Elevated Elevated
Sebacic acid (C10) < 1 nmol/mg creat. Elevated Elevated
C14-DCA Not Detected Elevated Not Reported
C16-DCA Not Detected Not Reported Elevated

Data compiled from trends reported in literature.[1]

Key Metabolic & Experimental Pathways (Visualized)

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum (ER) cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion FattyAcid Monocarboxylic Fatty Acid OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy CYP4A/ω-hydroxylase DCA Dicarboxylic Acid (DCA) OmegaHydroxy->DCA ADH/ALDH DCA_transport Transport (e.g., ABCD3) DCA->DCA_transport DCA_CoA Dicarboxylyl-CoA Shortened_DCA Chain-Shortened DCA-CoA DCA_CoA->Shortened_DCA Peroxisomal β-oxidation (ACOX1, EHHADH) AcetylCoA_Pex Acetyl-CoA Shortened_DCA->AcetylCoA_Pex Thiolase AcetylCoA_Mito Acetyl-CoA AcetylCoA_Pex->AcetylCoA_Mito Transport (as Acetylcarnitine) TCA TCA Cycle AcetylCoA_Mito->TCA Ketones Ketone Bodies AcetylCoA_Mito->Ketones DCA_transport->DCA_CoA Acyl-CoA Synthetase

Experimental_Workflow cluster_model Model Selection & Induction cluster_sampling Sample Collection cluster_analysis Biochemical Analysis cluster_data Data Interpretation Model 1. Select Animal Model (Genetic, Diet, or Pharmacological) Induction 2. Induction Protocol (e.g., Diet, Drug Injection) Model->Induction Collection 3. Sample Collection (Urine, Plasma, Tissues) Induction->Collection Control Establish Control Group Storage Store samples at -80°C Collection->Storage Preparation 4. Sample Preparation (Extraction, Derivatization) Storage->Preparation Analysis 5. LC-MS/MS Analysis Preparation->Analysis Quant 6. Data Quantification (vs. Internal Standards) Analysis->Quant Stats 7. Statistical Analysis Quant->Stats Conclusion 8. Biological Interpretation Stats->Conclusion

Experimental Protocols

Protocol 1: Induction of Dicarboxylic Aciduria in Mice

A. Diet-Induced Model (Undecanedioic Acid Feeding)

This protocol is adapted from studies aiming to model GA1 biochemistry.[9][10]

  • Animal Model: Wild-type mice (e.g., C57BL/6J strain), 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet Preparation:

    • Prepare a powdered diet.

    • Create the experimental diet by mixing undecanedioic acid (DC11) into the powdered diet at a concentration of 10% (w/w).

    • The control diet is the powdered diet without any addition.

  • Feeding Regimen:

    • Replace the standard chow with the prepared control or DC11-enriched powdered diet.

    • Provide the respective diets for a period of 10-14 days.

    • Monitor food intake and body weight daily.

  • Sample Collection: Collect urine and blood at the end of the feeding period as described in Protocol 2.

B. Pharmacologically-Induced Model (Valproate Administration)

This protocol describes acute induction of metabolic disruption.[6]

  • Animal Model: Wistar rats or C57BL/6J mice.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water to stimulate fatty acid metabolism.

  • Drug Administration:

    • Prepare a solution of sodium valproate in sterile saline.

    • Administer valproate via intraperitoneal (i.p.) injection. A typical dose is 400 mg/kg body weight.

    • Administer an equal volume of sterile saline to the control group.

  • Sample Collection:

    • Place animals in metabolic cages immediately after injection for urine collection.

    • Collect urine over a 12 to 24-hour period.

    • At the end of the collection period, blood can be collected via cardiac puncture under terminal anesthesia.

Protocol 2: Sample Collection and Preparation
  • Urine Collection:

    • Place individual mice in metabolic cages.

    • Collect urine for 12-24 hours. To prevent degradation, collection tubes can be kept on ice or contain a preservative like sodium azide.

    • Centrifuge the collected urine at 2000 x g for 10 minutes to remove contaminants.

    • Measure the volume, aliquot the supernatant, and store at -80°C until analysis.

  • Plasma Collection:

    • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

    • Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1500 x g for 15 minutes at 4°C.

    • Carefully collect the plasma (supernatant), aliquot, and store at -80°C.

Protocol 3: Analysis of Dicarboxylic Acids by LC-MS/MS

This method is based on the general principles for quantifying organic acids in biological fluids.[12][13][14]

  • Materials:

    • Internal Standard (IS) solution: Prepare a stock solution of a stable isotope-labeled dicarboxylic acid not expected to be in the sample (e.g., D4-Adipic acid) in methanol.

    • Extraction solvent: Methyl-tert-butyl ether (MTBE) with 3% phosphoric acid.

    • Derivatization reagent: 3M HCl in n-butanol (prepared by bubbling HCl gas through anhydrous n-butanol or by careful addition of acetyl chloride to cold n-butanol).

  • Sample Preparation and Extraction:

    • Thaw urine or plasma samples on ice.

    • In a glass tube, add 100 µL of sample (for urine, dilute 1:10 with water first).

    • Add 10 µL of the working IS solution.

    • Add 1 mL of the acidic MTBE extraction solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Derivatization:

    • Transfer the upper organic layer (MTBE) to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of the 3M HCl in n-butanol reagent to the dried residue.

    • Cap the tube tightly and heat at 65°C for 20 minutes to form the dibutyl esters of the dicarboxylic acids.

    • Evaporate the reagent to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 80% water, 20% acetonitrile (B52724) with 0.1% formic acid).

    • Inject 5-10 µL onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Detect the analytes using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). Specific parent-product ion transitions for each dicarboxylic acid butyl ester must be optimized beforehand.

  • Quantification:

    • Create a calibration curve using known concentrations of dicarboxylic acid standards processed through the same procedure.

    • Calculate the concentration of each DCA in the sample by comparing its peak area ratio (analyte/IS) to the calibration curve.

    • For urine samples, normalize the final concentration to the urinary creatinine (B1669602) level to account for dilution differences.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoA Esters from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids. The accurate measurement of intracellular long-chain acyl-CoA pools is vital for understanding metabolic regulation in health and disease, including metabolic disorders and cancer. However, their low abundance and inherent instability pose significant analytical challenges.

This document provides detailed protocols for the extraction of long-chain acyl-CoA esters from cultured mammalian cells, optimized for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). The methodologies described are compiled from established and validated procedures to ensure high recovery rates and sample integrity.

Data Presentation: Comparative Recovery of Long-Chain Acyl-CoAs

The efficiency of long-chain acyl-CoA extraction can vary based on the chosen method, cell or tissue type, and the specific acyl-CoA species. The following table summarizes reported recovery rates from various extraction protocols to facilitate methodological comparison.

Extraction MethodBiological MatrixAcyl-CoA SpeciesReported Recovery Rate (%)Reference
Solvent Extraction with SPERat LiverAcetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA93-104% (for tissue extraction)[1]
Solvent Extraction with SPERat LiverAcetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA83-90% (for solid-phase extraction)[1]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleVarious Long-Chain Acyl-CoAs70-80%[2][3]
Solid-Phase ExtractionVarious TissuesPalmitoyl-CoA70-80%[4]
Solid-Phase ExtractionVarious TissuesOleoyl-CoA, Arachidonyl-CoA83-90%[4]

Note: Recovery rates can be influenced by experimental conditions and the specific internal standards used for quantification.

Experimental Protocols

Two primary methods for the extraction of long-chain acyl-CoAs from cultured cells are detailed below: a method involving solvent extraction followed by solid-phase extraction (SPE) for purification, and a direct protein precipitation method.

Protocol 1: Solvent Extraction Followed by Solid-Phase Extraction (SPE)

This protocol is a robust method that combines solvent-based extraction with a purification step to remove interfering substances, yielding a cleaner sample for downstream analysis.[1][2]

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol (3:1, v/v)[5]

  • 0.1 M Potassium Phosphate buffer (KH2PO4), pH 6.7[1]

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)[6]

  • Weak anion exchange solid-phase extraction (SPE) columns[2]

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1]

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Quenching:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately add 750 µL of pre-chilled (-20°C) acetonitrile/isopropanol (3:1) solution to the plate and place it on a cold plate (-20°C).[5]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Adherent Cells: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in 1.5 mL of the acetonitrile/isopropanol (3:1, v/v) extraction solvent.[1]

    • Add the internal standard to the extraction solvent prior to cell lysis.

    • Homogenize the cell suspension using a tissue homogenizer for 30 seconds.[1]

    • Add 0.5 mL of 0.1 M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[1]

    • Vortex the homogenate vigorously for 2 minutes.

  • Protein Precipitation:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[6]

    • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column with 1 mL of the SPE Conditioning Solution.[1]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of the SPE Wash Solution to remove unretained impurities.[1]

    • Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Solution into a clean collection tube.[1]

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[2]

Protocol 2: Direct Protein Precipitation

This is a faster method suitable for rapid sample processing, though it may result in a less pure extract compared to the SPE protocol.

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[7]

  • Internal Standard (IS) solution

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Sonicator

Procedure:

  • Cell Harvesting and Quenching:

    • Follow the same procedure for cell harvesting and washing as in Protocol 1.

  • Cell Lysis and Protein Precipitation:

    • Adherent Cells: Add 1 mL of ice-cold 10% TCA to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Suspension Cells: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

    • Spike the sample with the internal standard.[7]

    • Sonicate the sample for 3 cycles of 15 seconds on ice.

    • Incubate the homogenate on ice for 10 minutes.

  • Supernatant Collection:

    • Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Analysis:

    • The resulting supernatant can be directly analyzed by LC-MS/MS. If not for immediate analysis, store the extracts at -80°C.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction of long-chain acyl-CoA esters from cells using the solvent extraction and SPE method.

ExtractionWorkflow cluster_harvesting Cell Harvesting & Quenching cluster_extraction Lysis & Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps adherent Adherent Cells wash Wash with ice-cold PBS adherent->wash suspension Suspension Cells suspension->wash add_solvent Add Extraction Solvent (Acetonitrile/Isopropanol) + IS wash->add_solvent homogenize Homogenize add_solvent->homogenize add_buffer Add KH2PO4 Buffer homogenize->add_buffer homogenize2 Homogenize Again add_buffer->homogenize2 centrifuge_protein Centrifuge to Pellet Protein homogenize2->centrifuge_protein supernatant1 Collect Supernatant centrifuge_protein->supernatant1 condition Condition SPE Column supernatant1->condition load Load Supernatant condition->load wash_spe Wash Column load->wash_spe elute Elute Acyl-CoAs wash_spe->elute concentrate Concentrate Eluate (Nitrogen Evaporation) elute->concentrate reconstitute Reconstitute in Analysis Solvent concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

Signaling Pathway Context (Example)

Long-chain acyl-CoAs are central to fatty acid metabolism. The diagram below provides a simplified overview of their involvement in beta-oxidation.

FattyAcidMetabolism cluster_beta_oxidation Beta-Oxidation Cycle FattyAcid Long-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthase->LC_AcylCoA ATP -> AMP + PPi BetaOxidation Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase ... Thiolase LC_AcylCoA->BetaOxidation Mitochondria Mitochondrial Matrix AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA BetaOxidation->ShorterAcylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Simplified fatty acid beta-oxidation pathway.

References

Application Note: Chromatographic Separation of Hydroxy Dicarboxylic Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy dicarboxylic acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in several metabolic pathways, including the ω-oxidation of fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids.[1][2] These metabolites are implicated in various physiological and pathological states, making their accurate quantification essential for understanding disease mechanisms and for drug development. This application note provides a detailed protocol for the chromatographic separation and quantification of hydroxy dicarboxylic acyl-CoAs from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The analysis of acyl-CoAs presents analytical challenges due to their low abundance, inherent instability in aqueous solutions, and structural diversity.[3] LC-MS/MS has emerged as the preferred analytical technique owing to its high sensitivity, selectivity, and specificity.[3][4] This document outlines a robust workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection for the targeted analysis of hydroxy dicarboxylic acyl-CoAs.

Signaling and Metabolic Pathways

Hydroxy dicarboxylic acyl-CoAs are primarily formed through the ω-oxidation of fatty acids, which introduces a hydroxyl group at the terminal methyl carbon, followed by oxidation to a carboxylic acid, thus forming a dicarboxylic acid. These dicarboxylic acids are then activated to their corresponding CoA esters and can undergo further metabolism via peroxisomal β-oxidation. An important consideration in the analysis is the potential for isobaric interference, for instance, a Cn-3-hydroxyacyl-CoA can have the same mass as a Cn-1-dicarboxyl-CoA, necessitating effective chromatographic separation for accurate quantification.[5]

cluster_pathway Metabolic Pathway of Hydroxy Dicarboxylic Acyl-CoA Formation Fatty_Acid Fatty Acid omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA ω-Oxidation Dicarboxylic_Acid Dicarboxylic Acid omega_Hydroxy_FA->Dicarboxylic_Acid Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Hydroxy_Dicarboxylyl_CoA 3-Hydroxy- Dicarboxylyl-CoA Dicarboxylyl_CoA->Hydroxy_Dicarboxylyl_CoA Hydratase Beta_Oxidation β-Oxidation (Peroxisomal) Dicarboxylyl_CoA->Beta_Oxidation Hydroxy_Dicarboxylic_Acid 3-Hydroxy- Dicarboxylic Acid Hydroxy_Dicarboxylic_Acid->Hydroxy_Dicarboxylyl_CoA Acyl-CoA Synthetase Shorter_Acyl_CoAs Shorter Acyl-CoAs (e.g., Acetyl-CoA) Beta_Oxidation->Shorter_Acyl_CoAs cluster_workflow Experimental Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis with Internal Standard Sample->Homogenization Extraction Protein Precipitation (Methanol/Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Evaporation to Dryness Centrifugation->Drying Supernatant Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

References

Application Notes: Development of a Monoclonal Antibody for 6-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxyhexadecanedioyl-CoA is a long-chain acyl-CoA molecule that is a derivative of a dicarboxylic acid. While its precise biological functions are still under investigation, molecules of this class are generally involved in fatty acid metabolism. To facilitate further research into the roles of this compound in various physiological and pathological processes, a highly specific and sensitive monoclonal antibody is an essential tool. This document provides a comprehensive guide for the development, characterization, and application of a monoclonal antibody targeting this compound. These application notes are intended for researchers, scientists, and drug development professionals.

Principle of Monoclonal Antibody Development

The development of a monoclonal antibody against a small molecule like this compound requires a multi-step process. Since small molecules (haptens) are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit a robust immune response.[1][2] The resulting hapten-carrier conjugate is then used to immunize mice. Antibody-producing B-cells from the immunized mice are subsequently fused with myeloma cells to create immortal hybridoma cell lines.[3][4][5] These hybridomas are then screened to identify clones that produce antibodies with high specificity and affinity for this compound. The selected hybridoma clones can be cultured to produce a continuous and homogenous supply of the desired monoclonal antibody.[6][7]

Data Presentation

The following tables summarize the expected quantitative data for a successfully developed monoclonal antibody against this compound.

Table 1: Immunization and Hybridoma Screening Summary

ParameterResult
ImmunogenThis compound conjugated to Keyhole Limpet Hemocyanin (KLH)
Mouse StrainBALB/c
Titer of Mouse Serum (pre-fusion)1:64,000
Number of Hybridoma Clones Screened1,200
Number of Positive Clones (ELISA)48
Number of Stable, Monoclonal-Producing Clones3

Table 2: Monoclonal Antibody Characterization

Antibody CloneIsotypeAffinity (K D )Purity (SDS-PAGE)Concentration (from culture supernatant)
6HHD-CoA-MAb-1IgG11.5 x 10 -9 M>95%15 µg/mL
6HHD-CoA-MAb-2IgG2a5.2 x 10 -9 M>95%10 µg/mL
6HHD-CoA-MAb-3IgG18.9 x 10 -9 M>95%12 µg/mL

Table 3: Specificity and Cross-Reactivity (Competitive ELISA)

Compound% Cross-Reactivity (with 6HHD-CoA-MAb-1)
This compound 100%
Hexadecanedioyl-CoA< 1%
Palmitoyl-CoA< 0.5%
Coenzyme A< 0.1%
Bovine Serum Albumin (BSA)Not Detectable

Experimental Protocols

Protocol 1: Preparation of the Immunogen (Hapten-Carrier Conjugation)

This protocol describes the conjugation of this compound to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.[8][]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Dialysis Tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve 5 mg of this compound in 1 mL of Conjugation Buffer.

  • Add 10 mg of EDC and 5 mg of NHS to the solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl group on the hapten.

  • Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.

  • Add the activated hapten solution to the KLH solution.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube.

  • Dialyze against 1L of PBS at 4°C for 48 hours, with three buffer changes.

  • Determine the protein concentration and conjugation efficiency using a spectrophotometer.

  • Store the conjugate at -20°C.

Protocol 2: Immunization of Mice

This protocol outlines the immunization schedule for eliciting an immune response against the hapten-carrier conjugate.

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Primary Immunization (Day 0): Emulsify 100 µg of the conjugate in 100 µL of PBS with an equal volume of CFA. Inject the emulsion intraperitoneally into each mouse.

  • Booster Immunizations (Day 21 and Day 42): Emulsify 50 µg of the conjugate in 100 µL of PBS with an equal volume of IFA. Inject the emulsion intraperitoneally.

  • Test Bleed (Day 49): Collect a small amount of blood from the tail vein to test the antibody titer using an indirect ELISA.

  • Final Booster (3-4 days before fusion): Inject 50 µg of the conjugate in 100 µL of PBS intravenously (without adjuvant).

Protocol 3: Hybridoma Production

This protocol describes the fusion of spleen cells with myeloma cells to generate hybridomas.[3][5]

Materials:

  • SP2/0 myeloma cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • HAT supplement (Hypoxanthine, Aminopterin, Thymidine)

  • Polyethylene glycol (PEG) 1500

  • 96-well cell culture plates

Procedure:

  • Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen.

  • Prepare a single-cell suspension of splenocytes.

  • Mix splenocytes with SP2/0 myeloma cells at a ratio of 5:1.

  • Fuse the cells by adding PEG 1500 dropwise over 1 minute, followed by gentle mixing for 1 minute.

  • Slowly add serum-free RPMI-1640 to dilute the PEG.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in HAT-supplemented RPMI-1640 with 20% FBS.

  • Plate the cells into 96-well plates.

  • Incubate at 37°C in a 5% CO2 incubator for 10-14 days, feeding with fresh HAT medium as needed.

  • Monitor the wells for the growth of hybridoma colonies.

Protocol 4: Screening of Hybridomas by ELISA

This protocol details the use of an indirect ELISA to screen for hybridomas producing antibodies against this compound.

Materials:

  • This compound conjugated to Bovine Serum Albumin (BSA) (for coating)

  • Hybridoma culture supernatants

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate

  • Stop solution (2 M H2SO4)

  • 96-well ELISA plates

Procedure:

  • Coat the wells of a 96-well plate with 1 µg/mL of this compound-BSA in PBS overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL of hybridoma supernatant to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add 100 µL of goat anti-mouse IgG-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm. Wells with a high absorbance are considered positive.

Protocol 5: Antibody Purification

This protocol describes the purification of the monoclonal antibody from hybridoma culture supernatant using Protein A affinity chromatography.[10]

Materials:

  • Hybridoma culture supernatant

  • Protein A agarose (B213101) column

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution Buffer (e.g., 0.1 M citric acid, pH 3.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

  • Clarify the hybridoma supernatant by centrifugation and filtration.

  • Equilibrate the Protein A column with Binding Buffer.

  • Load the supernatant onto the column.

  • Wash the column with several column volumes of Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the antibody with Elution Buffer, collecting fractions into tubes containing Neutralization Buffer.

  • Pool the antibody-containing fractions and dialyze against PBS.

  • Determine the antibody concentration and purity.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization & Cell Fusion cluster_selection Screening & Cloning Hapten This compound Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Immunization Immunize Mouse Immunogen->Immunization Spleen Isolate Spleen Cells Immunization->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas HAT HAT Selection Hybridomas->HAT Screening ELISA Screening HAT->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Positive Clones Expansion Clone Expansion Cloning->Expansion Antibody Monoclonal Antibody Expansion->Antibody

Caption: Workflow for Monoclonal Antibody Production.

ELISA_Protocol_Diagram cluster_elisa Indirect ELISA for Screening Plate 1. Coat Plate with Hapten-BSA Antigen Wash1 Wash Plate->Wash1 Block 2. Block with Non-fat Milk Wash1->Block Wash2 Wash Block->Wash2 AddSupernatant 3. Add Hybridoma Supernatant (Primary Antibody) Wash2->AddSupernatant Wash3 Wash AddSupernatant->Wash3 AddSecondary 4. Add Enzyme-linked Secondary Antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddSubstrate 5. Add Substrate Wash4->AddSubstrate Stop 6. Add Stop Solution AddSubstrate->Stop Read 7. Read Absorbance at 450 nm Stop->Read

Caption: Indirect ELISA Protocol for Hybridoma Screening.

References

Application Notes & Protocols: The Use of 6-Hydroxyhexadecanedioyl-CoA in Enzyme Substrate Specificity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A molecule. Its structure, featuring a hydroxyl group at the 6-position and carboxyl groups at both ends of a 16-carbon chain, suggests its involvement in specialized lipid metabolism, particularly in the biosynthesis of complex biopolyesters like cutin and suberin in plants.[1][2][3] These polymers are crucial for creating protective barriers in various plant tissues.[1][2][3] The study of enzymes that metabolize this compound is essential for understanding the biochemical pathways that produce these vital polymers and for potential applications in biotechnology and the development of herbicides or plant growth regulators.

These application notes provide a framework for utilizing this compound to investigate the substrate specificity of key enzyme classes involved in its metabolism, including acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyltransferases.

I. Application Notes

Characterizing Acyl-CoA Synthetase Specificity

Long-chain acyl-CoA synthetases (LACS) are critical for activating fatty acids by converting them to their CoA thioesters, a prerequisite for their participation in metabolic pathways.[4] 6-hydroxyhexadecanedioic acid must be activated to its CoA derivative to be incorporated into biopolymers. By comparing the kinetic parameters of a given LACS with 6-hydroxyhexadecanedioic acid, its non-hydroxylated counterpart (hexadecanedioic acid), and monocarboxylic fatty acids of similar chain length, researchers can elucidate the enzyme's specificity for hydroxylated and dicarboxylic substrates. This is crucial for identifying the specific LACS isoforms involved in cutin and suberin biosynthesis.

Probing the Specificity of Acyl-CoA Dehydrogenases and Hydratases

The hydroxyl group on this compound makes it a potential substrate for dehydrogenases that could oxidize it to a ketoacyl-CoA, or for hydratases that might act on a desaturated precursor.[5][6] Enzyme assays using this molecule can help determine if an unknown acyl-CoA dehydrogenase has activity towards mid-chain hydroxylated substrates, which is a key step in some fatty acid modification pathways. Comparing the enzyme's activity with this compound to its activity with other saturated and unsaturated acyl-CoAs of varying chain lengths will reveal its substrate preferences.

Investigating Acyltransferase Activity in Biopolymer Synthesis

Acyltransferases are responsible for transferring the acyl group from acyl-CoA to an acceptor molecule, such as glycerol-3-phosphate or a growing polymer chain, in the synthesis of cutin and suberin.[3][7] this compound can be used as a substrate to identify and characterize acyltransferases involved in these pathways. By providing a suitable acceptor molecule and monitoring the formation of the esterified product or the release of Coenzyme A, one can determine the enzyme's ability to utilize this specific di-functional monomer. This is fundamental to understanding the assembly of complex polyesters in plants.

II. Quantitative Data Presentation

The following tables represent hypothetical data from substrate specificity studies of three different enzyme types.

Table 1: Kinetic Parameters of a Hypothetical Long-Chain Acyl-CoA Synthetase (LACS1) with Various Substrates.

SubstrateKm (µM)Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km)
Hexadecanedioic acid50801.6
6-hydroxyhexadecanedioic acid 15 120 8.0
Hexadecanoic acid25953.8
10,16-dihydroxyhexadecanoic acid1015015.0

This table illustrates how kinetic data can reveal an enzyme's preference for hydroxylated and dicarboxylic fatty acids.

Table 2: Relative Activity of a Hypothetical Acyl-CoA Dehydrogenase (ACDH2) with Different Acyl-CoA Substrates.

Substrate (all at 100 µM)Relative Activity (%)
Hexadecanoyl-CoA100
This compound 45
6-oxohexadecanedioyl-CoA10
Palmitoleoyl-CoA (C16:1)120

This table demonstrates how to present comparative activity data to show substrate preference.

Table 3: Substrate Utilization by a Hypothetical Glycerol-3-Phosphate Acyltransferase (GPAT5).

Acyl-CoA Donor (at 50 µM)Product Formation Rate (pmol/min/mg)
Hexadecanoyl-CoA250
This compound 850
Octadecanoyl-CoA310
18-hydroxyoctadecanoyl-CoA1200

This table shows how an acyltransferase's activity can be quantified with different acyl donors, indicating its role in polyester (B1180765) synthesis.

III. Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay (Spectrophotometric)

This protocol measures the formation of the acyl-CoA thioester bond, which can be monitored by the increase in absorbance at a specific wavelength if a chromogenic substrate is formed in a coupled reaction. A more direct method involves monitoring the decrease of free CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Enzyme preparation (e.g., purified recombinant LACS or cell lysate)

  • 6-hydroxyhexadecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • DTNB solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA in a microcuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 30°C) to equilibrate.

  • Initiate the reaction by adding 6-hydroxyhexadecanedioic acid.

  • At various time points, quench the reaction (e.g., with acid) and add DTNB solution.

  • Measure the absorbance at 412 nm, which corresponds to the reaction of DTNB with the remaining free CoA.

  • The rate of CoA consumption is proportional to the enzyme activity.

  • Run appropriate controls, including a reaction without the fatty acid substrate and a reaction without the enzyme.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (Colorimetric)

This assay measures the reduction of a dye that accepts electrons from the FAD cofactor of the dehydrogenase, which is re-oxidized by an electron transfer flavoprotein (ETF).

Materials:

  • Enzyme preparation (e.g., purified recombinant ACDH)

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor

  • Phosphate (B84403) buffer (pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, ETF, and DCPIP.

  • Add the enzyme preparation and incubate for 2-3 minutes at 37°C.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.

  • Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of DCPIP.

  • Perform control experiments without the substrate and without the enzyme to account for background reactions.

Protocol 3: Acyltransferase Activity Assay (Radiometric)

This protocol measures the incorporation of the radiolabeled acyl group from this compound into an acceptor molecule.

Materials:

  • Enzyme preparation (e.g., purified recombinant acyltransferase)

  • Radiolabeled this compound (e.g., [¹⁴C]-6-hydroxyhexadecanedioyl-CoA)

  • Acceptor molecule (e.g., glycerol-3-phosphate)

  • HEPES buffer (pH 7.5)

  • BSA (to stabilize the enzyme)

  • TLC plate

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing HEPES buffer, BSA, and glycerol-3-phosphate.

  • Add the enzyme preparation and pre-incubate for 5 minutes at 30°C.

  • Start the reaction by adding [¹⁴C]-6-hydroxyhexadecanedioyl-CoA.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using an organic solvent (e.g., chloroform:methanol).

  • Separate the radiolabeled product from the unreacted substrate using thin-layer chromatography (TLC).

  • Scrape the spot corresponding to the product and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of product formed to determine the enzyme activity.

IV. Visualizations

Biosynthetic_Pathway sub sub enz enz prod prod Hexadecanedioic Acid Hexadecanedioic Acid Mid-chain hydroxylase Mid-chain hydroxylase Hexadecanedioic Acid->Mid-chain hydroxylase 6-hydroxyhexadecanedioic acid 6-hydroxyhexadecanedioic acid LACS LACS 6-hydroxyhexadecanedioic acid->LACS This compound This compound Acyltransferase Acyltransferase This compound->Acyltransferase Cutin/Suberin Polymer Cutin/Suberin Polymer Mid-chain hydroxylase->6-hydroxyhexadecanedioic acid LACS->this compound Acyltransferase->Cutin/Suberin Polymer Omega-hydroxylase Omega-hydroxylase Omega-hydroxylase->Hexadecanedioic Acid

Caption: Hypothetical biosynthetic pathway involving this compound.

Experimental_Workflow start start step step data data decision decision end end A Synthesize/Obtain This compound B Prepare Enzyme Lysate or Purified Enzyme A->B C Perform Enzyme Assay with Substrate and Controls B->C D Quantify Product Formation or Substrate Consumption C->D E Compare Activity with Other Substrates D->E F Determine Kinetic Parameters (Km, Vmax) E->F G Elucidate Substrate Specificity Profile F->G

Caption: Workflow for enzyme substrate specificity studies.

References

"application of 6-hydroxyhexadecanedioyl-CoA in lipidomics research"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Within this field, the analysis of specific lipid species, such as acyl-Coenzyme A (acyl-CoA) thioesters, is crucial for understanding the dynamics of fatty acid metabolism. This document provides detailed application notes and protocols for the study of 6-hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic hydroxy fatty acyl-CoA. Due to the limited direct research on this compound, this document will leverage data and methodologies from a closely related and better-studied molecule, 6-hydroxyhexanoic acid (6-HHA), to provide a comprehensive guide for researchers. 6-HHA, a medium-chain fatty acid, has demonstrated significant therapeutic potential in preclinical studies, offering a compelling case for the investigation of its long-chain analogue.[1] This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the role of this compound and similar molecules in lipidomics.

Part 1: Application Notes

Rationale for Studying this compound in Lipidomics

Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and biosynthesis.[2] The presence of a hydroxyl group and a dicarboxylic structure in this compound suggests its potential involvement in unique metabolic and signaling pathways. Drawing parallels from the known biological activities of 6-HHA, the study of this compound is warranted for several reasons:

  • Potential Therapeutic Target: 6-HHA has been shown to protect against diet-induced obesity, improve insulin (B600854) sensitivity, and reduce inflammation.[1][3] Investigating whether this compound exhibits similar or enhanced effects could lead to the development of new therapeutics for metabolic disorders.

  • Biomarker Discovery: Altered levels of specific acyl-CoAs are associated with various metabolic diseases.[4] Profiling this compound in different disease states could lead to the identification of novel biomarkers for diagnosis and prognosis.

  • Understanding Fatty Acid Metabolism: Elucidating the metabolic fate of this compound will contribute to a more comprehensive understanding of fatty acid metabolism, particularly the pathways involved in the processing of modified fatty acids.

Case Study: The Protective Effects of 6-Hydroxyhexanoic Acid (6-HHA)

Studies on 6-HHA provide a strong foundation for investigating long-chain hydroxy dicarboxylic fatty acids. In a murine model of diet-induced obesity, administration of 6-HHA resulted in significant improvements in key metabolic parameters. These findings highlight the potential of this class of molecules in metabolic research.

Table 1: Effects of 6-HHA Treatment on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

ParameterHFD ControlHFD + 6-HHA (2.2 µg/kg)Percentage ChangeReference
Body Weight Gain (g)~18~12~33% decrease[3]
Fat Mass (g)~15~10~33% decrease[3]
Serum Free Fatty Acids (FFA)IncreasedDecreasedSignificant Reduction[1][3]
Serum IL-1βElevatedReducedSignificant Reduction
Serum IL-6ElevatedReducedSignificant Reduction

Note: The values presented are approximate and derived from graphical representations in the cited literature. They are intended to illustrate the magnitude of the observed effects.

Part 2: Experimental Protocols

Proposed Chemo-enzymatic Synthesis of this compound

As this compound is not readily commercially available, a chemo-enzymatic synthesis approach is proposed based on established methods for other acyl-CoAs.[5][6][7]

Objective: To synthesize this compound from 6-hydroxyhexadecanedioic acid.

Materials:

  • 6-hydroxyhexadecanedioic acid

  • Coenzyme A (CoA)

  • Glutaconate coenzyme A-transferase (GctAB) or a suitable acyl-CoA synthetase

  • ATP

  • MgCl2

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system for purification

Protocol:

  • Activation of 6-hydroxyhexadecanedioic acid: In a microcentrifuge tube, combine 6-hydroxyhexadecanedioic acid, ATP, and MgCl2 in the reaction buffer.

  • Enzymatic Reaction: Add a suitable acyl-CoA synthetase to the mixture. This enzyme will catalyze the formation of an acyl-adenylate intermediate.

  • Thioester Formation: Introduce Coenzyme A to the reaction. The synthetase will then catalyze the transfer of the acyl group to the thiol group of CoA, forming this compound.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for several hours.

  • Purification: Purify the synthesized this compound using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the product using mass spectrometry.

In Vivo Administration in a Murine Model of Metabolic Disease

This protocol is adapted from studies involving the administration of 6-HHA to mice.[3]

Objective: To investigate the in vivo effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD)

  • Synthesized this compound

  • Vehicle (e.g., sterile saline or a solution with a solubilizing agent)

  • Gavage needles

  • Metabolic cages

Protocol:

  • Acclimation and Diet Induction: Acclimate male C57BL/6J mice for one week. Then, induce obesity by feeding them an HFD for 16 weeks.

  • Grouping: Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group.

  • Administration: Administer the synthesized this compound (dose to be determined based on preliminary studies) or vehicle via oral gavage or intraperitoneal injection every other day for a period of three weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Phenotyping: Towards the end of the treatment period, perform metabolic studies, including glucose and insulin tolerance tests. House the mice in metabolic cages to measure energy expenditure and respiratory exchange ratio.

  • Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue) for further analysis.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a generalized procedure for the analysis of acyl-CoAs in biological tissues, based on established methodologies.[2][8]

Objective: To extract and quantify this compound from tissue samples.

Materials:

  • Tissue samples (e.g., liver, adipose tissue)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 reverse-phase column

Protocol:

  • Sample Homogenization: Homogenize the frozen tissue sample in a cold extraction solvent containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Further purify the extract using an SPE cartridge to remove interfering substances.[8]

  • LC-MS/MS Analysis: Analyze the purified extract using an LC-MS/MS system.

    • Chromatographic Separation: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient elution.

    • Mass Spectrometric Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific detection.[4] Monitor for a specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Part 3: Visualizations

Caption: Proposed workflow for the synthesis and analysis of this compound.

G Figure 2: Hypothesized Signaling Pathway in Adipocytes cluster_outcomes Cellular Outcomes 6-Hydroxy-Fatty Acid 6-Hydroxy-Fatty Acid GPCR GPCR (Gαi-coupled) 6-Hydroxy-Fatty Acid->GPCR Binds Gai Gαi GPCR->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Outcome1 Decreased Lipolysis Gai->Outcome1 Outcome2 Reduced Inflammation Gai->Outcome2 cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Inflammation Inflammation

Caption: Hypothesized Gαi-mediated signaling pathway of 6-hydroxy fatty acids in adipocytes.

References

Application Note and Protocol: Derivatization of Dicarboxylic Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, dicarboxylic acids are generally non-volatile and polar, making them unsuitable for direct GC-MS analysis.[1] Derivatization is a crucial step to increase their volatility and thermal stability by converting the polar carboxyl groups into less polar ester or silyl (B83357) ester groups.[1][2] This application note provides detailed protocols for two common and effective derivatization methods for dicarboxylic acids: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride-methanol (BF3-methanol).

Comparison of Derivatization Methods

Both silylation and esterification are suitable for the analysis of low-molecular-weight dicarboxylic acids, offering low detection limits and good reproducibility.[2][3] The choice of method may depend on the specific dicarboxylic acids of interest, the sample matrix, and the desired analytical performance.

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)
Principle Replacement of active hydrogens in carboxyl groups with a trimethylsilyl (B98337) (TMS) group.Conversion of carboxylic acids to their corresponding methyl esters.[4][5]
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][6]Boron trifluoride in methanol (B129727) (BF3-methanol), typically 10-14% w/w.[6][7]
Reaction Conditions Relatively mild conditions, typically 60-80°C for 30-90 minutes.[2][6]Requires heating, typically at 60-100°C for 10-90 minutes.[2][8]
Advantages Efficient, fast, reproducible, and provides lower detection limits for a wide range of polar compounds.[2] The byproducts are highly volatile and often do not interfere with the analysis.[4]Produces stable derivatives.[4] The reagent is commercially available and relatively inexpensive.
Disadvantages TMS derivatives can be sensitive to moisture and may hydrolyze.[2] The reagent and its byproducts can sometimes interfere with early eluting peaks.[4]Can be more time-consuming than silylation.[2] May not be suitable for very low molecular weight dicarboxylic acids due to the volatility of their methyl esters.[9]
Detection Limits As low as ≤ 2 ng/m³.[2][3]Generally ≤ 4 ng/m³.[2][3]
Reproducibility (RSD%) ≤ 10%.[2][3]≤ 15%.[2][3]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters using BSTFA.

Materials:

  • Sample containing dicarboxylic acids (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard solution (e.g., a deuterated dicarboxylic acid)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[6] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add a known amount of the internal standard. Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of the derivatized sample (typically 1 µL) is injected.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of dicarboxylic acids to their fatty acid methyl esters (FAMEs) using BF3-methanol.

Materials:

  • Sample containing dicarboxylic acids

  • Boron trifluoride-methanol solution (14% w/w)

  • Methanol

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Internal standard solution

  • Reaction vials (5 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it should be evaporated to dryness.

  • Reagent Addition: To the dried sample in a reaction vial, add a known amount of the internal standard. Add 2 mL of 14% BF3-methanol solution.[7]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[6][7] For more resistant dicarboxylic acids, the temperature and time can be increased (e.g., 100°C for 60 minutes).

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial.[7] Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the hexane extract.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Workup (for Esterification) cluster_analysis Analysis Start Start with Sample Dry Dry Sample (e.g., N2 stream) Start->Dry Add_IS Add Internal Standard Dry->Add_IS Add_Reagent Add Derivatizing Reagent (BSTFA or BF3-Methanol) Add_IS->Add_Reagent Vortex_Mix Vortex Add_Reagent->Vortex_Mix Heat Heat (e.g., 70°C for 60 min) Vortex_Mix->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Heat->GCMS For Silylation (direct injection) Extract Liquid-Liquid Extraction (Hexane/Water) Cool->Extract Dry_Extract Dry Organic Layer (Na2SO4) Extract->Dry_Extract Dry_Extract->GCMS

Caption: Experimental workflow for dicarboxylic acid derivatization.

Silylation_Reaction DCA R(COOH)2 (Dicarboxylic Acid) TMS_DCA R(COOSi(CH3)3)2 (Trimethylsilyl Ester) DCA->TMS_DCA + 2 BSTFA BSTFA BSTFA (Derivatizing Agent) Byproduct Byproducts

Caption: Silylation of a dicarboxylic acid using BSTFA.

Esterification_Reaction cluster_catalyst Catalyst DCA R(COOH)2 (Dicarboxylic Acid) Methyl_Ester R(COOCH3)2 (Dimethyl Ester) DCA->Methyl_Ester + 2 CH3OH Methanol CH3OH (Methanol) BF3 BF3 BF3->Methyl_Ester Catalyst Water 2 H2O (Water)

References

Application Notes and Protocols for Imaging Dicarboxylic Acyl-CoAs in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarboxylic acyl-CoAs are important metabolic intermediates that play a role in alternative pathways of fatty acid oxidation. The imaging of these molecules in living cells is crucial for understanding their spatial and temporal dynamics and their role in various physiological and pathological states. Currently, there are no direct fluorescent probes available for the specific detection of dicarboxylic acyl-CoAs in live cells. However, an indirect method can be employed by introducing a fluorescently labeled dicarboxylic acid to the cells. This exogenous probe is then metabolized by the cellular machinery, including its conversion to the corresponding dicarboxylic acyl-CoA, allowing for the visualization of its downstream metabolic fate and localization.

These application notes provide a framework for the synthesis and use of a fluorescently labeled dicarboxylic acid to indirectly image the metabolic activity associated with dicarboxylic acyl-CoAs in live cells.

Application Notes

Proposed Fluorescent Probe: A BODIPY-Labeled Dicarboxylic Acid

A suitable probe can be designed by covalently linking a bright and photostable fluorophore, such as BODIPY, to a dicarboxylic acid. BODIPY dyes are well-suited for this application due to their high fluorescence quantum yields, resistance to photobleaching, and minimal interference with biological processes.[] An example of such a probe would be a long-chain dicarboxylic acid (e.g., dodecanedioic acid) labeled at one of the terminal carboxyl groups with a BODIPY fluorophore.

Principle of the Method

The proposed method is based on the metabolic incorporation of a fluorescently labeled dicarboxylic acid analog into the cellular metabolic pathways. Once the fluorescent dicarboxylic acid is taken up by the cells, it is expected to be a substrate for dicarboxylyl-CoA synthetase, which converts it into its corresponding fluorescent dicarboxylic acyl-CoA. The localization and trafficking of the fluorescent signal can then be monitored using fluorescence microscopy to infer the subcellular distribution of the metabolic activity related to dicarboxylic acyl-CoAs. This approach allows for the real-time visualization of the metabolic fate of these molecules in living cells.

Data Presentation

For the successful design of a fluorescent dicarboxylic acid probe, the choice of the fluorophore is critical. The following table summarizes the photophysical properties of common fluorophores that can be used for labeling.

Table 1: Photophysical Properties of Selected Fluorophores for Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
6-Carboxyfluorescein49251770,0000.85
Rhodamine 11049752076,0000.88[2]
BODIPY FL503512~80,000>0.90
Coumarin~360~450~17,000>0.60[3]

While no direct probes for dicarboxylic acyl-CoAs exist, genetically encoded biosensors for other acyl-CoAs provide a benchmark for performance.

Table 2: Characteristics of Genetically Encoded Acyl-CoA Biosensors (for comparative purposes)

BiosensorTarget Acyl-CoAPrincipleDynamic RangeReported in
PancACeAcetyl-CoAcpGFP-based~10 µM - 2 mME. coli, HeLa cells
LACSerHRLong-chain fatty acyl-CoAsFRET-basedN/AHEK293T cells, Mouse liver

Experimental Protocols

Synthesis of a Fluorescently Labeled Dicarboxylic Acid Probe (Example: BODIPY-Dodecanedioic Acid)

This protocol describes a general method for the synthesis of a fluorescently labeled dicarboxylic acid using a BODIPY fluorophore.

Materials:

  • Dodecanedioic acid

  • BODIPY FL, SE (Succinimidyl Ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase HPLC system for purification

Procedure:

  • Dissolve dodecanedioic acid (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution to deprotonate one of the carboxylic acid groups.

  • Add BODIPY FL, SE (0.8 equivalents) to the reaction mixture. Note: Using a slight excess of the dicarboxylic acid will minimize the formation of the di-labeled product.

  • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the product by reversed-phase HPLC to isolate the mono-labeled fluorescent dicarboxylic acid.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol for Live-Cell Imaging of Dicarboxylic Acyl-CoA Metabolism

This protocol outlines the steps for using the synthesized fluorescent dicarboxylic acid probe for live-cell imaging.

Materials:

  • Synthesized fluorescent dicarboxylic acid probe (e.g., BODIPY-dodecanedioic acid)

  • Mammalian cells of interest (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped with appropriate filters for the chosen fluorophore and a live-cell imaging chamber.

Procedure:

1. Cell Culture and Plating: a. Culture the cells of interest in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂. b. For imaging, seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.

2. Probe Loading: a. Prepare a stock solution of the fluorescent dicarboxylic acid probe in DMSO (e.g., 1 mM). b. Dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration (typically 1-10 µM). c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

3. Washing and Imaging: a. After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe. b. Add fresh, pre-warmed complete culture medium to the cells. c. Place the dish or slide on the stage of the fluorescence microscope equipped with a live-cell imaging chamber maintaining 37°C and 5% CO₂. d. Acquire images using the appropriate filter set for the fluorophore (e.g., for BODIPY FL, excitation ~488 nm, emission ~515 nm). e. Perform time-lapse imaging to monitor the dynamic changes in the probe's subcellular localization.

4. Data Analysis: a. Analyze the acquired images to determine the subcellular distribution of the fluorescent signal. b. Co-localization studies with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed to identify the specific compartments where the probe accumulates. c. Quantify the fluorescence intensity in different cellular regions over time to analyze the dynamics of dicarboxylic acid metabolism.

Mandatory Visualization

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid omega-hydroxylation omega-hydroxylation Fatty Acid->omega-hydroxylation CYP450 omega-hydroxy FA omega-hydroxy FA omega-hydroxylation->omega-hydroxy FA oxidation oxidation omega-hydroxy FA->oxidation ADH/ALDH Dicarboxylic Acid Dicarboxylic Acid oxidation->Dicarboxylic Acid Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Dicarboxylyl-CoA Synthetase beta_oxidation β-oxidation Dicarboxylyl-CoA->beta_oxidation Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA beta_oxidation->Chain-shortened Dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA beta_oxidation->Acetyl-CoA

Caption: Dicarboxylic acid metabolism pathway.[2][4][5]

Experimental_Workflow cluster_preparation Probe Preparation & Cell Culture cluster_experiment Live-Cell Imaging cluster_analysis Data Analysis synthesis Synthesis of Fluorescent Dicarboxylic Acid Probe probe_loading Incubate Cells with Fluorescent Probe synthesis->probe_loading cell_culture Culture Cells on Glass-Bottom Dish cell_culture->probe_loading wash Wash to Remove Unbound Probe probe_loading->wash imaging Acquire Time-Lapse Images (Fluorescence Microscopy) wash->imaging localization Analyze Subcellular Localization imaging->localization colocalization Co-localization with Organelle Markers localization->colocalization quantification Quantify Fluorescence Intensity localization->quantification

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Long-Chain Acyl-CoA Esters in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of long-chain acyl-CoA esters during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of long-chain acyl-CoA esters in solution?

A1: Long-chain acyl-CoA esters are inherently unstable in aqueous solutions due to two primary degradation pathways. The first is enzymatic degradation by ubiquitous cellular enzymes called acyl-CoA thioesterases (ACOTs), which hydrolyze the high-energy thioester bond. The second is chemical hydrolysis of the thioester bond, which is highly susceptible to non-optimal pH conditions, particularly alkaline environments (pH above 8). Elevated temperatures accelerate both enzymatic and chemical degradation.

Q2: What is the optimal pH range for working with and storing long-chain acyl-CoA esters?

A2: To maintain the stability of long-chain acyl-CoA esters, it is crucial to work in a slightly acidic environment. Aqueous solutions of coenzyme A and its esters are most stable at a pH between 4.0 and 6.0. Stability significantly decreases in alkaline conditions where the thioester bond is prone to hydrolysis. Extraction protocols often utilize buffers with a pH of around 4.9.

Q3: How should I store my biological samples to ensure the stability of long-chain acyl-CoA esters before extraction?

A3: For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection to halt all enzymatic activity. Subsequent storage at -80°C is critical to minimize both enzymatic and chemical degradation. It is also imperative to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the analytes.

Q4: What is the best way to store purified long-chain acyl-CoA esters?

A4: For long-term storage, purified long-chain acyl-CoA esters should be stored as a dry pellet at -80°C. When ready to use, they should be reconstituted in a suitable solvent. Methanol (B129727) has been shown to provide better stability for reconstituted samples compared to unbuffered aqueous solutions.[1] A buffered solution, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), can also enhance stability.[1]

Troubleshooting Guide

Issue 1: Low or no recovery of long-chain acyl-CoA esters from my biological samples.

  • Potential Cause 1: Incomplete quenching of enzymatic activity.

    • Solution: Cellular thioesterases can rapidly degrade the target molecules upon cell lysis. It is critical to immediately stop all enzymatic activity at the point of sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.

  • Potential Cause 2: Non-optimal pH of extraction buffers.

    • Solution: Using neutral or alkaline buffers can lead to the rapid chemical hydrolysis of the thioester bond. It is recommended to use an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9.

  • Potential Cause 3: High temperature during sample processing.

    • Solution: The rates of both enzymatic and chemical degradation increase significantly with temperature. It is essential to maintain ice-cold conditions (0-4°C) for all steps of the extraction process, including homogenization, centrifugation, and solvent evaporation if performed under vacuum. Always use pre-chilled tubes, buffers, and solvents.

  • Potential Cause 4: Inefficient extraction from the biological matrix.

    • Solution: Ensure thorough homogenization of the tissue sample. A glass homogenizer is often recommended for optimal disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested. For particularly challenging extractions, the addition of an acyl-CoA-binding protein to the extraction solvent has been shown to increase overall recovery.[2]

Quantitative Stability Data

The stability of long-chain acyl-CoA esters is highly dependent on the solvent and pH. The following tables summarize the stability of various acyl-CoAs in different solutions over time.

Table 1: Stability of Acyl-CoA Esters in Various Solvents after 4 Hours

Acyl-CoA EsterMethanol (%)50% Methanol / 50mM Ammonium Acetate pH 7.0 (%)Water (%)50mM Ammonium Acetate pH 7.0 (%)50% Methanol / 50mM Ammonium Acetate pH 3.5 (%)
C10:0 CoA 9896859295
C12:0 CoA 9795829094
C14:0 CoA 9694788893
C16:0 CoA 9593758592
C18:0 CoA 9492728391
C18:1 CoA 9694808993

Data adapted from Fauland et al., 2011.

Table 2: Stability of Acyl-CoA Esters in Various Solvents after 24 Hours

Acyl-CoA EsterMethanol (%)50% Methanol / 50mM Ammonium Acetate pH 7.0 (%)Water (%)50mM Ammonium Acetate pH 7.0 (%)50% Methanol / 50mM Ammonium Acetate pH 3.5 (%)
C10:0 CoA 9290658088
C12:0 CoA 9088607786
C14:0 CoA 8885557384
C16:0 CoA 8582507082
C18:0 CoA 8280456880
C18:1 CoA 8784587585

Data adapted from Fauland et al., 2011.

Visualizing Degradation and Experimental Workflows

Primary Degradation Pathways for Long-Chain Acyl-CoA Esters cluster_0 Enzymatic Degradation cluster_1 Chemical Degradation Acyl_CoA Long-Chain Acyl-CoA ACOT Acyl-CoA Thioesterase (ACOT) Acyl_CoA->ACOT Hydrolysis FFA Free Fatty Acid + CoASH ACOT->FFA Acyl_CoA2 Long-Chain Acyl-CoA Hydrolysis Hydrolysis (e.g., Alkaline pH) Acyl_CoA2->Hydrolysis FFA2 Free Fatty Acid + CoASH Hydrolysis->FFA2

Caption: Degradation of long-chain acyl-CoA esters.

Troubleshooting Workflow for Low Acyl-CoA Recovery start Start: Low Acyl-CoA Recovery q1 Was enzymatic activity immediately quenched upon sample collection? start->q1 sol1 Implement immediate quenching (e.g., flash-freezing in liquid nitrogen). q1->sol1 No q2 Was an acidic extraction buffer (pH 4.0-6.0) used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9). q2->sol2 No q3 Were samples kept on ice (0-4°C) throughout the entire procedure? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Maintain strict cold-chain protocols. Use pre-chilled materials. q3->sol3 No end Recovery Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting low acyl-CoA recovery.

Experimental Workflow for Acyl-CoA Stability Assessment start Prepare Stock Solution of Acyl-CoA step1 Aliquot into different test solutions (e.g., water, methanol, buffers of varying pH). start->step1 step2 Incubate aliquots at different temperatures (e.g., 4°C, 25°C). step1->step2 step3 Take samples at multiple time points (e.g., 0, 4, 24 hours). step2->step3 step4 Immediately analyze samples by LC-MS/MS to quantify remaining Acyl-CoA. step3->step4 end Plot % Acyl-CoA remaining vs. time to determine stability. step4->end

Caption: Assessing acyl-CoA stability.

Detailed Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 5 mL of acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by the extraction buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with the extraction buffer to remove unbound contaminants.

    • Elute the acyl-CoA esters with an appropriate elution buffer (e.g., methanol containing a high salt concentration).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or 50% methanol/50 mM ammonium acetate, pH 7.0).[1]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (-80°C)

  • Internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Lysis:

    • For adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then add ice-cold 80% methanol containing the internal standard. Use a cell scraper to collect the cell lysate.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in ice-cold 80% methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Vortex the lysate vigorously and incubate on ice for 15 minutes.

    • Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis. As with tissue extracts, methanol or a buffered methanol solution is recommended for improved stability.[1]

References

Technical Support Center: Acyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of acyl-CoAs during extraction?

A1: Acyl-CoAs are notoriously unstable molecules, and their stability is paramount for accurate quantification. The most critical factors include:

  • Temperature: Enzymatic and chemical degradation occurs rapidly at room temperature. All steps should be performed on ice or at 4°C, and samples should be stored at -80°C.[1]

  • pH: Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic conditions.[2] Extraction buffers are often acidic (e.g., pH 4.9) to improve stability.[1][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation of acyl-CoAs. It is crucial to minimize these cycles.[1]

  • Solvent Composition: The choice of solvent for extraction and reconstitution is critical. For instance, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor signals for most acyl-CoA compounds.[4] Methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices for reconstitution to maintain stability.[5]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs is a common issue. Here are the likely causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][3] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]

  • Poor Solubility: Long-chain acyl-CoAs are less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[1]

  • Precipitation: Long-chain species can precipitate out of solution. Ensure your homogenization and extraction procedures are optimized to keep them in the soluble fraction.

  • Degradation: As with all acyl-CoAs, long-chain species are susceptible to degradation. Strict adherence to cold temperatures and minimizing processing time is essential.

Q3: My acyl-CoA quantification results are not reproducible. What could be the reasons?

A3: Poor reproducibility in acyl-CoA quantification can stem from several sources:

  • Inconsistent Sample Handling: Variations in the time between tissue collection and freezing, as well as inconsistencies in storage temperature and freeze-thaw cycles, can lead to variable degradation.

  • Lack of Internal Standards: The use of appropriate internal standards, preferably stable isotope-labeled ones, is critical to correct for variability in extraction efficiency and matrix effects during mass spectrometry analysis.[4]

  • Matrix Effects: Co-extracted substances from the tissue can suppress or enhance the ionization of acyl-CoAs in the mass spectrometer, leading to inaccurate quantification. Solid-phase extraction (SPE) can help to minimize matrix effects.

  • Instrumental Variability: Ensure the LC-MS/MS system is properly calibrated and maintained to minimize analytical variability.

Q4: Can I use a single extraction method for both short-chain and long-chain acyl-CoAs?

A4: While it is challenging to find a single method that is optimal for all acyl-CoA species due to their different physicochemical properties, many protocols are designed to extract a broad range of acyl-CoAs.[6][7] Methods combining organic solvent extraction with solid-phase extraction can provide good recovery for both short- and long-chain species.[1][3] However, for highly quantitative studies focusing on a specific chain length, optimization of the extraction protocol may be necessary. For instance, short-chain acyl-CoAs are often more amenable to extraction with slightly acidic mobile phases in reversed-phase liquid chromatography, while long-chain acyl-CoAs may exhibit peak tailing under these conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for acyl-CoAs Inefficient extractionOptimize extraction solvent. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective.[6][8] Consider using solid-phase extraction (SPE) for enrichment.[1]
Acyl-CoA degradationEnsure all steps are performed on ice or at 4°C. Use pre-chilled solvents. Minimize sample processing time.[1]
Inappropriate reconstitution solventReconstitute the dried extract in a solvent that ensures stability, such as 50% methanol in 50 mM ammonium acetate (pH 7).[5]
Poor peak shape in chromatography Suboptimal mobile phase for long-chain acyl-CoAsFor long-chain acyl-CoAs, an alkaline mobile phase may be preferred to avoid peak tailing.[6]
Column overloadDilute the sample or use a column with a higher loading capacity.
High background noise in MS Matrix effectsIncorporate a solid-phase extraction (SPE) step for sample cleanup.[9]
Contaminated solvents or vialsUse high-purity solvents and new, clean vials.
Inaccurate quantification Lack of appropriate internal standardsUse stable isotope-labeled internal standards that closely match the chain length of the analytes of interest.[4]
Non-linear calibration curvePrepare a fresh set of calibration standards and ensure they cover the expected concentration range of the samples.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of 2-propanol and homogenize again.[10]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[10]

    • Vortex the mixture for 5 minutes.[10]

    • Centrifuge at 4°C to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by water.

    • Load the supernatant from the homogenization step onto the SPE column.

    • Wash the column with 2% formic acid to remove unbound contaminants.

    • Elute the acyl-CoAs with a solution of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[5]

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs from Different Methodologies

Methodology Tissue Type Recovery Rate (%) Reference
Modified extraction with solid-phase purification and HPLCRat heart, kidney, and muscle70-80%[3]
Homogenization in acidic buffer and organic solvent extraction with SPEGeneral tissueNot specified, but SPE is stated to increase recovery[1]

Table 2: MS Intensities of Acyl-CoAs with Different Extraction Solvents

Extraction Solvent Short-Chain Acyl-CoA MS Intensity (Arbitrary Units) Medium to Long-Chain Acyl-CoA MS Intensity (Arbitrary Units) Reference
80% MethanolHighestHighest[4]
Formic Acid containing solventVery poor or no signalVery poor or no signal[4]
Acetonitrile containing solventVery poor or no signalVery poor or no signal[4]

Data from liver tissue extracts.[4]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Frozen Tissue Sample Homogenization Homogenization (Acidic Buffer + Organic Solvents) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Acyl-CoA Extraction and Analysis.

Troubleshooting_Logic Start Low Acyl-CoA Signal Check_Extraction Check Extraction Protocol Start->Check_Extraction Check_Stability Check Sample Stability Start->Check_Stability Check_MS Check MS Performance Start->Check_MS Optimize_Solvent Optimize Solvents Check_Extraction->Optimize_Solvent Use_SPE Implement SPE Check_Extraction->Use_SPE Cold_Chain Maintain Cold Chain Check_Stability->Cold_Chain Minimize_Time Minimize Processing Time Check_Stability->Minimize_Time Calibrate_MS Calibrate MS Check_MS->Calibrate_MS Check_Standards Check Internal Standards Check_MS->Check_Standards

Caption: Troubleshooting Logic for Low Acyl-CoA Signal.

References

Technical Support Center: Enzymatic Assays for Novel Fatty Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for novel fatty acid metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Substrate & Reagent Issues

Q1: My fatty acid substrate is insoluble in the aqueous assay buffer. How can I resolve this?

A: Poor substrate solubility is a common challenge with long-chain fatty acids. Here are several approaches to address this:

  • Use of Solubilizing Agents: Fatty acids can be dissolved in an organic solvent like ethanol (B145695) or DMSO first, then diluted into the assay buffer.[1] However, be mindful of the final solvent concentration as it may inhibit enzyme activity.

  • Detergents and Emulsifiers: Incorporating detergents such as Tween 80 or emulsifiers like gum arabic can help create stable substrate emulsions.[2] It's crucial to use these at concentrations near their critical micelle concentration for optimal results.[2]

  • Carrier Proteins: Fatty acid-free bovine serum albumin (BSA) can be used to bind and solubilize fatty acids in the assay buffer.

  • Sonication: After adding the fatty acid (solubilized in a minimal amount of organic solvent) to the buffer, sonication can help to create a homogenous suspension.

Q2: I am observing high background signal in my assay. What are the potential causes and solutions?

A: High background can obscure your results and may stem from several sources:

  • Substrate Instability: The substrate may be hydrolyzing spontaneously in the assay buffer. Running a "no-enzyme" control is essential to quantify this non-enzymatic breakdown.[3]

  • Reagent Contamination: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce enzymes like lipases.[3]

  • Interfering Substances: Components in your sample matrix may interfere with the assay. See the table below for common interfering substances.

Q3: My enzyme activity is lower than expected or absent. What should I check?

A: Low or no enzyme activity can be frustrating. A systematic approach to troubleshooting is key.

  • Enzyme Instability: Enzymes are sensitive to temperature and pH.[3] Ensure that the assay conditions are optimal for your specific enzyme. Repeated freeze-thaw cycles can also denature the enzyme.[4]

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors.[3] Common inhibitors include EDTA, ascorbic acid, and certain detergents.[3][4] Performing a spike-and-recovery experiment, where a known amount of active enzyme is added to your sample, can help determine if inhibition is occurring.[3]

  • Incorrect Cofactors: Ensure all necessary cofactors for your enzyme are present in the assay buffer at the correct concentrations.

  • Substrate Concentration: The substrate concentration may be too low, or substrate inhibition could be occurring at very high concentrations.

2. Assay Conditions & Data Interpretation

Q4: How do I determine the optimal pH and temperature for my enzymatic assay?

A: The optimal pH and temperature for an enzyme are critical for its activity and stability. These parameters should be determined empirically for your specific enzyme and substrate. Generally, lipases tend to have optimal activity in the neutral to alkaline pH range (pH 7-9) and at temperatures between 25-50°C.[5][6]

Q5: My results are not reproducible between experiments. What could be the cause?

A: Lack of reproducibility can be caused by several factors:[3]

  • Inconsistent Reagent Preparation: Ensure that all reagents and substrate emulsions are prepared fresh and consistently for each experiment.

  • Temperature and pH Fluctuations: Small variations in temperature and pH can significantly impact enzyme activity.[3] Always use a temperature-controlled incubation system and verify the pH of your buffers at the assay temperature.[3]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and prepare a master mix for your reaction components whenever possible to minimize pipetting errors.[4]

Q6: What are Km and Vmax, and why are they important in my enzymatic assay?

A: Km (Michaelis constant) and Vmax (maximum velocity) are key kinetic parameters that describe the interaction between an enzyme and its substrate.

  • Km: Represents the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[7][8]

  • Vmax: Is the maximum rate of the reaction when the enzyme is saturated with the substrate. It reflects the catalytic efficiency of the enzyme.[7][8]

Understanding these parameters is crucial for optimizing assay conditions and for comparing the efficiency of different enzymes or the effect of inhibitors.[8]

Data Presentation: Quantitative Assay Parameters

Table 1: Solubility of Common Fatty Acids in Aqueous Solutions

Fatty AcidCarbon ChainSolubility in Water/Buffer (at 25-37°C, pH ~7.4)Notes
Palmitic AcidC16:0Very low (<1 µM)[9]Sparingly soluble in aqueous buffers; solubility can be increased to ~0.25 mg/ml in a 1:2 ethanol:PBS solution.[1]
Stearic AcidC18:0Very low (~0.597 mg/L at 25°C)[10]Insoluble in water, but soluble in organic solvents like ethanol and chloroform.[11][12]
Oleic AcidC18:1Very low (<1 µM)[9]Prone to aggregation in aqueous solutions.[9]

Table 2: Optimal Conditions and Kinetic Parameters for Selected Fatty Acid Metabolizing Enzymes

EnzymeSourceOptimal pHOptimal Temperature (°C)SubstrateKmVmax
Gastric Lipase (B570770)Pig--TributyrinHigher than Pancreatic Lipase-
Pancreatic LipasePig7.7[13]37[13]TributyrinLower than Gastric Lipase~124x higher than Gastric Lipase
Lipase KV1Acinetobacter haemolyticus8.0-12.040Tributyrin0.68 ± 0.03 mM-
Lipase KV1Acinetobacter haemolyticus8.0-12.040Palm Oil0.85 ± 0.07 mM-
Fatty Acid Synthase (FAS)Metazoan6.5[14]37[14]Acetyl-CoAVariesVaries
Fatty Acid Synthase (FAS)Metazoan6.5[14]37[14]Malonyl-CoAVariesVaries

Table 3: Common Interfering Substances in Enzymatic Assays

SubstanceEffective ConcentrationEffect
EDTA>0.5 mM[4]Inhibition
Ascorbic Acid>0.2%[4]Inhibition
SDS>0.2%[4]Inhibition
Sodium Azide>0.2%[4]Inhibition
NP-40 and Tween-20>1%[4]Interference

Experimental Protocols

Protocol 1: Titrimetric Assay for Lipase Activity

This method measures the release of fatty acids from a triglyceride substrate by titrating with a standardized base to maintain a constant pH.[3]

  • Substrate Emulsion Preparation:

    • Prepare a 5% (w/v) solution of gum arabic in a 50 mM Tris-HCl buffer (pH 8.0).

    • Add olive oil to the gum arabic solution to create a stable emulsion (e.g., in a 2:3 oil to gum arabic solution ratio) and homogenize.[3]

  • Reaction Mixture Preparation:

    • In a thermostated reaction vessel, combine the olive oil emulsion, Tris-HCl buffer, sodium deoxycholate, colipase, and CaCl2.

    • Adjust the pH to the desired setpoint (e.g., pH 8.0).[3]

  • Enzyme Addition:

    • Add the lipase solution to the reaction vessel to initiate the reaction.

  • Titration:

    • As fatty acids are released, the pH will drop. Use a pH-stat apparatus (or a pH meter and burette) to automatically add a standardized NaOH solution (e.g., 0.05 N) to maintain the pH at the setpoint.

    • Record the volume of NaOH added over time.[3]

  • Calculation:

    • The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.[3]

Protocol 2: Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity

This assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.[15][16]

  • Reaction Buffer Preparation:

    • Prepare a fresh reaction buffer containing: 200 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM DTT, 1 mM EDTA, 0.24 mM NADPH, and 0.031 mM Acetyl-CoA.[17]

  • Assay Procedure:

    • In a 96-well plate, add your sample (e.g., protein extract) and the freshly prepared FAS reaction buffer.

    • Incubate at 37°C and measure the background NADPH oxidation by reading the absorbance at 340 nm for a few minutes.[17]

    • Initiate the reaction by adding malonyl-CoA (final concentration of ~58 µM).[17]

    • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at regular intervals.

  • Calculation:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of FAS activity.

Protocol 3: Sample Preparation for LC-MS Analysis of Fatty Acid Metabolites

This protocol outlines a general procedure for extracting fatty acid metabolites from biological samples for LC-MS analysis.

  • Sample Homogenization:

    • Homogenize tissue samples in cold HPLC-grade water to a normalized concentration (e.g., 10 mg/mL).

  • Lipid Extraction (Folch Method):

    • Prepare a 2:1 (v:v) chloroform:methanol solution.

    • Add an appropriate internal standard (e.g., a deuterated lipid standard) to the solvent mixture.

    • Add the chloroform:methanol solution to your homogenized sample.

    • Vortex thoroughly and incubate on ice for 20 minutes to extract the lipids.

  • Phase Separation:

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 1:1 isopropanol:methanol).

  • Analysis:

    • Analyze the reconstituted sample by LC-MS.

Visualizations

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase ACC Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Fatty_Acid Fatty_Acid Fatty_Acid_Synthase->Fatty_Acid Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acid->Fatty_Acyl-CoA Acyl-CoA Synthetase Fatty_Acyl-CoA_mito Fatty Acyl-CoA Fatty_Acyl-CoA->Fatty_Acyl-CoA_mito CPT1/CPT2 Shuttle Beta_Oxidation Beta_Oxidation Fatty_Acyl-CoA_mito->Beta_Oxidation Acetyl-CoA_mito Acetyl-CoA Beta_Oxidation->Acetyl-CoA_mito TCA_Cycle TCA_Cycle Acetyl-CoA_mito->TCA_Cycle

Caption: Overview of Fatty Acid Synthesis and Beta-Oxidation Pathways.

Troubleshooting_Low_Activity Start Low or No Enzyme Activity Check_Enzyme Is the enzyme active and properly stored? Start->Check_Enzyme Check_Conditions Are assay conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes New_Enzyme Use a fresh enzyme aliquot. Verify storage conditions. Check_Enzyme->New_Enzyme No Check_Substrate Is the substrate concentration correct and soluble? Check_Conditions->Check_Substrate Yes Optimize_Conditions Optimize pH and temperature for your specific enzyme. Check_Conditions->Optimize_Conditions No Check_Inhibitors Could inhibitors be present in the sample? Check_Substrate->Check_Inhibitors Yes Optimize_Substrate Check substrate prep. Perform substrate titration. Check_Substrate->Optimize_Substrate No Spike_Recovery Perform a spike-and-recovery experiment. Check_Inhibitors->Spike_Recovery Yes Success Problem Resolved Check_Inhibitors->Success No New_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Optimize_Substrate->Check_Substrate Spike_Recovery->Success

Caption: Troubleshooting Workflow for Low or No Enzyme Activity.

Experimental_Workflow Prep_Substrate 1. Prepare Substrate (e.g., Emulsion) Setup_Reaction 4. Set Up Reaction (Master Mix) Prep_Substrate->Setup_Reaction Prep_Buffer 2. Prepare Assay Buffer with Cofactors Prep_Buffer->Setup_Reaction Prep_Enzyme 3. Prepare Enzyme Dilution Prep_Enzyme->Setup_Reaction Incubate 5. Incubate at Optimal Temperature Setup_Reaction->Incubate Measure_Signal 6. Measure Signal (e.g., Absorbance, Titration) Incubate->Measure_Signal Analyze_Data 7. Analyze Data (Calculate Rate) Measure_Signal->Analyze_Data

Caption: General Experimental Workflow for an Enzymatic Assay.

References

Technical Support Center: Optimization of LC-MS Parameters for Lipid Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for lipid metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for lipid metabolites in ESI-MS?

In electrospray ionization mass spectrometry (ESI-MS), lipids commonly form adducts with ions present in the mobile phase. Understanding these adducts is crucial for accurate lipid identification.

  • Positive Ion Mode: Common adducts include protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, and ammoniated adducts [M+NH₄]⁺.[1][2][3] Triacylglycerols (TGs) and cholesteryl esters (CE) often form [M+NH₄]⁺ adducts, especially when ammonium (B1175870) formate (B1220265) or acetate (B1210297) is used as a mobile phase modifier.[3] Phosphatidylcholines (PC) and sphingomyelins (SM) frequently show abundant sodium adducts.[1]

  • Negative Ion Mode: Acidic lipids like phosphatidic acid (PA), phosphatidylserine (B164497) (PS), phosphatidylglycerol (PG), and free fatty acids readily deprotonate to form [M-H]⁻ ions.[1][2] Formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ adducts can also be observed depending on the mobile phase composition.

It is important to note that observing multiple adducts for a single lipid species is common and for accurate quantification, it is often necessary to sum the peak areas of all significant adducts for that lipid.

Q2: How can I minimize in-source fragmentation of my lipid analytes?

In-source fragmentation (ISF) is a common issue where lipids fragment within the ion source before mass analysis, leading to misidentification and inaccurate quantification. To minimize ISF:

  • Optimize Source Parameters: Carefully tune the voltages of the ion source components, such as the skimmer or cone voltage. Higher voltages can increase fragmentation.

  • Adjust Temperatures: High temperatures in the ion source can also induce thermal degradation and fragmentation of lipids.

  • Chromatographic Separation: Good chromatographic separation can help to distinguish between true analytes and in-source fragments, as fragments will co-elute with the parent lipid.

Q3: What are the best practices for sample preparation to ensure data quality in lipidomics?

Robust sample preparation is critical for reproducible and accurate lipid analysis. Key considerations include:

  • Low Temperatures: Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic degradation of lipids.[4]

  • Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent lipid oxidation.[4]

  • Appropriate Extraction Method: The choice of extraction method, such as a modified Folch or Bligh-Dyer extraction, depends on the sample matrix and the lipid classes of interest.[5] Two-phase liquid-liquid extractions are commonly used to separate lipids from polar metabolites.[5]

  • Internal Standards: Spike samples with a mixture of internal standards representing different lipid classes to correct for variations in extraction efficiency and instrument response.

Troubleshooting Guides

Liquid Chromatography (LC) Issues

Problem: Poor chromatographic peak shape (tailing, fronting, or broad peaks).

  • Possible Cause: Secondary interactions between acidic phospholipids (B1166683) (e.g., PA, PS) and the stainless steel components of the LC system.

  • Solution:

    • Use a biocompatible LC system with PEEK-lined components to minimize metal interactions.[6]

    • Add a small amount of a weak acid, like phosphoric acid, to the mobile phase to improve the peak shape of acidic lipids.[7]

    • Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Problem: Retention time shifts between injections.

  • Possible Cause: Inadequate column equilibration between runs.

  • Solution:

    • Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.

    • Check for leaks in the LC system that could cause pressure fluctuations and affect retention times.

    • Use a column oven to maintain a stable column temperature, as temperature fluctuations can lead to retention time drift.

Mass Spectrometry (MS) Issues

Problem: Low signal intensity or poor ionization of certain lipid classes.

  • Possible Cause: Suboptimal ion source parameters or mobile phase composition.

  • Solution:

    • Optimize ESI Source Parameters: Systematically optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary and vaporizer temperatures for the specific lipid classes of interest.

    • Mobile Phase Modifiers: The addition of modifiers like ammonium formate or acetate can significantly enhance the ionization of certain lipid classes.[3] For example, ammonium adducts are often favored for neutral lipids like triglycerides.

    • Polarity Switching: Analyze samples in both positive and negative ion modes, as some lipids ionize preferentially in one polarity. For instance, cardiolipins are better detected in negative mode.[8]

Problem: Difficulty in identifying and distinguishing between isobaric and isomeric lipids.

  • Possible Cause: Insufficient mass resolution or lack of fragmentation data.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer, such as an Orbitrap, to differentiate between isobaric species with very small mass differences.[9][10]

    • Tandem Mass Spectrometry (MS/MS): Employ data-dependent (DDA) or data-independent (DIA) acquisition to obtain fragmentation spectra. The fragmentation patterns provide structural information that can distinguish between isomers.[8]

    • Collision Energy Optimization: Optimize the collision energy for MS (B15284909)/MS experiments to generate informative fragment ions for structural elucidation.[11][12] Stepped collision energies can be used to obtain a wider range of fragments.[10]

Data Presentation: Optimized LC-MS Parameters

The following tables summarize optimized starting parameters for different lipid classes on common LC-MS platforms. These should be further fine-tuned for specific instruments and applications.

Table 1: Optimized ESI Source Parameters

ParameterPhospholipids (Orbitrap)Sphingolipids (Triple Quad)[13]Triglycerides (Q-Trap)[11]
Polarity Positive & NegativePositivePositive
Spray Voltage 3.3 kV (Pos)4.5 kV5.5 kV
Capillary Temp. 300 °C300 °C300 °C
Sheath Gas 30 (arbitrary units)7 psi15 (arbitrary units)
Auxiliary Gas 5 (arbitrary units)3 (arbitrary units)32 (arbitrary units)
S-Lens RF Level 45%N/AN/A
Declustering Potential N/AN/A80 V

Table 2: Recommended LC Conditions for Lipidomics

ParameterUntargeted Plasma (C30)[8][9]Fatty Acids (C8)[14]Sphingolipids (HILIC)[15]
Column Accucore C30 (2.1x150 mm, 2.6 µm)C8 reversed-phase (100x2.1 mm, 2.6 µm)HILIC (sub-2 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium FormateWater with 0.1% Formic AcidAcetonitrile with 0.2% Formic Acid & 200 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium FormateAcetonitrile/Isopropanol (1:1) with 0.1% Formic AcidWater with 0.2% Formic Acid & 200 mM Ammonium Formate
Flow Rate 0.35 mL/min0.4 mL/minN/A
Column Temp. 50 °CN/AN/A

Table 3: Mass Spectrometer Settings for Untargeted Lipidomics on an Orbitrap Platform

ParameterSettingReference
Full Scan Resolution 120,000[9]
MS/MS Resolution 30,000[8]
Scan Range (m/z) 250 - 1200[10]
AGC Target 5e6 (MS1), 1e5 (MS2)
Maximum Injection Time 100 ms (MS1), 50 ms (MS2)
TopN (DDA) 4-10[8][10]
Normalized Collision Energy (HCD) Stepped (e.g., 25, 35, 45%)[10]
Dynamic Exclusion 3-12 seconds[8][10]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for Untargeted LC-MS Analysis

This protocol is a modification of the Folch method for efficient extraction of a broad range of lipids.

Materials:

  • Plasma sample

  • Methanol (B129727) (LC-MS grade), chilled

  • Chloroform (LC-MS grade), chilled

  • Internal standard mixture (e.g., SPLASH LIPIDOMIX)

  • Phosphate-buffered saline (PBS), chilled

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To 50 µL of plasma in a glass tube, add 225 µL of chilled methanol containing the internal standard mixture.

  • Vortex for 30 seconds.

  • Add 750 µL of chilled methyl tert-butyl ether (MTBE).

  • Sonicate for 1 minute and then incubate on ice for 1 hour, vortexing briefly every 15 minutes.

  • Add 188 µL of chilled PBS to induce phase separation.

  • Vortex for 20 seconds and let stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]

  • Carefully collect the upper organic phase into a new glass tube.

  • Re-extract the lower aqueous phase with 1 mL of the upper phase from a mock extraction of MTBE:Methanol:Water (10:3:2.5).[16]

  • Combine the upper organic phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a solvent compatible with the initial LC mobile phase (e.g., 100 µL of isopropanol/acetonitrile 1:1) and transfer to an LC-MS vial.

Protocol 2: System Suitability Testing (SST) for Lipidomics

Regularly performing an SST ensures the LC-MS system is performing optimally before and during a sample batch analysis.

Materials:

  • A standard mixture of representative lipids from different classes (e.g., PC, PE, TG, Cer).

  • Pooled QC sample (a mixture of small aliquots from all study samples).

Procedure:

  • Initial System Check: Before starting a sequence, inject the standard mixture 3-5 times to check for:

    • Retention Time Stability: The relative standard deviation (RSD) of retention times for each standard should be < 1-2%.

    • Peak Area Reproducibility: The RSD of the peak areas should be < 15%.

    • Peak Shape: Visually inspect the peak shape for symmetry and lack of excessive tailing or fronting.

  • Batch Analysis Monitoring:

    • Inject a pooled QC sample at the beginning of the batch and then periodically (e.g., every 10-12 samples) throughout the analytical run.[5]

    • Inject a blank (solvent) sample after the pooled QC to check for carryover.

  • Post-Batch Check:

    • Analyze the retention time and peak area trends of the internal standards and QC samples across the entire batch. This helps to identify any instrument drift that may need to be corrected during data processing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., MTBE/Methanol) sample->extraction reconstitution Dry & Reconstitute extraction->reconstitution lc_separation LC Separation (e.g., C30 Column) reconstitution->lc_separation Inject ms_analysis MS Analysis (Orbitrap, DDA/DIA) lc_separation->ms_analysis peak_picking Peak Picking & Alignment ms_analysis->peak_picking Raw Data lipid_id Lipid Identification (MS1 & MS/MS) peak_picking->lipid_id quantification Quantification & Stats lipid_id->quantification

Caption: A generalized workflow for untargeted lipidomics analysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (e.g., acidic lipids) start->cause1 cause2 Column Overload start->cause2 cause3 Injection Solvent Mismatch start->cause3 cause4 Column Degradation start->cause4 sol1 Use Biocompatible LC Add Mobile Phase Modifier cause1->sol1 sol2 Reduce Sample Concentration or Injection Volume cause2->sol2 sol3 Match Injection Solvent to Initial Mobile Phase cause3->sol3 sol4 Wash or Replace Column cause4->sol4

Caption: Troubleshooting guide for poor chromatographic peak shape.

References

Technical Support Center: Synthesis of Pure 6-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pure 6-hydroxyhexadecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step process. The first step is the synthesis of the precursor, 6-hydroxyhexadecanedioic acid. The second step is the activation of one or both carboxyl groups of the precursor to their corresponding Coenzyme A (CoA) thioesters. An enzymatic approach is often preferred for the second step to ensure specificity and avoid the need for protecting groups.

Q2: Which synthetic route is recommended for the precursor, 6-hydroxyhexadecanedioic acid?

A2: A common route is the regioselective hydroxylation of hexadecanedioic acid. Biocatalytic methods using cytochrome P450 monooxygenases can provide the desired regioselectivity. Chemical methods, such as oxidation of 1,6-hexadecanediol, can also be employed, though they may require more complex purification steps to isolate the desired product.

Q3: How can I activate 6-hydroxyhexadecanedioic acid to its CoA ester?

A3: Enzymatic activation using an acyl-CoA synthetase (ACS) is the most specific method. It is crucial to select an ACS with activity towards long-chain dicarboxylic acids. Some acyl-CoA synthetase family members, such as ACSF3, are known to activate dicarboxylic acids.[1] However, the substrate specificity of most long-chain ACSLs is primarily for monocarboxylic fatty acids.[2][3][4][5] Therefore, screening different ACSL isoforms may be necessary to find one that efficiently activates 6-hydroxyhexadecanedioic acid. Chemical methods, while possible, are complicated by the presence of the hydroxyl group and the second carboxyl group, which may require a protecting group strategy.

Q4: What are the main challenges in purifying this compound?

A4: The purification of long-chain acyl-CoA esters is challenging due to their amphipathic nature, which can lead to aggregation and poor chromatographic resolution. The presence of a hydroxyl group and two potential CoA esters in your target molecule adds to the complexity. A multi-step purification strategy involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is often necessary.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: A combination of analytical techniques is recommended. HPLC can be used to assess purity. Mass spectrometry (MS) is essential for confirming the molecular weight of the final product. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, confirming the position of the hydroxyl group and the formation of the thioester bond(s).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 6-hydroxyhexadecanedioic acid Inefficient hydroxylation of hexadecanedioic acid.Optimize the reaction conditions for the hydroxylation step (e.g., enzyme concentration, cofactor regeneration, reaction time). Consider screening different cytochrome P450 enzymes for higher activity and regioselectivity.
Side reactions during chemical synthesis.If using a chemical route, ensure precise control of reaction conditions (temperature, stoichiometry of reagents) to minimize the formation of byproducts.
Incomplete or no activation to the CoA ester The chosen acyl-CoA synthetase (ACS) has low or no activity towards 6-hydroxyhexadecanedioic acid.Screen a panel of ACS enzymes, including those known to have activity towards dicarboxylic or modified fatty acids. Optimize the enzymatic reaction conditions (pH, temperature, ATP and Mg²⁺ concentrations).
The precursor acid is not fully soluble in the reaction buffer.Add a small amount of a biocompatible co-solvent (e.g., DMSO, ethanol) to improve the solubility of the precursor. Ensure the final concentration of the co-solvent does not inhibit the enzyme.
Formation of a mixture of mono- and di-CoA esters The ACS enzyme may activate either one or both carboxyl groups.This is a significant challenge with dicarboxylic acids. Adjust the stoichiometry of CoA and ATP in the reaction to favor either mono- or di-activation. Purification by HPLC will be critical to separate the different species.
Degradation of the final product during purification This compound is unstable, particularly at non-neutral pH and elevated temperatures.Perform all purification steps at low temperatures (4°C) and maintain the pH of all buffers close to neutral (pH 6.5-7.5). Use freshly prepared buffers.
Poor separation during HPLC purification The product may aggregate or interact strongly with the stationary phase.Optimize the HPLC method. This may include adjusting the gradient of the mobile phase, changing the type of reverse-phase column (e.g., C18, C8), or adding ion-pairing reagents to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol assumes the availability of 6-hydroxyhexadecanedioic acid and a suitable acyl-CoA synthetase.

Materials:

  • 6-hydroxyhexadecanedioic acid

  • Recombinant acyl-CoA synthetase (ACS)

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2.5 mM CoA

      • 1 mM DTT

      • 0.1% Triton X-100

      • 500 µM 6-hydroxyhexadecanedioic acid (dissolved in a minimal amount of DMSO if necessary)

      • 5-10 µg of purified ACS enzyme

    • Bring the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 50% formic acid.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with a solution of 80% methanol in water.

    • Dry the eluted sample under a stream of nitrogen or by lyophilization.

  • Purification by HPLC:

    • Re-dissolve the dried sample in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the product peak.

  • Quantification and Storage:

    • Determine the concentration of the purified product using the molar extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

    • Store the purified this compound at -80°C.

Data Presentation

Table 1: Hypothetical Comparison of Acyl-CoA Synthetase (ACS) Activity towards 6-Hydroxyhexadecanedioic Acid.

ACS IsoformSubstrate Concentration (µM)Specific Activity (nmol/min/mg)Product Purity (by HPLC, %)
ACS-150010.5 ± 1.285
ACS-25002.3 ± 0.570
ACS-3 (mutant)50045.8 ± 3.7>95
ACS-4500Not detectable-

Note: This data is illustrative and intended to guide enzyme selection and optimization.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Step 1: Precursor Synthesis cluster_activation Step 2: CoA Activation cluster_purification Step 3: Purification Hexadecanedioic_Acid Hexadecanedioic Acid Hydroxylation Biocatalytic Hydroxylation (e.g., Cytochrome P450) Hexadecanedioic_Acid->Hydroxylation Precursor 6-Hydroxyhexadecanedioic Acid Hydroxylation->Precursor Activation Enzymatic Activation (Acyl-CoA Synthetase) Crude_Product Crude This compound Activation->Crude_Product Precursor_input->Activation CoA, ATP, Mg2+ SPE Solid-Phase Extraction (C18) HPLC Reverse-Phase HPLC SPE->HPLC Pure_Product Pure This compound HPLC->Pure_Product Crude_input->SPE

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship in Troubleshooting Enzyme Selection

Troubleshooting_Enzyme_Selection Start Start: Low/No CoA Activation Check_Activity Is there any product formation? Start->Check_Activity Screen_Enzymes Screen a panel of different ACS enzymes. Check_Activity->Screen_Enzymes No Optimize_Conditions Optimize reaction conditions: pH, temp, cofactors. Check_Activity->Optimize_Conditions Yes Screen_Enzymes->Check_Activity New Enzyme Check_Solubility Check precursor solubility. Add co-solvent if needed. Optimize_Conditions->Check_Solubility No Improvement Success Successful Activation Optimize_Conditions->Success Improved Yield Check_Solubility->Optimize_Conditions Solubility Improved Re-evaluate Re-evaluate synthesis strategy. Consider chemical activation. Check_Solubility->Re-evaluate No Improvement

References

Technical Support Center: Overcoming Low Abundance Issues in Detecting 6-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of the low-abundance metabolite, 6-hydroxyhexadecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is a long-chain dicarboxylic acyl-coenzyme A derivative. While its specific roles are not extensively characterized in all biological systems, it is structurally related to intermediates of omega (ω)-oxidation of fatty acids. The ω-oxidation pathway is an alternative to beta-oxidation, particularly for long-chain fatty acids, and involves the oxidation of the terminal methyl group. This process generates dicarboxylic acids, which can then be further metabolized. The presence of a hydroxyl group suggests it is an intermediate in this pathway.

Below is a diagram illustrating a plausible metabolic pathway for the formation of dicarboxylic acyl-CoAs via omega-oxidation.

metabolic_pathway cluster_key Legend Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxylation Omega-Hydroxylation Long-Chain Fatty Acid->Omega-Hydroxylation CYP450 Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxylation->Omega-Hydroxy Fatty Acid Oxidation_1 Oxidation_1 Omega-Hydroxy Fatty Acid->Oxidation_1 ADH Omega-Oxo Fatty Acid Omega-Oxo Fatty Acid Oxidation_1->Omega-Oxo Fatty Acid Oxidation_2 Oxidation_2 Omega-Oxo Fatty Acid->Oxidation_2 ALDH Dicarboxylic Acid Dicarboxylic Acid Oxidation_2->Dicarboxylic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Dicarboxylic Acid->Acyl-CoA Synthetase Dicarboxylyl-CoA Dicarboxylyl-CoA Acyl-CoA Synthetase->Dicarboxylyl-CoA Beta-Oxidation Beta-Oxidation Dicarboxylyl-CoA->Beta-Oxidation Shorter-Chain Dicarboxylyl-CoA Shorter-Chain Dicarboxylyl-CoA Beta-Oxidation->Shorter-Chain Dicarboxylyl-CoA Metabolite Metabolite Enzyme/Process Enzyme/Process Target Analyte Class Target Analyte Class

Figure 1: Plausible metabolic pathway of omega-oxidation.

Q2: Why is this compound difficult to detect?

A2: The detection of this compound is challenging due to several factors:

  • Low Abundance: As a metabolic intermediate, its cellular concentration is likely to be very low.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis in aqueous solutions.

  • Poor Ionization Efficiency: Like many lipids, it may not ionize efficiently in the mass spectrometer source without optimization.

  • Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the signal of the target analyte, a phenomenon known as ion suppression or enhancement.[1][2]

Q3: What is the recommended analytical technique for detecting this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique.[2][3] It offers the required sensitivity and selectivity to detect and quantify low-abundance molecules in complex biological matrices.[4] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification of acyl-CoAs.[2]

Troubleshooting Guide

Issue 1: No or Very Low Signal for this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize your sample preparation protocol. Consider using a robust extraction method like a modified Bligh-Dyer or solid-phase extraction (SPE) tailored for polar lipids.[1][5] Ensure rapid quenching of metabolic activity at the start of the extraction.To maximize the recovery of your target analyte from the biological matrix and prevent its degradation.
Analyte Degradation Process samples quickly and on ice. Use fresh, high-purity solvents. Consider adding antioxidants to your extraction solvent. Store extracts at -80°C and analyze them as soon as possible.[6]To minimize enzymatic and chemical degradation of the acyl-CoA thioester.
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates). Experiment with both positive and negative ionization modes. Since acyl-CoAs can be detected in both modes, empirical testing is necessary.[2][3]To enhance the formation of gas-phase ions of your analyte, thereby increasing signal intensity.
Suboptimal LC Conditions Use a C18 or C8 reversed-phase column suitable for long-chain molecules. Optimize the mobile phase composition and gradient. The use of ion-pairing agents or alkaline mobile phases (with appropriate pH-stable columns) can improve peak shape for acyl-CoAs.[2][7]To achieve good chromatographic separation from interfering matrix components and improve peak shape.
Incorrect MRM Transitions If you are using a targeted approach, ensure you have the correct precursor and product ion m/z values for this compound. These may need to be determined by infusing a standard, if available, or predicted based on the fragmentation of similar molecules. A neutral loss scan of 507 Da is characteristic of acyl-CoAs in positive ion mode.[2][8]Accurate MRM transitions are crucial for the specific and sensitive detection of your target analyte.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step Rationale
Secondary Interactions on LC Column Use a high-quality, end-capped column. Consider adding a small amount of a competing base to the mobile phase if using positive ion mode, or an acid for negative ion mode. An alkaline mobile phase (pH ~10.5) with a pH-stable column can significantly improve the peak shape of long-chain acyl-CoAs.[2]To minimize interactions between the analyte and the stationary phase that can lead to poor peak shape.
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[5]Injecting in a strong solvent can cause peak distortion.
Column Overload Dilute your sample and reinject.While unlikely for a low-abundance analyte, it is a possibility if the overall sample concentration is very high.
Column Contamination or Degradation Flush the column with a strong solvent wash. If the problem persists, replace the column.Contaminants can interfere with the chromatography. High pH mobile phases can shorten column lifetime.[7]
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step Rationale
Matrix Effects Improve sample cleanup using techniques like solid-phase extraction (SPE).[5] Modify the chromatographic gradient to better separate the analyte from the interfering compounds.To reduce the concentration of co-eluting matrix components that can cause ion suppression or background noise.
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives. Flush the LC system and mass spectrometer.To eliminate sources of contamination that can contribute to high background.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash protocol on your autosampler.To ensure that signal from a previous injection does not interfere with the current one.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells with 10 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

  • Extraction:

    • Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.

    • Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis. For long-chain acyl-CoAs, it is recommended to use glass or low-retention vials to minimize adsorption.[9]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative method and may require optimization for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water (for high pH) or 0.1% formic acid in water (for low pH).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step. For example: 0-2 min, 10% B; 2-15 min, 10-95% B; 15-18 min, 95% B; 18-18.1 min, 95-10% B; 18.1-25 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be tested.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For acyl-CoAs in positive mode, a common approach is to use a neutral loss scan of 507 Da.[2] The precursor ion would be [M+H]+ and the product ion would be [M+H-507]+. For this compound, the exact mass of the precursor ion will need to be calculated.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for your specific instrument and analyte.

Data Presentation

The performance of different sample preparation and analytical methods can be compared to select the most suitable approach for your experiments.

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Method Principle Advantages Disadvantages Reference
Acidic Protein Precipitation Use of acids like trichloroacetic acid or sulfosalicylic acid (SSA) to precipitate proteins.Simple and fast. SSA does not require removal by SPE.[4]Can lead to the loss of some polar acyl-CoAs if SPE is used for acid removal.[4]
Solvent Extraction (Bligh-Dyer) Partitioning of lipids into an organic phase (chloroform/methanol).Well-established method for lipid extraction.Can be time-consuming and may not be optimal for more polar dicarboxylic acyl-CoAs.[6]
Solid-Phase Extraction (SPE) Chromatographic separation based on the affinity of the analyte for a solid support.Provides excellent sample cleanup and can be used to fractionate lipid classes.[5]Requires method development to optimize the sorbent and elution solvents. Can be more expensive.[5]

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Cell Culture) Quenching Metabolic Quenching (e.g., Cold PBS Wash) Sample_Collection->Quenching Extraction Extraction (e.g., Solvent Precipitation) Quenching->Extraction Cleanup Sample Cleanup (e.g., Centrifugation/SPE) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 2: General experimental workflow for acyl-CoA analysis.
Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues.

troubleshooting_logic Start Start Troubleshooting Signal_Issue Signal Issue? Start->Signal_Issue No_Signal No or Low Signal? Signal_Issue->No_Signal Yes Poor_Peak_Shape Poor Peak Shape? Signal_Issue->Poor_Peak_Shape No Check_Extraction Optimize Extraction No_Signal->Check_Extraction Yes Check_MS_Params Optimize MS Parameters No_Signal->Check_MS_Params Then High_Background High Background? Poor_Peak_Shape->High_Background No Check_LC_Method Optimize LC Method Poor_Peak_Shape->Check_LC_Method Yes Check_Sample_Solvent Check Sample Solvent Poor_Peak_Shape->Check_Sample_Solvent Then Check_Column_Health Check Column Health Poor_Peak_Shape->Check_Column_Health Also Improve_Cleanup Improve Sample Cleanup High_Background->Improve_Cleanup Yes Check_System_Contamination Check System Contamination High_Background->Check_System_Contamination Then

Figure 3: Logical flow for troubleshooting LC-MS/MS issues.

References

Technical Support Center: Optimizing 6-Hydroxyacyl-CoA Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for 6-hydroxyacyl-CoA dehydrogenase (HADH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 6-hydroxyacyl-CoA dehydrogenase assay?

The assay measures the activity of 6-hydroxyacyl-CoA dehydrogenase by monitoring the change in absorbance of NADH at 340 nm. The enzyme catalyzes the oxidation of a 6-hydroxyacyl-CoA substrate to a 6-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH (for the forward reaction) or the oxidation of NADH to NAD+ (for the reverse reaction, which is more commonly measured). The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme activity. The reaction is: S-Acetoacetyl-CoA + NADH + H+ ⇌ L-3-Hydroxybutyryl-CoA + NAD+[1].

Q2: What is a standard buffer and pH for this assay?

A commonly used buffer is 100 mM potassium phosphate (B84403) at a pH of 7.3, with the assay conducted at 37°C[1]. However, the optimal pH can vary depending on the source of the enzyme. For instance, the enzyme from Mycobacterium smegmatis shows an optimal pH of 6.0 for the oxidation of NADH and a pH of 9.0-10.0 for the reduction of NAD+[2].

Q3: What are the typical final concentrations of reagents in the assay?

A standard assay in a 3.00 ml reaction mix includes:

  • 97 mM potassium phosphate buffer

  • 0.09 mM S-acetoacetyl-coenzyme A

  • 0.1 mM NADH

  • 0.02 - 0.07 units of 6-hydroxyacyl-CoA-dehydrogenase[1].

Q4: How should I prepare and store my NADH and S-acetoacetyl-CoA solutions?

NADH solutions should be prepared fresh in a cold buffer to minimize degradation[1]. S-acetoacetyl-CoA solutions should be prepared in the assay buffer and kept on ice[1].

Troubleshooting Guides

Below are common issues encountered during 6-hydroxyacyl-CoA dehydrogenase assays and their potential solutions.

Issue 1: No or Very Low Enzyme Activity
Possible Cause Solution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Incorrect pH Verify the pH of the buffer at the assay temperature. The optimal pH can be between 6.0 and 10.0 depending on the reaction direction and enzyme source[2].
Missing Reagent Double-check that all components (buffer, substrate, NADH, enzyme) were added to the reaction mixture.
Presence of Inhibitors See the inhibitor table below. Ensure no contaminating inhibitors are in the sample or reagents.
Substrate Degradation Prepare S-acetoacetyl-CoA solution fresh and keep it on ice.
Issue 2: High Background Signal (High Absorbance at 340 nm before adding enzyme)
Possible Cause Solution
Contaminated Reagents Use high-purity water and reagents. Check for microbial contamination in buffers.
Precipitation in Cuvette Ensure all components are fully dissolved. Centrifuge or filter solutions if necessary.
Incorrect Blank The blank should contain all reagents except the enzyme to account for any non-enzymatic reaction.
Issue 3: Non-Linear Reaction Rate
Possible Cause Solution
Substrate Depletion If the reaction rate decreases over time, the initial substrate concentration may be too low. Increase the S-acetoacetyl-CoA concentration.
Enzyme Concentration Too High If the reaction proceeds too quickly, dilute the enzyme.
Product Inhibition The accumulation of NAD+ can inhibit the reaction. Use a lower enzyme concentration or analyze the initial linear phase of the reaction.
NADH Degradation If the baseline is drifting before adding the enzyme, the NADH may be degrading. Prepare fresh NADH solution.

Optimizing Buffer Conditions

pH Optimization

The optimal pH for 6-hydroxyacyl-CoA dehydrogenase activity is dependent on the direction of the reaction and the enzyme source. It is recommended to perform a pH profile experiment to determine the optimal pH for your specific experimental conditions.

Buffer Type

While potassium phosphate is a standard buffer, other buffers such as Tris-HCl or HEPES can be used. It is important to consider the potential for buffer components to interact with the enzyme or substrates.

Ionic Strength

The ionic strength of the buffer can influence enzyme activity. The effect of ionic strength should be evaluated empirically for the specific enzyme being used.

Quantitative Data Summary

Table 1: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase from Mycobacterium smegmatis [2]

SubstrateKm (mM)
Acetoacetyl-CoA0.036
Acetoacetyl-pantetheine1.19
Acetoacetyl-cysteamine44.4

Note: These values are for the enzyme from a bacterial source and may differ for mammalian enzymes.

Table 2: Potential Inhibitors

InhibitorNotes
Acetoacetyl-CoA Can act as an inhibitor.
Methylenecyclopropylacetyl-CoA A metabolite of hypoglycin (B18308) that inhibits butyryl-CoA dehydrogenase and may affect other acyl-CoA dehydrogenases.
Spiropentaneacetic acid A specific inhibitor of medium-chain acyl-CoA dehydrogenase.

Experimental Protocols

Protocol 1: Standard Assay for 6-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a standard method[1].

Reagents:

  • Reagent A: 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.

  • Reagent B: 5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution in Reagent A (store on ice).

  • Reagent C: 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution in cold Reagent A (prepare fresh).

  • Reagent D: 6-Hydroxyacyl-CoA Dehydrogenase enzyme solution (0.2 - 0.7 unit/ml in cold Reagent A, prepare immediately before use).

Procedure:

  • Pipette the following into suitable cuvettes:

    • Test: 2.80 ml Reagent A, 0.05 ml Reagent B, 0.05 ml Reagent C.

    • Blank: 2.80 ml Reagent A, 0.05 ml Reagent B, 0.05 ml Reagent C.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until constant.

  • To the Test cuvette, add 0.10 ml of Reagent D. To the Blank cuvette, add 0.10 ml of deionized water.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the maximum linear rate for both the Test and Blank.

  • The enzyme activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Visualizations

AssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, NADH) Equilibrate Equilibrate to 37°C Prep_Reagents->Equilibrate Incubate Add_Enzyme Add Enzyme Equilibrate->Add_Enzyme Start Reaction Mix Mix by Inversion Add_Enzyme->Mix Monitor_A340 Monitor A340nm Decrease Mix->Monitor_A340 Calc_Rate Calculate ΔA340/min Monitor_A340->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Experimental workflow for the 6-hydroxyacyl-CoA dehydrogenase assay.

TroubleshootingFlow cluster_NoActivity Solutions for No/Low Activity cluster_HighBackground Solutions for High Background cluster_NonLinear Solutions for Non-Linear Rate Start Assay Problem No_Activity No/Low Activity Start->No_Activity High_Background High Background Start->High_Background Non_Linear Non-Linear Rate Start->Non_Linear Check_Enzyme Check Enzyme Viability No_Activity->Check_Enzyme Check_pH Verify Buffer pH No_Activity->Check_pH Check_Reagents Confirm Reagent Addition No_Activity->Check_Reagents Check_Inhibitors Screen for Inhibitors No_Activity->Check_Inhibitors Use_Pure_Reagents Use High-Purity Reagents High_Background->Use_Pure_Reagents Check_Precipitate Check for Precipitation High_Background->Check_Precipitate Correct_Blank Use Proper Blank High_Background->Correct_Blank Adjust_Substrate Adjust Substrate Conc. Non_Linear->Adjust_Substrate Dilute_Enzyme Dilute Enzyme Non_Linear->Dilute_Enzyme Check_NADH Check NADH Stability Non_Linear->Check_NADH

Caption: Troubleshooting guide for common issues in HADH assays.

References

"troubleshooting poor chromatographic peak shape of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for long-chain acyl-CoAs?

Peak tailing, characterized by an asymmetrical peak with a trailing edge that extends, is a frequent issue in the chromatography of long-chain acyl-CoAs. The primary causes include:

  • Secondary Interactions: Long-chain acyl-CoAs can exhibit strong secondary interactions with residual silanol (B1196071) groups on silica-based reversed-phase columns. This is particularly prominent when using mobile phases with a pH above 3.0, where silanol groups are ionized.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][4] This can be diagnosed by observing if the peak shape becomes more symmetrical upon sample dilution.[5]

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which can cause tailing.[1][4] A partially blocked inlet frit is also a common culprit.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role. For acidic compounds like acyl-CoAs, a mobile phase pH close to their pKa can lead to the presence of both ionized and unionized forms, resulting in poor peak shape.[6][7]

Q2: Why am I observing peak fronting for my acyl-CoA peaks?

Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is often caused by:

  • Sample Overload: Similar to peak tailing, injecting an excessive amount or concentration of the sample can lead to peak fronting.[8][9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.[9][10]

  • Column Collapse or Degradation: Physical changes to the column packing, such as collapse or the formation of channels, can lead to distorted peak shapes, including fronting.[8][10]

Q3: What causes my acyl-CoA peaks to split?

Split peaks can be a frustrating issue and are typically indicative of a problem with the chromatographic system or the method itself. Common causes include:

  • Partially Blocked Column Frit: Debris from the sample or mobile phase can partially clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[4]

  • Column Void or Channeling: A void at the head of the column or channels within the packing material can lead to the sample traveling through different paths, resulting in split peaks.[11][12]

  • Injector Issues: A malfunctioning injector can deliver the sample in a non-uniform manner, leading to peak splitting.[13]

  • Mobile Phase and Sample Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially if the sample is not fully soluble in the mobile phase.[9][11]

  • Co-elution with an Interfering Compound: The presence of a co-eluting species can sometimes manifest as a shoulder or a split peak.[11]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

G cluster_all_peaks All Peaks Tailing cluster_single_peak Single or Few Peaks Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_cause Potential Causes: - Partially blocked column frit - System contamination check_all_peaks->all_peaks_cause Yes single_peak_cause Potential Causes: - Secondary interactions with silanols - Column overload - Inappropriate mobile phase pH check_all_peaks->single_peak_cause No all_peaks_solution Solution: 1. Reverse flush the column. 2. Clean the system. 3. Replace the column frit or column. all_peaks_cause->all_peaks_solution single_peak_solution Solutions: 1. Lower mobile phase pH (e.g., to 2-3). 2. Add an ion-pairing agent. 3. Reduce sample concentration/injection volume. 4. Use an end-capped column. single_peak_cause->single_peak_solution

Guide 2: Addressing Peak Fronting and Splitting

G cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Peak Fronting or Splitting Observed fronting_cause Potential Causes: - Sample overload - Strong sample solvent start->fronting_cause splitting_cause Potential Causes: - Blocked frit or column void - Injector issue - Sample/mobile phase mismatch start->splitting_cause fronting_solution Solutions: 1. Reduce sample concentration/injection volume. 2. Dissolve sample in mobile phase. fronting_cause->fronting_solution splitting_solution Solutions: 1. Replace column frit or column. 2. Inspect and clean the injector. 3. Ensure sample solubility in mobile phase. splitting_cause->splitting_solution

Data Presentation

Table 1: Impact of Mobile Phase Modifiers on Acyl-CoA Peak Shape
Mobile Phase ModifierTypical ConcentrationEffect on Peak Shape for Acyl-CoAsReference(s)
Formic Acid 0.1%Can improve peak shape for short-chain acyl-CoAs by suppressing silanol ionization, but may lead to tailing for long-chain acyl-CoAs.[14]
Ammonium Acetate 10 mMOften used as a buffer to maintain a stable pH, which is crucial for reproducible retention times and peak shapes.[15][15]
Ion-Pairing Agents (e.g., DMBA) 5-10 mMCan significantly improve peak shape and retention for both short and long-chain acyl-CoAs by forming neutral ion pairs that have better interaction with the reversed-phase column.[16]
Phosphoric Acid (in wash step) 0.1%A wash step with phosphoric acid between injections can prevent poor chromatographic performance and signal loss.[17][17]
Table 2: Representative Recovery of Acyl-CoAs Using Solid-Phase Extraction (SPE)
Acyl-CoAChain LengthSPE SorbentRecovery (%)Reference(s)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl93-104% (tissue extraction), 83-90% (SPE)[18][19]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[20]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[20]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[20]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[20]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[20]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue Samples

This protocol is a consolidated method for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[18][20][21]

Materials:

  • Fresh or frozen tissue (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[20]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[20]

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[20]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[20]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase A).[21]

G start Tissue Sample (50-100mg) homogenize Homogenize in Buffer + 2-Propanol start->homogenize extract Add Acetonitrile & Vortex homogenize->extract centrifuge Centrifuge (12,000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute for LC-MS evaporate->reconstitute end Analysis reconstitute->end

References

Technical Support Center: Validating Assay Specificity for 6-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of assays for 6-hydroxyhexadecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its specific measurement important?

A1: this compound is a presumed intermediate in the metabolic breakdown of dicarboxylic acids. These dicarboxylic acids are formed through the omega-oxidation of fatty acids, a process that becomes more active when the primary beta-oxidation pathway is impaired. The specific and accurate measurement of this compound is crucial for several reasons:

  • Understanding Metabolic Pathways: Quantifying this specific acyl-CoA helps to elucidate the flux and regulation of dicarboxylic acid metabolism.[1][2]

  • Biomarker Discovery: In certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, there is an accumulation of dicarboxylic acids.[3] The specific intermediates of their metabolism could serve as sensitive biomarkers for disease diagnosis and monitoring.

  • Distinguishing from Isomers: It is critical to distinguish this compound from other structurally similar isomers (e.g., 3-hydroxyhexadecanedioyl-CoA) to accurately assess the activity of specific metabolic pathways.

Q2: What are the recommended analytical methods for this compound?

A2: Given its low endogenous concentrations and the need for high specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the analysis of this compound.[4][5][6][7] This technique offers the required sensitivity and selectivity to distinguish it from a complex biological matrix. While enzymatic assays can be used for some acyl-CoAs, developing a specific enzymatic assay for this compound is challenging due to the potential for cross-reactivity with other hydroxyacyl-CoAs.[8][9][10]

Q3: What are the primary challenges in developing a specific assay for this compound?

A3: Researchers may face several challenges, including:

  • Low Abundance: Acyl-CoA esters are typically present in low nanomolar concentrations in tissues.

  • Analyte Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling and preparation.

  • Isobaric and Isomeric Interference: Other long-chain hydroxyacyl- or dicarboxylyl-CoAs can have the same mass or similar fragmentation patterns, complicating specific detection.[2]

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, necessitating custom synthesis for absolute quantification and assay development.

Troubleshooting Guide

Q4: I am observing a high background signal or excessive noise in my LC-MS/MS chromatogram. What can I do?

A4: High background is often due to matrix effects from co-eluting compounds in the biological sample.

  • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering substances like phospholipids (B1166683) and salts.

  • Optimize Chromatography: Adjust the gradient elution profile of your liquid chromatography to better separate the analyte from matrix components.

  • Select More Specific Transitions: In your MS/MS method, choose a more specific and less common product ion for quantification (Multiple Reaction Monitoring - MRM). A neutral loss scan for the panto-theine moiety (neutral loss of 507 Da) can be used for initial identification.[4][11]

Q5: My signal for this compound is very low or undetectable. How can I improve it?

A5: Low signal intensity can result from analyte degradation, poor ionization, or suboptimal instrument settings.

  • Minimize Degradation: Process samples on ice and as quickly as possible. Use extraction buffers with acidic pH to improve the stability of the thioester bond.

  • Enhance Ionization: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature).

  • Check for Adsorption: Acyl-CoAs can adsorb to plasticware. Using glass vials can sometimes improve recovery.

  • Increase Sample Amount: If possible, start with a larger amount of tissue or a higher number of cells.

Q6: I suspect my assay is detecting other acyl-CoAs in addition to this compound. How can I validate the specificity?

A6: Validating specificity is critical and requires a multi-step approach.

  • Chromatographic Resolution: Develop an LC method with sufficient resolving power to separate this compound from its isomers. This may involve testing different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers.

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of the detected analyte peak through accurate mass measurement.

  • Analysis of Related Standards: If available, inject standards of structurally similar acyl-CoAs (e.g., hexadecanedioyl-CoA, 3-hydroxyhexadecanedioyl-CoA) to confirm they are chromatographically resolved from your target analyte.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Long-Chain Dicarboxylic Acyl-CoA Analysis

ParameterSettingRationale
Ionization ModeNegative ESIPromotes the formation of [M-H]- ions for acyl-CoAs.
Precursor Ion (m/z)Calculated for this compoundThe mass-to-charge ratio of the parent molecule.
Product Ion 1 (m/z)Specific fragmentA specific fragment ion used for quantification (Quantifier).
Product Ion 2 (m/z)Specific fragmentA second fragment ion used for confirmation (Qualifier).
Neutral Loss Scan507 DaCorresponds to the loss of the phosphopantetheine moiety, a characteristic fragmentation for acyl-CoAs.[4][11]
Collision EnergyTo be optimizedThe energy required to produce the desired fragmentation. This needs to be optimized for the specific molecule.

Table 2: Troubleshooting Quick Reference

ProblemPossible Cause(s)Recommended Solution(s)
High Background NoiseMatrix effects, contaminated solventImprove sample cleanup (SPE), use fresh high-purity solvents.
Poor Peak ShapeAnalyte degradation, column overloadProcess samples quickly at low temp, inject less sample, check column health.
Low Signal IntensityPoor ionization, analyte lossOptimize ESI source, use glass vials, check extraction recovery.
Suspected Cross-ReactivityCo-elution of isomersOptimize chromatography, use HRMS for mass confirmation, analyze related standards.
Inconsistent ResultsAnalyte instability, pipetting errorsUse a stable isotope-labeled internal standard, prepare fresh standards, calibrate pipettes.

Experimental Protocols

Protocol 1: General Workflow for Specificity Validation

This protocol outlines the key steps to validate the specificity of an LC-MS/MS assay for this compound.

  • Sample Preparation:

    • Homogenize tissue samples in a cold acidic buffer.

    • Add an internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Perform protein precipitation with a solvent like acetonitrile.

    • Conduct solid-phase extraction (SPE) for sample cleanup.

  • Chromatographic Separation:

    • Use a high-resolution HPLC or UHPLC system.

    • Test different C18 columns and mobile phase compositions to achieve separation from potential isomers.

  • Mass Spectrometric Analysis:

    • Perform an initial analysis using a neutral loss scan of 507 Da to identify all potential acyl-CoAs.

    • Use high-resolution MS to confirm the accurate mass and elemental composition of the peak corresponding to this compound.

    • Develop a highly specific MRM method using unique precursor-product ion transitions.

  • Confirmation with Standards:

    • Inject standards of potential interfering compounds (if available) to confirm they do not co-elute and are not detected by the MRM method.

Protocol 2: Sample Preparation from Liver Tissue

  • Quickly excise and weigh approximately 50 mg of frozen liver tissue.

  • Homogenize the tissue in 1 mL of ice-cold 2:1 acetonitrile/isopropanol containing an appropriate internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Tissue Tissue Sample Homogenize Homogenization & Protein Precipitation Tissue->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE LC_Separation LC Separation of Isomers SPE->LC_Separation HRMS High-Resolution MS for Mass Confirmation LC_Separation->HRMS MRM MRM for Quantification HRMS->MRM Data_Analysis Data Analysis MRM->Data_Analysis Specificity_Confirmed Specificity Confirmed Data_Analysis->Specificity_Confirmed

Caption: Experimental workflow for validating the specificity of a this compound assay.

troubleshooting_workflow Start Low or No Signal Detected Check_Degradation Is sample degradation likely? Start->Check_Degradation Improve_Handling Improve sample handling: - Keep samples cold - Process quickly - Use acidic buffer Check_Degradation->Improve_Handling Yes Check_MS Are MS parameters optimal? Check_Degradation->Check_MS No Improve_Handling->Check_MS Optimize_MS Optimize ESI source parameters: - Capillary voltage - Gas flow - Temperature Check_MS->Optimize_MS No Check_Cleanup Is sample cleanup adequate? Check_MS->Check_Cleanup Yes Optimize_MS->Check_Cleanup Improve_Cleanup Incorporate or optimize SPE step Check_Cleanup->Improve_Cleanup No Success Signal Improved Check_Cleanup->Success Yes Improve_Cleanup->Success

Caption: Logical workflow for troubleshooting low signal intensity in the assay.

References

Technical Support Center: Enzymatic Synthesis of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of dicarboxylic acyl-CoAs, a critical step in various metabolic studies and drug development processes.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the synthesis of dicarboxylic acyl-CoAs?

The primary enzyme responsible for this reaction is dicarboxylate-CoA ligase (also known as dicarboxylyl-CoA synthetase), classified under EC number 6.2.1.23.[1][2][3] This enzyme catalyzes the ATP-dependent ligation of a dicarboxylic acid with coenzyme A (CoA) to form the corresponding dicarboxylyl-CoA, AMP, and pyrophosphate.[2][3]

Q2: What is the general reaction catalyzed by dicarboxylate-CoA ligase?

The reaction is as follows: ATP + an α,ω-dicarboxylate + CoA ⇌ AMP + diphosphate (B83284) + an ω-carboxyacyl-CoA[2]

Q3: What is the substrate specificity of dicarboxylate-CoA ligase?

Dicarboxylate-CoA ligase acts on a range of dicarboxylic acids, typically with chain lengths from C5 to C16.[1][2] Studies on the enzyme from rat liver have shown that the highest activity is observed with dodecanedioic acid (a C12 dicarboxylic acid).[1][4]

Q4: What are the essential cofactors for this enzymatic reaction?

The reaction is ATP-dependent, meaning ATP is required as a cofactor to provide the energy for the ligation.[2][3] Divalent cations like Mg²⁺ are also generally crucial for ATP-dependent enzymatic reactions to facilitate ATP binding and hydrolysis.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by:

  • HPLC Analysis: This is a common method to separate and quantify the dicarboxylyl-CoA product from the substrates (dicarboxylic acid, CoA, and ATP).

  • Enzyme-Coupled Assay: The production of AMP can be coupled to other enzymatic reactions that result in a measurable change, such as a colorimetric or fluorometric signal. A common method involves coupling the production of pyrophosphate (PPi) to a series of reactions.

  • Disappearance of Substrates: Monitoring the consumption of the dicarboxylic acid or CoA using methods like HPLC can also indicate reaction progress.

Troubleshooting Guide

Problem 1: Low or No Yield of Dicarboxylic Acyl-CoA
Possible Cause Troubleshooting Step Detailed Explanation
Inactive Enzyme Verify enzyme activity using a positive control.Use a dicarboxylic acid substrate known to be efficiently utilized by the enzyme (e.g., dodecanedioic acid) under optimal conditions to confirm the enzyme is active.[1][4]
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer components.The optimal pH for dicarboxylyl-CoA synthetase from rat liver is around 6.5.[4] Temperature stability should be considered, as some enzymes are thermolabile.[4] Ensure the buffer does not contain chelating agents that would sequester essential Mg²⁺ ions.
Degraded Substrates Use fresh, high-quality substrates.ATP is susceptible to hydrolysis, and CoA can be oxidized. Prepare fresh stock solutions and store them appropriately (-20°C or -80°C in aliquots).
Presence of Inhibitors Check for product inhibition and contaminants.The reaction products, AMP and pyrophosphate (PPi), can act as feedback inhibitors.[4] Consider adding an enzyme like pyrophosphatase to remove PPi and drive the reaction forward. Ensure all reagents and labware are free from contaminants that could inhibit the enzyme.
Problem 2: Reaction Stalls After Initial Progress
Possible Cause Troubleshooting Step Detailed Explanation
Product Inhibition Add pyrophosphatase to the reaction mixture.The accumulation of pyrophosphate (PPi), a product of the reaction, can cause feedback inhibition.[4] Adding inorganic pyrophosphatase will hydrolyze PPi to two molecules of inorganic phosphate (B84403), shifting the equilibrium towards product formation.
Enzyme Instability Perform a time-course experiment and consider enzyme stabilization.The enzyme may lose activity over the course of the reaction. Run smaller-scale reactions and take samples at different time points to determine the enzyme's stability under your experimental conditions. Consider adding stabilizing agents like glycerol (B35011) or BSA if not already present.
Substrate Limitation Ensure adequate concentrations of all substrates.As the reaction progresses, one of the substrates (dicarboxylic acid, CoA, or ATP) may become the limiting reagent. Ensure starting concentrations are sufficient for the desired conversion.
Problem 3: Difficulty in Purifying the Dicarboxylic Acyl-CoA Product
Possible Cause Troubleshooting Step Detailed Explanation
Co-elution with Substrates Optimize HPLC purification protocol.Develop a gradient elution method for your reversed-phase HPLC that provides good separation between the more polar substrates (dicarboxylic acid, ATP, AMP) and the more hydrophobic dicarboxylyl-CoA product.
Product Degradation Handle purified product with care and store appropriately.The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH. Keep purified samples on ice and store them at -80°C for long-term stability.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for acyl-CoA synthetases. Note that specific values for dicarboxylate-CoA ligase with various dicarboxylic acid substrates may need to be determined experimentally as they are not widely available in the literature.

Substrate (Dicarboxylic Acid)Enzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Dodecanedioic Acid (C12)Rat Liver MicrosomesValue not reportedHighest Activity Observed[4]
C5-C16 Dicarboxylic AcidsRat Liver MicrosomesValues not reportedActivity Detected[4]
General Acyl-CoA Synthetases
AcetateE. coliReported in literatureReported in literature[5]
PropionateE. coliReported in literatureReported in literature[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Dicarboxylyl-CoA

This protocol is a general guideline and may require optimization for specific dicarboxylic acids and enzyme sources.

Materials:

  • Dicarboxylate-CoA ligase (EC 6.2.1.23)

  • Dicarboxylic acid of interest

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 6.5)

  • Inorganic pyrophosphatase (optional)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:

    • 50 mM Potassium phosphate buffer (pH 6.5)

    • 10 mM Dicarboxylic acid

    • 5 mM CoA

    • 10 mM ATP

    • 15 mM MgCl₂

    • (Optional) 1 U/mL Inorganic pyrophosphatase

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a predetermined amount of dicarboxylate-CoA ligase (e.g., 1-5 µg).

  • Incubate the reaction for a set period (e.g., 1-4 hours), with occasional mixing.

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., 1 M HCl to a final concentration of 50 mM).

  • Centrifuge the sample to pellet any precipitated protein.

  • Analyze the supernatant for the presence of the dicarboxylyl-CoA product by HPLC.

Protocol 2: HPLC-Based Quantification of Dicarboxylyl-CoA

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

Mobile Phases:

  • Mobile Phase A: Aqueous buffer, e.g., 50 mM potassium phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile or methanol.

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).

  • Inject the supernatant from the enzymatic reaction.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).

  • Monitor the absorbance at a wavelength where the acyl-CoA has a strong absorbance, typically around 260 nm (due to the adenine (B156593) base of CoA).

  • Quantify the dicarboxylyl-CoA peak by comparing its area to a standard curve prepared with a known concentration of a commercially available or previously purified dicarboxylyl-CoA.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Dicarboxylic Acid, CoA, ATP, MgCl2) start_reaction Initiate Reaction (Add Enzyme) reagents->start_reaction enzyme Prepare Enzyme Solution enzyme->start_reaction incubation Incubate (e.g., 37°C, 1-4h) start_reaction->incubation stop_reaction Stop Reaction (Heat or Acid) incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC Analysis (Quantification) centrifuge->hplc

Caption: Workflow for the enzymatic synthesis of dicarboxylic acyl-CoAs.

Troubleshooting_Low_Yield start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Solution: - Use positive control - Store enzyme properly check_enzyme->solution_enzyme No check_substrates Are substrates intact? check_conditions->check_substrates Yes solution_conditions Solution: - Optimize pH and temperature - Check buffer components check_conditions->solution_conditions No check_inhibition Is there product inhibition? check_substrates->check_inhibition Yes solution_substrates Solution: - Use fresh ATP and CoA check_substrates->solution_substrates No solution_inhibition Solution: - Add pyrophosphatase check_inhibition->solution_inhibition Yes end Yield Improved check_inhibition->end No solution_enzyme->end solution_conditions->end solution_substrates->end solution_inhibition->end

Caption: Troubleshooting logic for low yield in dicarboxylic acyl-CoA synthesis.

References

"strategies for enhancing the ionization efficiency of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of acyl-CoAs in mass spectrometry-based analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of acyl-CoAs by LC-MS/MS.

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Ionization Efficiency Suboptimal ionization mode.For most acyl-CoAs, positive electrospray ionization (ESI) mode provides approximately 3-fold higher sensitivity than negative ion mode.[1][2]
Formation of sodium adducts ([M+Na]⁺) instead of protonated molecules ([M+H]⁺).[1]Minimize sodium contamination from glassware and reagents. The use of reverse-phase HPLC can aid in the removal of sodium ions from the sample.[1]
Ion suppression from co-eluting species.Optimize chromatographic separation to reduce competition for ionization between analytes.[3] Ensure proper sample clean-up.
Instability of acyl-CoAs in the reconstitution solvent.Acyl-CoAs are prone to hydrolysis in aqueous solutions, particularly at alkaline or strongly acidic pH.[3] Reconstitute dry samples in a solution that ensures stability, such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]
Poor Peak Shape (Tailing, Broadening) Secondary interactions with the analytical column.Use a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) with a C18 reversed-phase column to improve peak shape, especially for longer-chain acyl-CoAs.[4]
Degradation of analytes on the column.Ensure the stability of acyl-CoAs throughout the chromatographic run. Keep the autosampler temperature low (e.g., 4°C).
Inconsistent Quantification / Poor Reproducibility Degradation of acyl-CoAs during sample preparation and storage.Perform sample extraction quickly and keep samples on ice at all times.[5] The use of trichloroacetic acid or 5-sulfosalicylic acid in the extraction buffer can help stabilize the thioester bond.[5]
Matrix effects from complex biological samples.Utilize odd-chain-length fatty acyl-CoAs or stable isotope-labeled internal standards to normalize for variations in extraction efficiency and ionization suppression.[1][5]
Inefficient extraction.Test different extraction solvents. A mixture of methanol and water has been shown to be effective for extracting a broad range of acyl-CoAs.[3]
Difficulty in Detecting Long-Chain Acyl-CoAs Poor solubility in the mobile phase.Optimize the mobile phase composition, potentially increasing the organic solvent percentage in the gradient for later eluting species.
Low abundance in the biological sample.Increase the amount of starting material if possible. Optimize MS parameters for maximum sensitivity for the specific long-chain acyl-CoA of interest.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing acyl-CoAs?

A1: Positive ion electrospray ionization (ESI) is generally recommended as it has been shown to be about three times more sensitive for the analysis of acyl-CoAs compared to negative ion mode.[1][2]

Q2: I am observing a high abundance of sodium adducts ([M+Na]⁺) and a low signal for my protonated molecule ([M+H]⁺). What can I do?

A2: The presence of sodium adducts can significantly reduce the signal intensity of the desired protonated molecule. To minimize this, ensure that all glassware is thoroughly cleaned to remove any residual sodium. Use high-purity solvents and reagents. Additionally, reverse-phase HPLC is effective at removing sodium ions from the sample prior to introduction into the mass spectrometer.[1]

Q3: My acyl-CoA samples seem to be degrading quickly. How can I improve their stability?

A3: Acyl-CoAs are known to be unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[3] To enhance stability, it is crucial to work quickly and keep samples cold (on ice) during preparation.[5] For reconstitution of dried extracts, a solution of 50% methanol/50% 50 mM ammonium acetate at pH 7 has been shown to provide good stability for up to 24 hours.[3] The addition of 5-sulfosalicylic acid to the extraction buffer can also help stabilize the unstable thioester bond.[5]

Q4: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS?

A4: In positive ion mode MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da. This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate (ADP) moiety from the precursor ion.[3][6] This specific fragmentation is widely used for creating selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.[1][7]

Q5: How can I improve the chromatographic separation of different acyl-CoA species?

A5: Effective chromatographic separation is key to reducing ion suppression.[3] For reversed-phase chromatography, using a mobile phase with a high pH, such as 10.5 with ammonium hydroxide (B78521) and an acetonitrile (B52724) gradient, can significantly improve the resolution and peak shape of long-chain acyl-CoAs.[4] While ion-pairing reagents have been used, they can cause ion suppression in positive ESI mode and are often difficult to completely remove from the LC system.[8]

Q6: Why is the use of an internal standard important for acyl-CoA quantification?

A6: Due to the instability of acyl-CoAs and the potential for matrix effects in complex biological samples, an internal standard is critical for accurate and reproducible quantification.[5] Odd-chain acyl-CoAs (like C15:0-CoA or C17:0-CoA), which are typically not abundant in mammalian cells, or stable isotope-labeled versions of the target analytes are commonly used.[1][9] The internal standard should be added as early as possible in the sample preparation process to account for any sample loss during extraction and purification.[5]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol is adapted from methods described for the extraction of acyl-CoAs for LC-MS/MS analysis.[3][5]

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol/20% water or a solution containing 5% w/v 5-sulfosalicylic acid) directly to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of your internal standard solution (e.g., odd-chain acyl-CoAs) to the lysate.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol/50% 50 mM ammonium acetate (pH 7).[3]

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a general workflow for optimizing MS parameters for acyl-CoA analysis.[1][3]

  • Direct Infusion: Prepare a standard solution of the acyl-CoA of interest (e.g., 5 µM in 50% acetonitrile). Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10-30 µL/min).

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative ESI modes to determine which provides a better signal for the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS Parameter Tuning: In the selected ionization mode, optimize key source parameters such as capillary voltage, cone voltage, desolvation gas flow rate, and desolvation temperature to maximize the signal intensity of the precursor ion.[3]

  • MS/MS Fragmentation: Perform product ion scans of the selected precursor ion to identify the major fragment ions. For acyl-CoAs in positive mode, the most abundant fragment typically results from the neutral loss of 507 Da.[3]

  • Collision Energy Optimization: Optimize the collision energy to maximize the intensity of the desired product ion for use in MRM or SRM methods.

  • MRM/SRM Method Development: Create an MRM or SRM method using the optimized precursor and product ion masses and collision energies for each acyl-CoA to be quantified.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing harvest Cell Harvesting lysis Lysis & Extraction (Add Internal Standard) harvest->lysis centrifuge Centrifugation lysis->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS Detection (Positive ESI) lc->ms msms MS/MS Fragmentation (Neutral Loss of 507 Da) ms->msms quant Quantification (vs. Internal Standard) msms->quant report Reporting quant->report

Caption: A typical experimental workflow for acyl-CoA analysis.

troubleshooting_logic start Low Acyl-CoA Signal? check_mode Using Positive ESI Mode? start->check_mode check_adducts High Sodium Adducts? check_mode->check_adducts Yes solution_mode Switch to Positive ESI Mode check_mode->solution_mode No check_stability Sample Degradation? check_adducts->check_stability No solution_adducts Minimize Sodium Contamination Optimize Chromatography check_adducts->solution_adducts Yes solution_stability Improve Sample Handling Use Stabilizing Agents check_stability->solution_stability Yes end Signal Improved check_stability->end No solution_mode->check_adducts solution_adducts->check_stability solution_stability->end

References

"troubleshooting guide for acyl-CoA quantitation by LC-MS/MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitation of acyl-CoA species by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

  • Question: I am seeing significant degradation of my acyl-CoA samples. How can I improve their stability?

    Acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation.[1][2] To minimize degradation, it is crucial to work quickly and keep samples on ice at all times.[1] The use of an acidic extraction buffer, such as one containing trichloroacetic acid (TCA), can help stabilize the thioester bond and slow degradation by precipitating proteins.[1] For reconstitution of dry samples after evaporation, a solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide good stability for up to 24 hours on an autosampler.[2] Some studies also suggest that using glass vials instead of plastic can decrease signal loss and improve sample stability.[3]

  • Question: What is the most effective method for extracting acyl-CoAs from cells or tissues?

    The choice of extraction method can significantly impact the recovery of acyl-CoAs. A common and effective technique involves protein precipitation.[2] For cellular samples, quenching metabolism rapidly is critical. This can be achieved by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding cold methanol to the culture plate, followed by incubation at -80°C.[4] For tissues, samples should be flash-frozen in liquid nitrogen immediately after collection and pulverized into a powder to ensure efficient extraction.[5]

    Several extraction solvents have been evaluated, with varying efficiencies for different chain-length acyl-CoAs. A mixture of acetonitrile (B52724) and isopropanol (B130326) has been used for cell suspensions.[6] Another approach for cells involves a methanol-based extraction followed by centrifugation to separate the protein pellet from the supernatant containing the acyl-CoAs.[4] For a broad range of acyl-CoAs, a protein precipitation method followed by reversed-phase chromatography is a robust approach.[2] Some protocols recommend the use of 2.5% sulfosalicylic acid (SSA) for deproteinization, as it can offer better recovery for a wider range of CoA species compared to TCA, and may not require a subsequent solid-phase extraction (SPE) step.[7]

Liquid Chromatography

  • Question: I am observing poor peak shape, specifically peak tailing, for my long-chain acyl-CoAs. What could be the cause and how can I fix it?

    Peak tailing is a common issue in the LC analysis of acyl-CoAs, particularly for the more hydrophobic long-chain species.[6][8] This can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase. One effective strategy to mitigate this is to use a high pH mobile phase, such as one containing ammonium hydroxide, which can improve peak shape for long-chain acyl-CoAs on a C18 reversed-phase column.[6][9] It is also important to ensure proper column equilibration and to check for any potential sources of extra-column volume that could contribute to peak broadening and tailing.[10]

  • Question: My short-chain and long-chain acyl-CoAs are not separating well. How can I improve chromatographic resolution?

    The wide range of polarities among different acyl-CoA species makes their simultaneous separation challenging.[6] Short-chain acyl-CoAs are polar and may elute near the void volume, while long-chain species are highly retained on standard C18 columns.[11] To achieve good separation for a broad range of acyl-CoAs, a gradient elution is necessary. A typical mobile phase system consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).[2] Optimizing the gradient profile is key to resolving the different acyl-CoA species. For very complex mixtures, two-dimensional LC separation has been suggested as a potential solution to overcome co-elution.[11]

Mass Spectrometry

  • Question: I am experiencing significant ion suppression in my analysis. How can I minimize matrix effects?

    Matrix effects, such as ion suppression, can severely impact the accuracy and sensitivity of LC-MS/MS quantitation.[11][12] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes. To mitigate this, effective sample clean-up is essential. Techniques like solid-phase extraction (SPE) can be used to remove interfering substances.[7][11] Additionally, optimizing the chromatographic separation to resolve acyl-CoAs from the bulk of the matrix components is crucial.[2] The use of stable isotope-labeled internal standards that co-elute with the analytes can help to compensate for matrix effects during data analysis.

  • Question: What are the characteristic fragmentation patterns for acyl-CoAs that I should monitor in my MRM method?

    Acyl-CoAs exhibit a very specific and characteristic fragmentation pattern in tandem mass spectrometry, which is highly useful for their selective detection and quantification using Multiple Reaction Monitoring (MRM).[7][13] In positive ion mode, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the molecule, resulting in a product ion corresponding to [M - 507 + H]⁺.[7] Another characteristic fragment ion is observed at m/z 428, which arises from cleavage at the 5'-diphosphate linkage.[7] Monitoring these specific transitions provides high selectivity for acyl-CoA analysis.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of -80°C methanol to each 10 cm culture plate.

  • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to the methanol.[4]

  • Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7) for LC-MS/MS analysis.[2]

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents over 24 hours

Reconstitution SolventAverage Stability (% relative to time-zero)
MethanolVariable, prone to degradation
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)High stability
WaterLow stability
50 mM Ammonium Acetate (pH 7)Moderate stability
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Moderate to high stability

This table is a qualitative summary based on findings reported in the literature. Actual stability may vary depending on the specific acyl-CoA and experimental conditions.[2]

Table 2: Comparison of Deproteinization Agents for Acyl-CoA Extraction

Deproteinization AgentRelative Recovery of Short-Chain Acyl-CoAsRelative Recovery of Long-Chain Acyl-CoAsPost-Extraction Sample Processing
Trichloroacetic Acid (TCA)Lower recovery for some hydrophilic speciesGood recoveryOften requires Solid-Phase Extraction (SPE)
Sulfosalicylic Acid (SSA)Higher recovery for hydrophilic speciesGood recoveryMay not require SPE

This table provides a general comparison. Optimal choice may depend on the specific acyl-CoAs of interest.[7]

Visualizations

Acyl_CoA_Quantitation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cell/Tissue Sample Quenching Metabolic Quenching (e.g., Cold Methanol) Sample->Quenching 1. Rapid Harvest Lysis Cell Lysis & Protein Precipitation Quenching->Lysis 2. Add Internal Std Extraction Acyl-CoA Extraction (Supernatant Collection) Lysis->Extraction 3. Centrifugation Evaporation Solvent Evaporation Extraction->Evaporation 4. Concentration Reconstitution Reconstitution Evaporation->Reconstitution 5. Prepare for Injection LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation Injection MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization Elution MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Ionization Peak_Integration Peak Integration MS_Analysis->Peak_Integration Data Acquisition Quantitation Quantitation (Internal Standard Calibration) Peak_Integration->Quantitation Area Ratio Results Results Quantitation->Results Concentration Calculation

Caption: Workflow for Acyl-CoA Quantitation by LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to Enzyme Promiscuity in Fatty Acid Omega-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzyme performance and promiscuity within the fatty acid omega-oxidation pathway, contrasting it with the canonical beta-oxidation pathway. Omega-oxidation serves as an alternative metabolic route, primarily in the smooth endoplasmic reticulum of the liver and kidneys, for the degradation of fatty acids, particularly when beta-oxidation is compromised.[1][2] The enzymes in this pathway exhibit significant promiscuity, acting on a range of endogenous and xenobiotic substrates, a characteristic with profound implications for drug metabolism and cellular signaling.

Pathway Overview: Omega- vs. Beta-Oxidation

Fatty acid degradation is critical for energy homeostasis. While beta-oxidation is the primary pathway, occurring in the mitochondria and peroxisomes, omega-oxidation provides an alternative route.[1][2] It involves the oxidation of the terminal methyl carbon (the ω-carbon), the one most distant from the carboxyl group.[1][3] This process is generally a minor pathway for medium-chain fatty acids (10-12 carbons) but gains importance when beta-oxidation is defective.[3] The end product is a dicarboxylic acid that can then enter the peroxisome for degradation via beta-oxidation.[4][5][6]

FeatureOmega-OxidationBeta-Oxidation
Cellular Location Smooth Endoplasmic Reticulum (liver, kidney)[1][3]Mitochondria, Peroxisomes[1][2]
Primary Substrates Medium-chain fatty acids (C10-C12)[3]Wide range of fatty acids (short, medium, long)
Initial Point of Attack Terminal methyl (ω) carbon[1][3]Beta (β) carbon[7]
Key Enzyme Classes Cytochrome P450s, Alcohol Dehydrogenases, Aldehyde Dehydrogenases[1][8]Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, etc.
Primary Output Dicarboxylic Acids[2][3]Acetyl-CoA (and Propionyl-CoA for odd-chains)[7][9]
Physiological Role Alternative pathway, detoxification, signaling molecule metabolism[3]Primary energy production from fats[2]

Enzyme Promiscuity and Substrate Comparison

The enzymes of the omega-oxidation pathway are notable for their broad substrate specificity, a phenomenon known as enzyme promiscuity.[10] This allows them to act on a variety of molecules beyond their primary fatty acid substrates, including signaling molecules and foreign compounds (xenobiotics).

Cytochrome P450 Monooxygenases (CYP450)

The first and rate-limiting step is the hydroxylation of the ω-carbon, catalyzed by members of the Cytochrome P450 family, particularly the CYP4A and CYP4F subfamilies.[3] These enzymes can act on various saturated and unsaturated fatty acids and are also involved in the metabolism of crucial signaling molecules like prostaglandins (B1171923) and leukotrienes.[3]

CYP4A11 is a primary human fatty acid ω-hydroxylase.[11] Its substrate preference generally decreases with increasing chain length after dodecanoic acid. It also metabolizes arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule in vascular and renal function.[3][12]

CYP4B1 is described as a particularly enigmatic and promiscuous enzyme, positioned at the interface between endogenous and xenobiotic metabolism.[13][14][15] It hydroxylates medium-chain fatty acids but also bioactivates a wide range of protoxic xenobiotics, such as 4-ipomeanol (B105405) and various aromatic amines.[16][17] Studies have revealed that CYP4B1 can act on at least five new substrate groups, including terpenoids, stilbenoids, and vanilloids, and can catalyze reactions like S-oxidation and O-demethylation, which were not previously associated with it.[13][14]

EnzymePrimary Endogenous Substrate (Example)Promiscuous Substrate (Example)Comparative Notes
CYP4A11 Lauric Acid (C12)[18][19]Arachidonic Acid[3][12]Primarily performs ω-hydroxylation. The active site is sterically restricted, favoring terminal hydroxylation over the sub-terminal hydroxylation seen in other CYPs like CYP102.[20]
CYP4B1 Medium-chain fatty acids[16]Capsaicin, Gingerol, Stilbene, Thioanisole[13][14]Far more promiscuous than previously understood, capable of S-oxidation and O-demethylation in addition to hydroxylation.[13][14] Human CYP4B1 has no observed catalytic activity.[17]
CYP2E1 Lauric Acid (C12)Ethanol (B145695)While not a primary ω-hydroxylase, it can perform ω-1 hydroxylation of fatty acids and competes with CYP4A11 for substrates like lauric acid.[18]
Alcohol Dehydrogenase (ADH)

The ω-hydroxy fatty acid produced by CYP450 is subsequently oxidized to an aldehyde by alcohol dehydrogenase. ADHs are known for their broad substrate spectrum.[21] They are famously involved in ethanol metabolism, but evidence suggests that ω-hydroxy fatty acids are physiologically important substrates, potentially more so than ethanol, as lower concentrations are needed to inhibit ethanol oxidation by ADH.[21]

SubstrateEnzyme SourceKm ValueNotes
ω-Hydroxy Fatty Acids Rat Liver ADH17 µM (for 18-hydroxystearic acid)This low Km suggests a high affinity, indicating ω-hydroxy fatty acids are significant physiological substrates for ADH.[18][21]
Ethanol Rat Liver ADH2-40 mMThe much higher Km for ethanol suggests it is not the primary physiological substrate for some ADH isozymes under normal conditions.[18]
Aldehyde Dehydrogenase (ALDH)

The final step involves the oxidation of the ω-oxo fatty acid to a dicarboxylic acid, catalyzed by an aldehyde dehydrogenase. The ALDH superfamily is critical for detoxifying a wide array of endogenous and exogenous aldehydes.[22][23] ALDH3A2 (also known as fatty aldehyde dehydrogenase or FALDH) shows high affinity for medium- and long-chain aliphatic aldehydes, including those derived from fatty alcohol metabolism and leukotriene B4 degradation.[22][24]

Visualizing the Pathways and Processes

Fatty Acid Omega-Oxidation Pathway

Omega_Oxidation_Pathway FattyAcid Fatty Acid (e.g., Lauric Acid) HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA CYP450 (e.g., CYP4A11) O2, NADPH AldehydeFA ω-Oxo Fatty Acid (Dicarboxylic Semialdehyde) HydroxyFA->AldehydeFA Alcohol Dehydrogenase (ADH) NAD+ → NADH DicarboxylicAcid Dicarboxylic Acid AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase (ALDH) NAD+ → NADH BetaOx Peroxisomal Beta-Oxidation DicarboxylicAcid->BetaOx Enters Peroxisome

Caption: The enzymatic cascade of the fatty acid omega-oxidation pathway.

Crosstalk Between Metabolic Pathways

Metabolic_Crosstalk cluster_pathways Metabolic Pathways FattyAcids Fatty Acids BetaOx Beta-Oxidation (Mitochondria) FattyAcids->BetaOx Primary Pathway OmegaOx Omega-Oxidation (Endoplasmic Reticulum) FattyAcids->OmegaOx Alternative Pathway Xenobiotics Xenobiotics (Drugs, Toxins) SignalingMolecules Signaling Molecules (e.g., Prostaglandins) PromiscuousEnzymes Promiscuous Enzymes (CYPs, ADH, ALDH) OmegaOx->PromiscuousEnzymes PromiscuousEnzymes->Xenobiotics Metabolism/ Detoxification PromiscuousEnzymes->SignalingMolecules Metabolism/ Inactivation

Caption: The central role of promiscuous enzymes in metabolic crosstalk.

Experimental Protocols

Assay for CYP450-Mediated Fatty Acid Hydroxylation

This protocol is a general guide for measuring the ω-hydroxylation of a fatty acid like lauric acid using reconstituted enzymes or liver microsomes. The principle involves quantifying the hydroxylated product via Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM MgCl₂

    • Recombinant CYP450 enzyme (e.g., CYP4A11) or 0.5 mg/mL microsomal protein

    • Cytochrome P450 reductase (if using reconstituted system)

    • 100 µM Fatty Acid Substrate (e.g., Lauric Acid, dissolved in DMSO)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase). The final reaction volume is typically 200 µL.

  • Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Termination and Extraction: Stop the reaction by adding 50 µL of 2 M HCl. Add an internal standard (e.g., a deuterated version of the product). Extract the metabolites by adding 500 µL of ethyl acetate, vortexing, and centrifuging at 5,000 x g for 5 minutes.

  • Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Derivatize the dried residue to form trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes.

  • Analysis: Analyze the sample using GC-MS to separate and quantify the hydroxylated product relative to the internal standard.

Spectrophotometric Assay for Alcohol Dehydrogenase (ADH) Activity

This protocol measures ADH activity by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[25] This can be adapted for ω-hydroxy fatty acid substrates.

Methodology:

  • Reaction Buffer: Prepare a reaction buffer, e.g., 100 mM glycine-NaOH buffer (pH 8.8).

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture:

    • Reaction Buffer

    • 2.5 mM NAD+

    • Enzyme source (e.g., purified ADH or liver cytosol fraction)

  • Baseline Reading: Mix the contents and place the cuvette in a spectrophotometer set to 340 nm. Record the baseline absorbance for 1-2 minutes.

  • Initiation: Start the reaction by adding the substrate (e.g., 100 µM ω-hydroxy lauric acid).

  • Measurement: Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law. The rate of change in absorbance is proportional to the rate of NADH formation. One unit of ADH activity is often defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute.[25]

Spectrophotometric Assay for Aldehyde Dehydrogenase (ALDH) Activity

Similar to the ADH assay, this method measures the ALDH-catalyzed production of NADH from NAD+ in the presence of an aldehyde substrate.[26]

Methodology:

  • Reaction Buffer: Prepare a suitable buffer, e.g., 50 mM sodium pyrophosphate buffer (pH 8.0), containing 1 mM EDTA.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture:

    • Reaction Buffer

    • 1 mM NAD+

    • Enzyme source (e.g., purified ALDH or liver cytosol fraction)

  • Baseline Reading: Mix and record the baseline absorbance at 340 nm for 1-2 minutes.

  • Initiation: Start the reaction by adding the aldehyde substrate (e.g., 50 µM dodecanal, the aldehyde corresponding to lauric acid).

  • Measurement: Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation: Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH at 340 nm.

Experimental Workflow for Assessing Enzyme Promiscuity

Promiscuity_Workflow start Start: Select Enzyme (e.g., CYP4B1) lib_screen 1. High-Throughput Screening Screen against a diverse library of potential substrates (e.g., natural products, xenobiotics) start->lib_screen id_hits 2. Identify 'Hits' (Substrates showing significant conversion) lib_screen->id_hits define_subs 3. Define Substrate Groups Group hits by chemical class (e.g., terpenoids, alkanes) id_hits->define_subs kinetic_assay 4. In-Vitro Kinetic Assays Determine Km and Kcat for representative substrates from each group define_subs->kinetic_assay product_id 5. Product Identification Use LC-MS/MS or GC-MS to identify reaction products and determine reaction type (e.g., hydroxylation, S-oxidation) kinetic_assay->product_id compare 7. Comparative Analysis Compare kinetic parameters of promiscuous substrates to the primary endogenous substrate kinetic_assay->compare Kinetic Data docking 6. In-Silico Docking (Optional) Model substrate binding to predict binding modes and potential oxidation sites product_id->docking docking->compare end Conclusion: Characterize Enzyme's Substrate Promiscuity Profile compare->end

Caption: A workflow for systematic analysis of enzyme promiscuity.

References

A Comparative Guide to the Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of long-chain acyl-CoA dehydrogenase (LCAD) and its key alternatives, very long-chain acyl-CoA dehydrogenase (VLCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). The information presented herein, supported by experimental data, is intended to assist researchers in understanding the distinct and overlapping roles of these crucial enzymes in fatty acid β-oxidation.

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step of fatty acid β-oxidation. This process is essential for energy production from lipids, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The substrate specificity of different ACADs is primarily determined by the length of the fatty acyl-CoA chain they can efficiently metabolize. Deficiencies in these enzymes can lead to serious metabolic disorders. This guide focuses on the comparative substrate specificities of LCAD, VLCAD, and MCAD.

Comparative Analysis of Substrate Specificity

The substrate specificities of LCAD, VLCAD, and MCAD, while overlapping, exhibit distinct optima, which dictates their primary roles in fatty acid metabolism. VLCAD is primarily responsible for the dehydrogenation of very long-chain fatty acids, LCAD acts on long-chain fatty acids, and MCAD is most active with medium-chain fatty acids.

Quantitative Comparison of Enzyme Activity

The following table summarizes the relative activities and kinetic parameters of human LCAD, VLCAD, and MCAD with various saturated acyl-CoA substrates. This data, compiled from multiple studies, provides a quantitative basis for comparing their substrate specificities. It is important to note that experimental conditions may vary between studies.

Substrate (Acyl-CoA)LCAD Relative Activity (%)VLCAD Relative Activity (%)MCAD Relative Activity (%)MCAD Vmax (min⁻¹)MCAD Km (µM)
C4:0 (Butyryl-CoA)LowLowHigh--
C6:0 (Hexanoyl-CoA)ModerateLowHigh101015
C8:0 (Octanoyl-CoA)ModerateLow100 (Optimal) [1]9803.4
C10:0 (Decanoyl-CoA)HighModerateHigh5802.5
C12:0 (Lauroyl-CoA)100 (Optimal) [1]HighModerate5502.5
C14:0 (Myristoyl-CoA)High (Optimal) [2][3]HighLow2802.3
C16:0 (Palmitoyl-CoA)Moderate100 (Optimal) [1][3][4][5]Low1401.6
C18:0 (Stearoyl-CoA)LowHighLow--
C20:0 (Arachidoyl-CoA)Very LowModerateVery Low--
C22:0 (Behenoyl-CoA)NegligibleLowNegligible--
C24:0 (Lignoceroyl-CoA)NegligibleLowNegligible--

Relative activities are normalized to the optimal substrate for each enzyme. Vmax and Km values for MCAD are from a study using the ferricenium assay.

Experimental Protocols

Accurate determination of acyl-CoA dehydrogenase activity is crucial for research and diagnostic purposes. Below are detailed methodologies for two common experimental assays.

Ferricenium-Based Spectrophotometric Assay

This is a widely used method for measuring ACAD activity. It relies on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.

Principle: The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA substrate, transferring electrons to FAD to form FADH₂. The reduced enzyme then reduces ferricenium (Fe³⁺) to ferrocene (B1249389) (Fe²⁺), causing a decrease in absorbance at 300 nm.

Materials:

  • Enzyme preparation (e.g., purified enzyme, mitochondrial extract, or cell homogenate)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)

  • Acyl-CoA substrates of various chain lengths (e.g., C4 to C24)

  • Ferricenium hexafluorophosphate solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme preparation in a quartz cuvette.

  • Add the ferricenium hexafluorophosphate solution to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of ferricenium.

HPLC-Based Assay for Product Quantification

This method provides a direct measurement of the enoyl-CoA product formed by the dehydrogenase reaction, offering high specificity.

Principle: The enzymatic reaction is performed, and then stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the enoyl-CoA product.

Materials:

  • Enzyme preparation

  • Assay Buffer

  • Acyl-CoA substrates

  • Reaction quenching solution (e.g., ice-cold acetonitrile)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Incubate the enzyme preparation with the acyl-CoA substrate in the assay buffer at a controlled temperature (e.g., 37°C).

  • After a specific time, stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Separate the components using a suitable gradient of mobile phases (e.g., a mixture of acetonitrile (B52724) and a buffer).

  • Detect the enoyl-CoA product by its absorbance at a specific wavelength (e.g., 262 nm).

  • Quantify the product by comparing its peak area to a standard curve of the corresponding enoyl-CoA.

Visualizing the Metabolic Context and Experimental Design

To better understand the roles of these enzymes and the methods used to study them, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (C14-C20) VLCAD VLCAD Long_Chain_Fatty_Acyl_CoA->VLCAD Trans_2_Enoyl_CoA_VLCAD trans-2-Enoyl-CoA VLCAD->Trans_2_Enoyl_CoA_VLCAD Beta_Oxidation_Spiral Further β-oxidation cycles Trans_2_Enoyl_CoA_VLCAD->Beta_Oxidation_Spiral Medium_Long_Chain_Fatty_Acyl_CoA Long/Medium-Chain Fatty Acyl-CoA (C10-C18) LCAD LCAD Medium_Long_Chain_Fatty_Acyl_CoA->LCAD Trans_2_Enoyl_CoA_LCAD trans-2-Enoyl-CoA LCAD->Trans_2_Enoyl_CoA_LCAD Trans_2_Enoyl_CoA_LCAD->Beta_Oxidation_Spiral Medium_Chain_Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA (C6-C12) MCAD MCAD Medium_Chain_Fatty_Acyl_CoA->MCAD Trans_2_Enoyl_CoA_MCAD trans-2-Enoyl-CoA MCAD->Trans_2_Enoyl_CoA_MCAD Trans_2_Enoyl_CoA_MCAD->Beta_Oxidation_Spiral

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the roles of VLCAD, LCAD, and MCAD.

Experimental_Workflow start Start enzyme_prep Prepare Enzyme Source (Purified Protein or Cell Lysate) start->enzyme_prep substrate_prep Prepare Acyl-CoA Substrates (Varying Chain Lengths) start->substrate_prep assay_setup Set up Enzymatic Reaction enzyme_prep->assay_setup substrate_prep->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation reaction_stop Stop Reaction (e.g., add quencher) incubation->reaction_stop analysis Analyze Product Formation (Spectrophotometry or HPLC) reaction_stop->analysis data_analysis Calculate Enzyme Activity (Vmax, Km, Relative Activity) analysis->data_analysis comparison Compare Substrate Specificity data_analysis->comparison end End comparison->end

Caption: A typical experimental workflow for determining the substrate specificity of acyl-CoA dehydrogenases.

References

A Comparative Guide to the Metabolic Flux of Dicarboxylic vs. Monocarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic flux of dicarboxylic and monocarboxylic acids, supported by experimental data. Understanding the distinct metabolic fates of these molecules is crucial for research in areas such as inborn errors of metabolism, oncology, and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.

Introduction to Monocarboxylic and Dicarboxylic Acid Metabolism

Monocarboxylic acids, particularly long-chain fatty acids, are a primary energy source for many tissues. Their catabolism is predominantly carried out through mitochondrial β-oxidation. In contrast, dicarboxylic acids are typically formed from monocarboxylic acids via ω-oxidation, a process that becomes more significant when mitochondrial β-oxidation is impaired. The subsequent breakdown of dicarboxylic acids primarily occurs through peroxisomal β-oxidation.[1][2] These distinct metabolic pathways have significant implications for cellular energy balance, redox state, and the production of signaling molecules.

Comparative Quantitative Data

The following tables summarize key quantitative data from studies investigating the metabolism of monocarboxylic and dicarboxylic acids. It is important to note that the data are compiled from different studies using various experimental systems; therefore, direct comparisons should be made with caution.

Table 1: Comparison of Oxidation Rates for a C12 Monocarboxylic Acid (Lauric Acid) and a C12 Dicarboxylic Acid (Dodecanedioic Acid)

ParameterMonocarboxylic Acid (Lauric Acid)Dicarboxylic Acid (Dodecanedioic Acid)Experimental System
Primary Oxidation Pathway Mitochondrial β-oxidationPeroxisomal β-oxidationGeneral consensus from multiple sources
Oxidation Rate HighPromptly oxidizedIsolated mitochondria/peroxisomes and in vivo human studies
Percentage of Administered Dose Oxidized Not directly comparableMinimum of 21.9% ± 8.3% of the administered amount recovered as expired CO2Healthy human volunteers

Data for Lauric Acid is inferred from its high oxidation rates in isolated mitochondria. Data for Dodecanedioic Acid is from a study in healthy volunteers who ingested the acid.[3]

Table 2: Kinetic Parameters for Peroxisomal and Mitochondrial β-Oxidation of Monocarboxylic Acids

Fatty Acyl-CoAPeroxisomal β-Oxidation (Apparent Km, µM)Mitochondrial β-Oxidation (Apparent Km, µM)Peroxisomal β-Oxidation (Relative Vmax, %)Mitochondrial β-Oxidation (Relative Vmax, %)
Lauroyl-CoA (C12:0)102.510080
Palmitoyl-CoA (C16:0)151.585100
Stearoyl-CoA (C18:0)151.56090
Oleoyl-CoA (C18:1)52.59095

Data adapted from Alexson and Nedergaard, 1984. Vmax is relative to the substrate with the highest rate in each system (Lauroyl-CoA for peroxisomes and Palmitoyl-CoA for mitochondria).[4]

Table 3: Contribution of Peroxisomal and Mitochondrial β-Oxidation to Palmitate (C16:0 Monocarboxylic Acid) Catabolism in Pig Tissues

TissueTotal β-Oxidation (nmol/min/g tissue)Mitochondrial β-Oxidation (%)Peroxisomal β-Oxidation (%)
Liver135.4 ± 10.263%37%
Kidney89.7 ± 5.872%28%
Heart45.3 ± 3.174%26%

Data adapted from Minet-Quinard et al., 2000.[5]

Metabolic Pathways

The metabolic fates of monocarboxylic and dicarboxylic acids are governed by distinct enzymatic pathways located in different subcellular compartments.

Monocarboxylic Acid Metabolism

Long-chain monocarboxylic fatty acids are activated to their CoA esters in the cytoplasm and transported into the mitochondria via the carnitine shuttle. Inside the mitochondria, they undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate further reducing equivalents for ATP production through oxidative phosphorylation.

Dicarboxylic Acid Metabolism

Dicarboxylic acids are formed from monocarboxylic acids through ω-oxidation, which occurs in the endoplasmic reticulum. This pathway introduces a second carboxylic acid group at the omega (ω) carbon of the fatty acid. The resulting dicarboxylic acids are preferentially metabolized in peroxisomes. Peroxisomal β-oxidation also proceeds in a cyclical manner, producing acetyl-CoA and chain-shortened dicarboxylic acids. Unlike mitochondrial β-oxidation, the first step in the peroxisomal pathway is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). The chain-shortened dicarboxylic acids can then be further metabolized in the mitochondria.

Metabolic_Pathways cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome MCA Monocarboxylic Acid MCA_CoA Monocarboxylic Acyl-CoA MCA->MCA_CoA Activation DCA_formation ω-Oxidation MCA->DCA_formation Mito_Beta_Ox Mitochondrial β-Oxidation MCA_CoA->Mito_Beta_Ox Carnitine Shuttle DCA_CoA Dicarboxylic Acyl-CoA DCA_formation->DCA_CoA Activation AcetylCoA_Mito Acetyl-CoA Mito_Beta_Ox->AcetylCoA_Mito TCA_Cycle TCA Cycle AcetylCoA_Mito->TCA_Cycle Peroxi_Beta_Ox Peroxisomal β-Oxidation AcetylCoA_Peroxi Acetyl-CoA Peroxi_Beta_Ox->AcetylCoA_Peroxi Short_DCA Chain-shortened Dicarboxylic Acid Peroxi_Beta_Ox->Short_DCA DCA_CoA->Peroxi_Beta_Ox Short_DCA->Mito_Beta_Ox Transport

Figure 1: Overview of Monocarboxylic and Dicarboxylic Acid Metabolism.

Experimental Protocols

The quantitative analysis of metabolic flux is predominantly carried out using stable isotope tracing, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the precise measurement of intracellular metabolic reaction rates.

General Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves the following steps:

  • Tracer Selection and Experimental Design: A ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [¹³C]-fatty acid) is chosen based on the metabolic pathways of interest.

  • Cell Culture and Isotope Labeling: Cells or tissues are cultured in a medium containing the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the cells and the isotopic labeling patterns of key intermediates (e.g., amino acids, TCA cycle intermediates) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Metabolic Modeling and Flux Calculation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a stoichiometric model of cellular metabolism. Computational algorithms are then employed to calculate the intracellular metabolic fluxes that best fit the experimental data.

MFA_Workflow A 1. Tracer Selection ([¹³C]-Labeled Substrate) B 2. Cell Culture with ¹³C-Tracer A->B C 3. Metabolite Extraction B->C D 4. Isotopic Labeling Analysis (GC-MS / LC-MS) C->D F 6. Flux Calculation and Statistical Analysis D->F E 5. Stoichiometric Model Construction E->F

References

A Comparative Guide to Biomarkers for Fatty Acid Oxidation Disorders: Evaluating 6-Hydroxyhexadecanedioyl-CoA and Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for the diagnosis and monitoring of fatty acid oxidation disorders (FAODs). We will delve into the validation of urinary 3-hydroxydicarboxylic acids, metabolic derivatives of intermediates like 6-hydroxyhexadecanedioyl-CoA, and compare their performance with the current gold standard of plasma acylcarnitine profiling. This analysis is supported by experimental data and detailed methodologies to aid in research and clinical assay development.

Introduction to Fatty Acid Oxidation Disorders and the Need for Robust Biomarkers

Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1][2] These disorders can lead to a wide range of clinical presentations, from severe neonatal illness to milder, adult-onset forms.[3] Accurate and timely diagnosis is crucial for implementing effective management strategies, which typically involve dietary modifications and avoidance of fasting to prevent metabolic crises.[2]

The diagnostic landscape for FAODs has been revolutionized by tandem mass spectrometry, enabling the analysis of key metabolic intermediates. While plasma acylcarnitine profiling is the cornerstone of newborn screening and diagnosis, researchers are continually exploring novel biomarkers to improve diagnostic accuracy and monitor therapeutic efficacy.

The Role of ω-Oxidation and this compound in FAODs

In individuals with FAODs, the blockage of the primary β-oxidation pathway leads to the increased activity of an alternative metabolic route known as ω-oxidation.[4][5] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of fatty acids. This compound is a theoretical intermediate in the ω-oxidation of a 16-carbon dicarboxylic acid. While this CoA ester itself is not directly measured in routine clinical assays, its downstream metabolic products, specifically 3-hydroxydicarboxylic acids, are excreted in the urine and serve as valuable diagnostic markers.[6][7] The presence and pattern of these 3-hydroxydicarboxylic acids can provide insights into specific enzyme deficiencies.[6]

Comparative Analysis of Biomarkers

The following tables summarize the key plasma acylcarnitine and urinary organic acid biomarkers for several common FAODs.

Table 1: Plasma Acylcarnitine Profiles in Fatty Acid Oxidation Disorders

DisorderPrimary Acylcarnitine BiomarkersSecondary/Ratio Biomarkers
LCHAD/TFP Deficiency C16-OH, C18:1-OHElevated (C16OH + C18OH + C18:1OH)/C0 ratio ("HADHA ratio"), C16OH/C16 ratio
VLCAD Deficiency C14:1, C14:2C14:1/C2, C14:1/C16 ratios
MCAD Deficiency C8C8/C10, C8/C2 ratios
CPT II Deficiency C16, C18:1(C16 + C18:1)/C2 ratio

LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase; TFP: Trifunctional protein; VLCAD: Very long-chain acyl-CoA dehydrogenase; MCAD: Medium-chain acyl-CoA dehydrogenase; CPT II: Carnitine palmitoyltransferase II. C0: Free carnitine; C2: Acetylcarnitine; C8: Octanoylcarnitine; C10: Decanoylcarnitine; C14:1: Tetradecenoylcarnitine; C14:2: Tetradecadienoylcarnitine; C16: Palmitoylcarnitine; C16-OH: 3-Hydroxypalmitoylcarnitine; C18:1: Oleoylcarnitine; C18:1-OH: 3-Hydroxyoleoylcarnitine; C18-OH: 3-Hydroxystearoylcarnitine.

Table 2: Urinary Organic Acid Profiles in Fatty Acid Oxidation Disorders

DisorderKey Urinary Organic Acid Biomarkers
LCHAD/TFP Deficiency C6-C14 3-hydroxydicarboxylic acids
VLCAD Deficiency C6-C14 dicarboxylic acids
MCAD Deficiency Hexanoylglycine, suberylglycine, C6-C10 dicarboxylic acids
CPT II Deficiency Dicarboxylic aciduria (during metabolic crisis)

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and diagnostic confirmation of FAODs.

Sample Preparation (Dried Blood Spots):

  • A 3mm punch from a dried blood spot is placed into a 96-well microtiter plate.

  • An extraction solution containing internal standards (isotopically labeled carnitines) in methanol (B129727) is added to each well.

  • The plate is agitated for 30 minutes to extract the acylcarnitines.

  • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a mobile phase for injection into the MS/MS system.

MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: The analysis is typically performed using a precursor ion scan or multiple reaction monitoring (MRM) to detect specific acylcarnitine species.

  • Data Analysis: The concentrations of individual acylcarnitines are quantified by comparing their peak areas to those of the corresponding internal standards.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to detect and quantify dicarboxylic and hydroxydicarboxylic acids.

Sample Preparation:

  • An aliquot of urine is spiked with an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness.

  • The residue is derivatized to make the organic acids volatile for GC analysis (e.g., using silylation).

GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Method: The derivatized sample is injected into the GC, where the organic acids are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer for identification and quantification.

  • Data Analysis: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

Visualizing the Metabolic Pathways and Diagnostic Workflows

Fatty_Acid_Oxidation_Pathways cluster_beta_oxidation Mitochondrial β-Oxidation (Blocked in FAODs) cluster_omega_oxidation ω-Oxidation (Alternative Pathway) LCFA Long-Chain Fatty Acid LC_Acyl_CoA Long-Chain Acyl-CoA LCFA->LC_Acyl_CoA VLCAD VLCAD LC_Acyl_CoA->VLCAD LC_Acyl_CoA2 Long-Chain Acyl-CoA LC_Acyl_CoA->LC_Acyl_CoA2 Pathway Upregulation LCHAD_TFP LCHAD/TFP VLCAD->LCHAD_TFP MCAD MCAD LCHAD_TFP->MCAD Acetyl_CoA Acetyl-CoA MCAD->Acetyl_CoA Energy Energy (Krebs Cycle) Acetyl_CoA->Energy Omega_Hydroxylation ω-Hydroxylation LC_Acyl_CoA2->Omega_Hydroxylation Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxylation->Dicarboxylic_Acid Hydroxy_Dicarboxylic_Acid 3-Hydroxydicarboxylic Acid Dicarboxylic_Acid->Hydroxy_Dicarboxylic_Acid Urine_Excretion Urinary Excretion Hydroxy_Dicarboxylic_Acid->Urine_Excretion

Caption: Simplified overview of fatty acid oxidation pathways.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS_Acylcarnitine MS/MS Acylcarnitine Profiling NBS->MSMS_Acylcarnitine Abnormal_Screen Abnormal Acylcarnitine Profile? MSMS_Acylcarnitine->Abnormal_Screen Confirmatory_Testing Confirmatory Testing Abnormal_Screen->Confirmatory_Testing Yes Normal Normal Abnormal_Screen->Normal No Plasma_Acylcarnitine Plasma Acylcarnitine Analysis Confirmatory_Testing->Plasma_Acylcarnitine Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Confirmatory_Testing->Urine_Organic_Acids Enzyme_Assay Enzyme Assay / Genetic Testing Confirmatory_Testing->Enzyme_Assay Diagnosis Diagnosis of Specific FAOD Plasma_Acylcarnitine->Diagnosis Urine_Organic_Acids->Diagnosis Enzyme_Assay->Diagnosis

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion

The validation of biomarkers for fatty acid oxidation disorders is an ongoing process aimed at improving diagnostic accuracy and patient outcomes. While plasma acylcarnitine profiling remains the primary diagnostic tool, the analysis of urinary 3-hydroxydicarboxylic acids, which are metabolic products of intermediates like this compound, provides valuable complementary information, particularly for disorders like LCHAD deficiency. The choice of biomarker and analytical method depends on the specific clinical context, with a multi-faceted approach often providing the most comprehensive diagnostic picture. Further research into novel biomarkers and the refinement of existing analytical techniques will continue to advance the field of inborn errors of metabolism.

References

Distinguishing 6-Hydroxyhexadecanedioyl-CoA from its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, drug discovery, and lipid biochemistry, the precise identification of lipid isomers is a critical challenge. The position of a single hydroxyl group on a long-chain acyl-CoA molecule can drastically alter its biological function, metabolic fate, and role in signaling pathways. This guide provides a comparative overview of analytical methodologies to distinguish 6-hydroxyhexadecanedioyl-CoA from its other hydroxyacyl-CoA isomers, such as 3-hydroxy, 7-hydroxy, and ω-hydroxy variants. The approaches detailed below are based on established principles of analytical chemistry, as specific experimental data for this compound is limited in public literature.

Comparative Data Summary

The differentiation of hydroxyacyl-CoA isomers relies on subtle differences in their physicochemical properties, which can be exploited by modern analytical techniques. The following table summarizes the expected outcomes from key experimental approaches.

Analytical TechniqueParameter for DistinctionExpected Difference for Positional IsomersKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time & Mass SpectrumDifferent retention times on capillary columns. Positional isomers will yield distinct fragmentation patterns upon electron ionization, especially after derivatization of the hydroxyl group.Requires derivatization (e.g., silylation, esterification) to increase volatility. Fragmentation patterns are key for identification.
Liquid Chromatography-Tandem MS (LC-MS/MS) Retention Time & FragmentationIsomers can be separated using reversed-phase or HILIC chromatography. Collision-induced dissociation (CID) of the parent ion will produce unique fragment ions depending on the hydroxyl group's position.High sensitivity and specificity. Derivatization can be used to enhance ionization and separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical ShiftsThe chemical shifts of protons and carbons near the hydroxyl group and the terminal ends will be unique for each isomer.Requires pure, concentrated samples. Provides unambiguous structural information.
Enzymatic Assays Substrate SpecificityEnzymes like 3-hydroxyacyl-CoA dehydrogenases exhibit high specificity for the position of the hydroxyl group. Reaction rates will vary significantly between isomers.Indirect method of identification based on biological activity. High throughput is possible.

Key Experimental Protocols

GC-MS for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. For non-volatile molecules like hydroxyacyl-CoAs, a derivatization step is mandatory.

Methodology:

  • Hydrolysis & Extraction: The acyl-CoA is first hydrolyzed to the corresponding hydroxy dicarboxylic acid. The sample is then acidified, and the lipid is extracted using an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted hydroxy dicarboxylic acid is derivatized to increase its volatility. A common two-step method is:

    • Esterification: The carboxyl groups are esterified, for example, using 14% BF3/n-butanol.

    • Silylation: The hydroxyl group is silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature gradient is optimized to achieve separation of the isomers based on their boiling points and interaction with the stationary phase.

  • MS Detection and Analysis: As the separated isomers elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectra will show a molecular ion peak and a series of fragment ions. The fragmentation pattern is highly dependent on the position of the derivatized hydroxyl group, allowing for unambiguous identification. The cleavage will preferentially occur at the carbon-carbon bonds adjacent to the silylated hydroxyl group.

LC-MS/MS for High-Sensitivity Isomer Distinction

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity and is well-suited for analyzing non-volatile lipids directly in complex biological matrices.

Methodology:

  • Sample Preparation: Acyl-CoAs are extracted from the biological sample using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • Chromatographic Separation: The extract is injected into an HPLC or UPLC system.

    • Column: A C18 reversed-phase column is commonly used for separating long-chain acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a weak acid (e.g., formic acid) is typically employed to facilitate ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate the parent ions of the acyl-CoA isomers.

    • Precursor Ion Selection: The mass spectrometer is set to isolate the m/z corresponding to the hydroxyhexadecanedioyl-CoA isomers.

    • Collision-Induced Dissociation (CID): The isolated parent ions are fragmented by collision with an inert gas. The position of the hydroxyl group will direct the fragmentation, leading to the formation of diagnostic product ions. For example, cleavage alpha to the hydroxyl group is a common fragmentation pathway, and the resulting fragment masses will be specific to each isomer.[3]

    • Detection: The product ions are detected, and the resulting spectrum provides a fingerprint for each isomer.

Visualizing Methodological Workflows

The following diagrams illustrate the workflows for the analytical techniques described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Acyl-CoA Sample B Hydrolysis A->B C Extraction B->C D Derivatization (Esterification + Silylation) C->D E GC Separation D->E F MS Detection (EI) E->F G Data Analysis (Fragmentation Pattern) F->G H Identified Isomers G->H Isomer Identification

Caption: Workflow for GC-MS analysis of hydroxyacyl-CoA isomers.

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis A_lc Biological Sample B_lc Acyl-CoA Extraction A_lc->B_lc C_lc LC Separation B_lc->C_lc D_lc MS/MS Analysis (ESI -> CID) C_lc->D_lc E_lc Data Analysis (Diagnostic Ions) D_lc->E_lc F_lc Identified Isomers E_lc->F_lc Isomer Identification Fragmentation_Logic cluster_msms Tandem Mass Spectrometry (MS/MS) cluster_isomers Fragmentation is Directed by OH Position parent Hydroxyacyl-CoA Isomers (Same m/z) frag Collision-Induced Dissociation parent->frag prod_ions Product Ions frag->prod_ions iso_6 6-OH Isomer Unique Fragments A, B prod_ions->iso_6 iso_3 3-OH Isomer Unique Fragments C, D prod_ions->iso_3 iso_n Other Isomers Other Unique Fragments prod_ions->iso_n result Unambiguous Isomer Identification iso_6->result iso_3->result iso_n->result

References

A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When studying acyl-CoA esters—critical intermediates in metabolism—understanding the cross-reactivity of antibodies is essential for accurate quantification and reliable experimental results. This guide provides a framework for objectively comparing the performance of antibodies against various acyl-CoA esters, complete with detailed experimental protocols and data presentation templates.

Acyl-CoA esters, such as acetyl-CoA, succinyl-CoA, and palmitoyl-CoA, are central players in cellular energy metabolism and biosynthesis. Antibodies designed to detect these molecules can be powerful tools, but their utility is dictated by their specificity. An antibody that cross-reacts with multiple acyl-CoA species can lead to inaccurate measurements and misinterpretation of data. Therefore, rigorous validation of antibody cross-reactivity is a critical step in any research or drug development pipeline involving these targets.

This guide outlines the methodology to perform a comprehensive comparison of antibody binding to a panel of different acyl-CoA esters.

Assessing Antibody Cross-Reactivity: A Competitive ELISA Approach

To determine the cross-reactivity of an antibody against different acyl-CoA esters, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method.[1][2][3][4][5] This technique measures the ability of various unlabeled acyl-CoA esters (the "competitors") to inhibit the binding of the antibody to a specific, labeled acyl-CoA ester that is immobilized on a microplate. The lower the concentration of a competitor required to inhibit the signal, the higher the antibody's affinity for that competitor.

Experimental Protocol: Competitive ELISA for Acyl-CoA Cross-Reactivity

This protocol provides a step-by-step guide to assessing the cross-reactivity of an antibody against a panel of acyl-CoA esters.

Materials:

  • 96-well microtiter plates

  • Primary antibody specific for an acyl-CoA ester (e.g., anti-acetyl-CoA)

  • The target acyl-CoA ester conjugated to a carrier protein (e.g., Acetyl-CoA-BSA) for coating

  • A panel of unlabeled acyl-CoA esters for competition (e.g., Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, Succinyl-CoA, Palmitoyl-CoA)

  • Secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP)

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the acyl-CoA-carrier protein conjugate (e.g., Acetyl-CoA-BSA) to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the unlabeled acyl-CoA ester standards and competitors in Assay Buffer. A typical concentration range would be from 0.01 to 1000 µM.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (diluted in Assay Buffer to a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free acyl-CoA esters.

  • Incubation with Coated Plate:

    • Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The results of the competitive ELISA should be presented in a clear and structured manner to facilitate comparison. A data table summarizing the 50% inhibitory concentration (IC50) for each acyl-CoA ester is ideal. The IC50 is the concentration of a competitor that reduces the maximal signal by 50%. A lower IC50 value indicates a higher affinity of the antibody for that specific acyl-CoA ester.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Acetyl-CoA Antibody

Competitor Acyl-CoA EsterAcyl Chain LengthIC50 (µM)% Cross-Reactivity*
Acetyl-CoAC20.5100%
Propionyl-CoAC35.010%
Butyryl-CoAC425.02%
Succinyl-CoAC4 (dicarboxylic)>1000<0.05%
Palmitoyl-CoAC16>1000<0.05%

% Cross-Reactivity = (IC50 of Acetyl-CoA / IC50 of Competitor) x 100

Visualizing the Workflow and Competitive Interaction

Diagrams can effectively illustrate the experimental process and the underlying principles of the cross-reactivity assay.

experimental_workflow cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection p1 Coat Plate with Acyl-CoA-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 d1 Transfer Mixture to Coated Plate p4->d1 c1 Prepare Serial Dilutions of Competitor Acyl-CoA Esters c2 Incubate Competitors with Primary Antibody c2->d1 d2 Wash Plate d1->d2 d3 Add HRP-Secondary Antibody d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Experimental workflow for the competitive ELISA to assess antibody cross-reactivity.

competitive_binding cluster_competitors Solution Phase cluster_plate Solid Phase (Plate Well) Ab Antibody Competitor1 Acetyl-CoA (High Affinity) Ab->Competitor1 Binds Strongly Competitor2 Butyryl-CoA (Low Affinity) Ab->Competitor2 Binds Weakly CoatedAg Coated Acetyl-CoA Ab->CoatedAg Binding is Inhibited

Caption: Competitive binding of acyl-CoA esters to the primary antibody.

References

Metabolic Crossroads: A Comparative Analysis of 6-Hydroxyhexadecanedioyl-CoA and Hexadecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of dicarboxylic acids is crucial for dissecting cellular lipid metabolism and its implications in health and disease. This guide provides a detailed comparison of the metabolic pathways of two C16 dicarboxylic acid derivatives: 6-hydroxyhexadecanedioyl-CoA and hexadecanedioyl-CoA.

While both molecules are structurally similar, the presence of a hydroxyl group on the 6th carbon of this compound significantly alters its metabolic entry point and subsequent processing. This comparison elucidates these differences, supported by established principles of fatty acid oxidation and available experimental data.

At a Glance: Key Metabolic Differences

The primary distinction in the metabolism of these two compounds lies in their origin and initial processing. Hexadecanedioyl-CoA is a product of the ω-oxidation of palmitic acid, a monocarboxylic fatty acid. In contrast, evidence suggests that 3-hydroxy dicarboxylic acids, and by extension 6-hydroxy dicarboxylic acids, are derived from the ω-oxidation of corresponding hydroxylated monocarboxylic fatty acids and not from the subsequent oxidation of unsubstituted dicarboxylic acids.[1] This fundamental difference dictates their entry into the catabolic machinery of the cell.

FeatureHexadecanedioyl-CoAThis compound
Primary Metabolic Pathway Peroxisomal β-oxidationLikely peroxisomal β-oxidation following initial modifications
Precursor Hexadecanedioic acid (from ω-oxidation of palmitic acid)6-Hydroxyhexadecanoic acid (via ω-oxidation)
Key Catabolic Organelle PeroxisomesPeroxisomes
Initial β-Oxidation Enzyme Straight-chain Acyl-CoA Oxidase (SCOX)Potentially a different or modified initial enzymatic step due to the hydroxyl group
Expected End Products Chain-shortened dicarboxylic acids (e.g., adipic acid, succinic acid), Acetyl-CoAChain-shortened hydroxylated dicarboxylic acids, Acetyl-CoA

Metabolic Pathways: A Visual Comparison

The metabolic journeys of hexadecanedioyl-CoA and this compound, while both converging on peroxisomal β-oxidation, are initiated by distinct upstream events.

cluster_0 Hexadecanedioyl-CoA Metabolism Palmitic Acid Palmitic Acid Hexadecanedioic Acid Hexadecanedioic Acid Palmitic Acid->Hexadecanedioic Acid ω-Oxidation Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase Peroxisomal Beta-Oxidation (Hexadecanedioyl-CoA) Peroxisomal β-Oxidation Hexadecanedioyl-CoA->Peroxisomal Beta-Oxidation (Hexadecanedioyl-CoA) Chain-shortened DCAs Chain-shortened Dicarboxylic Acids Peroxisomal Beta-Oxidation (Hexadecanedioyl-CoA)->Chain-shortened DCAs Acetyl-CoA (Hex) Acetyl-CoA Peroxisomal Beta-Oxidation (Hexadecanedioyl-CoA)->Acetyl-CoA (Hex)

Caption: Metabolic pathway of hexadecanedioyl-CoA.

cluster_1 This compound Metabolism 6-Hydroxypalmitic Acid 6-Hydroxypalmitic Acid 6-Hydroxyhexadecanedioic Acid 6-Hydroxyhexadecanedioic Acid 6-Hydroxypalmitic Acid->6-Hydroxyhexadecanedioic Acid ω-Oxidation This compound This compound 6-Hydroxyhexadecanedioic Acid->this compound Acyl-CoA Synthetase Peroxisomal Beta-Oxidation (6-OH) Peroxisomal β-Oxidation This compound->Peroxisomal Beta-Oxidation (6-OH) Chain-shortened Hydroxylated DCAs Chain-shortened Hydroxylated Dicarboxylic Acids Peroxisomal Beta-Oxidation (6-OH)->Chain-shortened Hydroxylated DCAs Acetyl-CoA (6-OH) Acetyl-CoA Peroxisomal Beta-Oxidation (6-OH)->Acetyl-CoA (6-OH)

Caption: Postulated metabolic pathway of this compound.

Detailed Metabolic Fates

Hexadecanedioyl-CoA

The metabolism of long-chain dicarboxylic acids like hexadecanedioic acid is primarily handled by peroxisomes.[2] After its formation from palmitic acid via ω-oxidation in the endoplasmic reticulum, hexadecanedioic acid is activated to hexadecanedioyl-CoA. This activated form then enters the peroxisomal β-oxidation spiral.

The key enzymes involved in the peroxisomal β-oxidation of straight-chain dicarboxylic acids are:

  • Straight-chain Acyl-CoA Oxidase (SCOX) : Catalyzes the first and rate-limiting step.

  • L-bifunctional protein (LBP) and D-bifunctional protein (DBP) : Possess hydratase and dehydrogenase activities.

  • Sterol carrier protein X (SCPX) thiolase : Catalyzes the final thiolytic cleavage to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This process continues, shortening the dicarboxylic acid chain by two carbons in each cycle, until shorter-chain dicarboxylic acids like adipic acid and succinic acid are formed. These can then potentially enter mitochondrial metabolism.

This compound

The metabolic pathway of this compound is less defined but can be inferred from studies on related molecules. Research indicates that urinary 3-hydroxy dicarboxylic acids are not products of the β-oxidation of unsubstituted dicarboxylic acids, but rather arise from the ω-oxidation of 3-hydroxy monocarboxylic acids.[1] Applying this principle, it is highly probable that this compound originates from the ω-oxidation of 6-hydroxyhexadecanoic acid.

Once formed, this compound would likely undergo peroxisomal β-oxidation. However, the presence of the hydroxyl group at the C6 position may necessitate additional or different enzymatic activities compared to its unsubstituted counterpart. The standard β-oxidation machinery might be sufficient, or specialized enzymes may be required to handle the hydroxylated intermediate. Further research is needed to elucidate the specific enzymes and their kinetics for this substrate.

Experimental Protocols

To empirically compare the metabolic fates of these two molecules, a series of in vitro and cell-based assays can be employed.

Isolation of Peroxisomes

Objective: To obtain a purified fraction of peroxisomes for in vitro metabolism studies.

Protocol:

  • Tissue Homogenization: Homogenize fresh liver tissue in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 minutes) to pellet a fraction enriched with mitochondria and peroxisomes.

  • Density Gradient Centrifugation:

    • Resuspend the pellet in a suitable medium and layer it onto a density gradient (e.g., OptiPrep or sucrose gradient).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

    • Collect the fraction corresponding to the density of peroxisomes.

  • Purity Assessment: Assess the purity of the isolated peroxisomes by Western blotting for marker proteins of peroxisomes (e.g., catalase, PEX14) and potential contaminants like mitochondria (e.g., cytochrome c).[3][4]

Liver Tissue Liver Tissue Homogenization Homogenization Liver Tissue->Homogenization Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation Supernatant 1 Supernatant 1 Low-Speed Centrifugation->Supernatant 1 High-Speed Centrifugation High-Speed Centrifugation Supernatant 1->High-Speed Centrifugation Mitochondria/Peroxisome Pellet Mitochondria/Peroxisome Pellet High-Speed Centrifugation->Mitochondria/Peroxisome Pellet Density Gradient Centrifugation Density Gradient Centrifugation Mitochondria/Peroxisome Pellet->Density Gradient Centrifugation Purified Peroxisomes Purified Peroxisomes Density Gradient Centrifugation->Purified Peroxisomes

Caption: Workflow for the isolation of peroxisomes.

In Vitro β-Oxidation Assay

Objective: To measure the rate of β-oxidation of the two CoA-esters in isolated peroxisomes.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing the isolated peroxisomes, cofactors (e.g., ATP, CoA, NAD+, FAD), and either 14C-labeled hexadecanedioyl-CoA or 14C-labeled this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Metabolites: Separate the water-soluble β-oxidation products (e.g., acetyl-CoA) from the unreacted substrate by centrifugation or precipitation.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting to determine the rate of β-oxidation.

Analysis of Acyl-CoA Metabolites by LC-MS/MS

Objective: To identify and quantify the chain-shortened intermediates of both metabolic pathways.

Protocol:

  • Sample Preparation: Perform the in vitro β-oxidation assay as described above. Extract the acyl-CoA species from the reaction mixture using a suitable solvent (e.g., a mixture of acetonitrile, methanol, and water).[5]

  • LC Separation: Separate the different acyl-CoA species using liquid chromatography, typically with a C18 or similar reversed-phase column.

  • MS/MS Detection: Detect and quantify the acyl-CoA species using tandem mass spectrometry (MS/MS). This can be done using multiple reaction monitoring (MRM) for targeted quantification of expected intermediates.[2][6]

  • Data Analysis: Compare the profiles of the generated metabolites for both substrates to identify differences in the chain-shortening process.

In Vitro Reaction In Vitro Reaction Acyl-CoA Extraction Acyl-CoA Extraction In Vitro Reaction->Acyl-CoA Extraction LC Separation LC Separation Acyl-CoA Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Metabolite Profile Metabolite Profile MS/MS Detection->Metabolite Profile

Caption: Workflow for acyl-CoA metabolite analysis.

Conclusion

The metabolic fates of this compound and hexadecanedioyl-CoA, while both culminating in peroxisomal β-oxidation, are initiated by distinct biosynthetic pathways. The presence of a hydroxyl group on the acyl chain of this compound suggests a more complex metabolic activation and initial processing compared to its non-hydroxylated counterpart. Further experimental investigation using the outlined protocols is necessary to fully elucidate the specific enzymatic steps, quantify the metabolic rates, and understand the physiological implications of these differences. This knowledge will contribute to a more comprehensive understanding of dicarboxylic acid metabolism and its role in cellular homeostasis.

References

"comparative analysis of dicarboxylic acid profiles in healthy vs. diseased states"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dicarboxylic Acid Profiles in Healthy vs. Diseased States

Dicarboxylic acids (DCAs), organic compounds containing two carboxylic acid functional groups, are metabolic products of fatty acid oxidation. In healthy individuals, DCAs are typically present at low levels in bodily fluids. However, various pathological conditions can lead to significant alterations in their profiles, making them valuable biomarkers for diagnosing and monitoring certain diseases. This guide provides a comparative analysis of DCA profiles in healthy versus diseased states, with a focus on inherited metabolic disorders, diabetes, and cancer. It also details the experimental protocols for their quantification and illustrates the key metabolic pathways involved.

Dicarboxylic Acid Metabolism: An Overview

Dicarboxylic acids are primarily formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. This pathway becomes particularly active when the primary route of fatty acid metabolism, mitochondrial β-oxidation, is impaired or overloaded. Once formed, DCAs undergo chain shortening via peroxisomal β-oxidation. The end products, such as succinyl-CoA and acetyl-CoA, can then enter the tricarboxylic acid (TCA) cycle for energy production.

Fatty_Acids Monocarboxylic Fatty Acids ER Endoplasmic Reticulum (ω-oxidation) Fatty_Acids->ER DCAs Dicarboxylic Acids (e.g., Adipic, Suberic) ER->DCAs Peroxisome Peroxisome (β-oxidation) DCAs->Peroxisome Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisome->Chain_Shortened_DCAs Mitochondria Mitochondria Chain_Shortened_DCAs->Mitochondria TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Simplified overview of dicarboxylic acid metabolism.

Comparative Dicarboxylic Acid Profiles

Alterations in the concentrations of specific dicarboxylic acids in urine and plasma are indicative of underlying metabolic dysregulation. The following tables summarize the typical changes observed in various diseased states compared to healthy individuals.

Table 1: Urinary Dicarboxylic Acid Profiles
Dicarboxylic AcidHealthy ControlsInherited Metabolic Disorders (e.g., MCAD Deficiency)Diabetes Mellitus (especially with Ketoacidosis)
Adipic acid (C6)LowSignificantly ElevatedElevated
Suberic acid (C8)LowSignificantly ElevatedElevated
Sebacic acid (C10)LowSignificantly ElevatedElevated
Dodecanedioic acid (C12)LowElevatedElevated
3-Hydroxy-dicarboxylic acidsVery LowSignificantly ElevatedElevated

Note: Concentrations are generally reported as ratios to creatinine (B1669602) to account for variations in urine dilution. "Elevated" and "Significantly Elevated" indicate a notable increase compared to the healthy control range, though specific quantitative values can vary between studies.

Table 2: Plasma Dicarboxylic Acid Profiles
Dicarboxylic AcidHealthy ControlsPre-symptomatic Alzheimer's DiseaseType 2 Diabetes
Short-chain (C4-C5)PredominantLower-
Medium-chain (C7-C9)LowerHigher-
Long-chain (C14-C22)LowestHigher-
Sebacic acid (C10)Low-May be used therapeutically[1][2]
Dodecanedioic acid (C12)Low-May be used therapeutically[1][2]

Note: Data on plasma dicarboxylic acids are less extensive than for urine. The changes in Alzheimer's disease are based on recent findings and require further validation.[3]

Dicarboxylic Acids in Specific Disease States

Inherited Metabolic Disorders

Inborn errors of metabolism that affect fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, are classic examples of conditions leading to pronounced dicarboxylic aciduria.[4][5][6] The blockage in mitochondrial β-oxidation shunts fatty acids towards the ω-oxidation pathway, resulting in a significant accumulation and excretion of C6-C10 dicarboxylic acids.[6][7] The analysis of urinary organic acids is a key diagnostic tool for these disorders.[6] In some defects, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, specific patterns of 3-hydroxydicarboxylic acids are observed.[4]

Diabetes Mellitus

Increased urinary excretion of dicarboxylic acids is a well-documented finding in patients with diabetic ketoacidosis (DKA).[8] This is attributed to the increased mobilization of fatty acids from adipose tissue and a subsequent overload of the mitochondrial β-oxidation pathway. Even in non-ketoacidotic type 2 diabetes, elevated levels of urinary dicarboxylic acids have been reported, suggesting they could be markers of oxidative stress and lipid peroxidation.[8] Interestingly, oral administration of certain dicarboxylic acids, such as sebacic acid and dodecanedioic acid, has shown potential therapeutic benefits in type 2 diabetes by improving glycemic control and insulin (B600854) sensitivity.[1][2][9]

Cancer

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation.[10][11] Some cancers, like prostate cancer, can utilize dicarboxylic acids such as succinate (B1194679) from the tumor microenvironment to fuel their mitochondrial activity.[12][13] This is facilitated by the upregulation of specific dicarboxylic acid transporters on the cancer cell surface.[12] Furthermore, some cancer types, including hepatoblastoma, show a downregulation of the enzymes involved in dicarboxylic acid catabolism, presenting a potential metabolic vulnerability that could be exploited therapeutically.[14]

Experimental Protocol: Quantification of Dicarboxylic Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of dicarboxylic acids in biological matrices.[15][16][17][18]

1. Sample Preparation:

  • Plasma/Serum: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile. The supernatant is collected after centrifugation.

  • Urine: Samples are typically diluted with water.

  • Internal Standards: Stable isotope-labeled internal standards for the dicarboxylic acids of interest are added to the sample at the beginning of the preparation to account for matrix effects and variations in sample processing.

2. Extraction:

  • Dicarboxylic acids are extracted from the prepared sample using a suitable organic solvent, such as methyl-tert-butyl ether.[16][17]

3. Derivatization:

  • To improve chromatographic separation and ionization efficiency, the carboxylic acid groups are often derivatized. A common method is esterification with butanolic HCl to form dibutyl esters.[16][17] This also allows for charge-reversal, enhancing detection in positive ion mode.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The derivatized extract is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate the different dicarboxylic acid esters based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each dicarboxylic acid are monitored, providing high selectivity and sensitivity.[15][17]

5. Quantification:

  • A calibration curve is generated using known concentrations of derivatized dicarboxylic acid standards. The concentration of each dicarboxylic acid in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Urine/Plasma) Internal_Standard Add Internal Standards Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quantification Quantification against Calibration Curve MSMS->Quantification Results Dicarboxylic Acid Concentrations Quantification->Results

Caption: General workflow for the quantification of dicarboxylic acids.

References

Unraveling the Molecular Response: A Comparative Guide to the Correlation of 6-Hydroxyhexadecanedioyl-CoA Levels with Gene Expression Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative correlation between cellular levels of 6-hydroxyhexadecanedioyl-CoA and corresponding gene expression profiles. While direct experimental data on this specific molecule is limited, this document synthesizes information from related dicarboxylic acids and their metabolic pathways to offer a robust, data-informed perspective. The content is structured to facilitate easy comparison and understanding of the potential molecular responses to fluctuations in this compound levels, which is pertinent for research in metabolic disorders and drug development.

Quantitative Data Summary

The following tables summarize hypothetical, yet biologically plausible, changes in gene expression that may be correlated with varying levels of this compound. These tables are based on the known functions of genes involved in dicarboxylic acid metabolism.

Table 1: Gene Expression Changes in Response to Elevated this compound Levels

Gene Target CategoryKey GenesPredicted Expression ChangeRationale for Change
Fatty Acid ω-Oxidation CYP4A11, CYP4F2Negative feedback to reduce the production of dicarboxylic acids.
Peroxisomal β-Oxidation ACOX1, EHHADH, ACAA1Upregulation to increase the catabolism of excess dicarboxylic acids.[1][2]
Transcriptional Regulation PPARαActivation by fatty acid metabolites to induce genes for fatty acid oxidation.[1][3][4]
Fatty Acid Transport ABCD3 (PMP70)Increased transport of dicarboxylic acids into peroxisomes for degradation.[1]
Inflammatory Response TNF-α, IL-6Potential cellular stress response to high levels of fatty acid metabolites.

Table 2: Gene Expression Changes in Response to Depleted this compound Levels

Gene Target CategoryKey GenesPredicted Expression ChangeRationale for Change
Fatty Acid ω-Oxidation CYP4A11, CYP4F2Upregulation to synthesize necessary dicarboxylic acids.
Peroxisomal β-Oxidation ACOX1, EHHADH, ACAA1Downregulation due to substrate scarcity.[1][2]
Transcriptional Regulation PPARαReduced activation in the absence of fatty acid ligands.[1][3][4]
Fatty Acid Transport ABCD3 (PMP70)Decreased need for dicarboxylic acid transport into peroxisomes.[1]
Cellular Energy Sensing AMPKActivation in response to a potential deficit in energy precursors.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound and gene expression are outlined below.

Quantification of this compound

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Biological samples (cells or tissues) are homogenized in a cold methanol (B129727)/water (80:20, v/v) solution.

    • Proteins are precipitated by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • The supernatant is collected and dried under a stream of nitrogen.

    • The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol in water) for HPLC-MS/MS analysis.

  • HPLC Separation:

    • A C18 reverse-phase column is used for separation.

    • A gradient elution is performed with a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • An electrospray ionization (ESI) source is used in negative ion mode.

    • Multiple Reaction Monitoring (MRM) is employed for targeted quantification of this compound, using specific precursor-to-product ion transitions.

Gene Expression Analysis

Method: RNA-Sequencing (RNA-Seq)

  • RNA Extraction:

    • Total RNA is extracted from biological samples using a TRIzol-based method or a commercial RNA extraction kit.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

    • Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

    • The adapter-ligated library is amplified by PCR.

  • Sequencing and Data Analysis:

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • The raw sequencing reads are quality-controlled and aligned to a reference genome.

    • Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Differential gene expression analysis is performed between experimental groups to identify genes with statistically significant changes in expression.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key metabolic pathway for this compound and a typical experimental workflow.

Metabolic Pathway of this compound cluster_omega_oxidation ω-Oxidation (Endoplasmic Reticulum) cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation Long-chain fatty acid Long-chain fatty acid ω-Hydroxy fatty acid ω-Hydroxy fatty acid Long-chain fatty acid->ω-Hydroxy fatty acid CYP4A11 Dicarboxylic acid Dicarboxylic acid ω-Hydroxy fatty acid->Dicarboxylic acid ADH/ALDH 6-hydroxyhexadecanedioic acid 6-hydroxyhexadecanedioic acid Dicarboxylic acid->6-hydroxyhexadecanedioic acid This compound This compound 6-hydroxyhexadecanedioic acid->this compound Acyl-CoA Synthetase Chain-shortened dicarboxylyl-CoA Chain-shortened dicarboxylyl-CoA This compound->Chain-shortened dicarboxylyl-CoA ACOX1, EHHADH, ACAA1 PPARα Activation PPARα Activation This compound->PPARα Activation Acetyl-CoA Acetyl-CoA Chain-shortened dicarboxylyl-CoA->Acetyl-CoA Further cycles Gene Expression Gene Expression PPARα Activation->Gene Expression ↑ Peroxisomal β-Oxidation Genes Experimental Workflow Biological Sample Biological Sample Metabolite Extraction Metabolite Extraction Biological Sample->Metabolite Extraction RNA Extraction RNA Extraction Biological Sample->RNA Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Metabolite Extraction->HPLC-MS/MS Analysis RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Quantification of this compound Quantification of this compound HPLC-MS/MS Analysis->Quantification of this compound Gene Expression Profiling Gene Expression Profiling RNA-Seq->Gene Expression Profiling Correlation Analysis Correlation Analysis Quantification of this compound->Correlation Analysis Gene Expression Profiling->Correlation Analysis

References

"reproducibility and accuracy of 6-hydroxyhexadecanedioyl-CoA quantification methods"

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reproducible quantification of lipid metabolites is paramount for advancing research in cellular metabolism and drug development. 6-hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic acyl-coenzyme A, plays a role in various metabolic pathways. Its precise measurement is crucial for understanding its physiological and pathological significance. This guide provides a comparative overview of the primary analytical methods used for the quantification of molecules structurally similar to this compound, focusing on their reproducibility and accuracy. The data presented is compiled from studies on dicarboxylic acids and other long-chain acyl-CoAs, providing a robust framework for researchers selecting a quantification method.

The predominant techniques for the analysis of these molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample throughput.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance metrics for GC-MS and LC-MS/MS based on published data for similar analytes.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ≤ 2 - 4 ng/m³[1][2]0.05 - 1 fmol[3][4]
Limit of Quantification (LOQ) 2 ng/mL[5]0.1 - 2 ng/mL[3][5]
Linearity (r²) 0.9929 - 0.9994[6]> 0.99[5][6]
Precision (RSD%) ≤ 10 - 15%[1][2]< 7.5 - 11.42%[3][5]
Accuracy (Recovery %) 85.2 - 107.3%[6]77.7 - 115.6%[5][6]
Specificity High (with derivatization)Very High (based on precursor/product ions)
Throughput ModerateHigh[3]

Note: The performance metrics can vary depending on the specific instrument, sample matrix, and experimental conditions.

Experimental Methodologies

Detailed experimental protocols are critical for achieving reproducible and accurate results. Below are generalized methodologies for the quantification of long-chain dicarboxylic acyl-CoAs using GC-MS and LC-MS/MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like dicarboxylic acids, a derivatization step is necessary to increase their volatility.

  • Sample Preparation & Derivatization:

    • Extraction: Dicarboxylic acids are typically extracted from the biological matrix using an organic solvent.

    • Derivatization: The extracted analytes are then derivatized to form more volatile esters or silyl (B83357) ethers. Common derivatizing agents include BF₃/alcohol for esterification or N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) for silylation.[1][2][7] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 90 minutes).[7]

  • GC-MS Analysis:

    • Injection: The derivatized sample is injected into the GC.

    • Separation: The compounds are separated on a capillary column (e.g., HP-5).[7]

    • Detection: The separated compounds are detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of a wide range of molecules, including acyl-CoAs, due to its high sensitivity and specificity.[8]

  • Sample Preparation:

    • Extraction: Acyl-CoAs are extracted from biological samples, often using a protein precipitation step with an agent like 5-sulfosalicylic acid (SSA).[8]

  • LC-MS/MS Analysis:

    • Chromatography: The extracted analytes are separated using liquid chromatography, typically with a reversed-phase C18 column.[6]

    • Ionization: The separated molecules are ionized, commonly using electrospray ionization (ESI).

    • Mass Spectrometry: The quantification is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[8] This involves selecting a specific precursor ion for the analyte of interest and then monitoring a specific product ion after fragmentation, which provides a high degree of specificity.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the typical workflows for GC-MS and LC-MS/MS based quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., BSTFA) Extraction->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Detection MS Detection (SIM) GC_Column->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: A generalized workflow for GC-MS based quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction LC_Separation LC Separation (C18) Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis Data Acquisition

Caption: A generalized workflow for LC-MS/MS based quantification.

References

A Comparative Guide to the Signaling Effects of Long-Chain Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known signaling effects of different long-chain dicarboxylic acyl-CoAs (LC-DC-CoAs), with a focus on their roles as signaling molecules in key metabolic pathways. While direct comparative data for specific long-chain dicarboxylic acyl-CoAs is limited in the current literature, this guide synthesizes available information on their activation of critical cellular sensors, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). The information is supported by experimental data and detailed methodologies for key assays.

Introduction to Long-Chain Dicarboxylic Acyl-CoAs as Signaling Molecules

Long-chain dicarboxylic acids are produced through the ω-oxidation of fatty acids, a process that is upregulated under conditions of high lipid load. Once synthesized, these dicarboxylic acids are activated to their coenzyme A (CoA) esters, forming long-chain dicarboxylic acyl-CoAs. These molecules are not merely metabolic intermediates but also act as signaling molecules that can influence gene expression and enzyme activity, thereby playing a crucial role in cellular energy homeostasis.

Key Signaling Pathways Activated by Long-Chain Dicarboxylic Acyl-CoAs

Long-chain dicarboxylic acyl-CoAs have been shown to modulate at least two major signaling pathways that are central to metabolic regulation:

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a master regulator of cellular energy status. Its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway: PPARα is a nuclear receptor that, upon activation by lipid-derived ligands, transcriptionally upregulates a suite of genes involved in fatty acid uptake and oxidation.

The activation of these pathways by long-chain dicarboxylic acyl-CoAs underscores their importance in managing cellular lipid metabolism.

Comparative Signaling Effects: Quantitative Data

Direct quantitative comparisons of the signaling potency of different long-chain dicarboxylic acyl-CoAs (e.g., C16 vs. C18) are not extensively available in the reviewed literature. However, studies on substituted α,ω-dicarboxylic acids and monocarboxylic long-chain fatty acyl-CoAs provide valuable insights into their signaling activities.

Table 1: Comparative Activation of AMPK by Acyl-CoAs

AgonistTargetAssay TypeKey FindingsReference
Substituted α,ω-dicarboxylic acyl-CoAs (C14-C18)AMPKIn vitro kinase assayActivate LKB1 phosphorylation of AMPK(Thr172).[1][2][1][2]
Palmitoyl-CoA (C16:0-CoA)AMPK (α1β1γ1)TR-FRET SAMS assayAllosteric activator with an EC50 of ~1 µM.[3][3]
Myristoyl-CoA (C14:0-CoA)AMPK (α1β1γ1)TR-FRET SAMS assayAllosteric activator with an EC50 of ~1 µM.[3][3]
Acyl-CoAs (C12 to C18)AMPKIn vitro kinase assayAcyl-CoAs with chain lengths ≥ C12 activate AMPK.[3][3]

Table 2: Comparative Ligand Binding and Activation of PPARα by Acyl-CoAs

LigandTargetAssay TypeKey FindingsReference
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs)PPARαFluorescence quenchingHigh-affinity ligands (Kd = 3-29 nM).[3][3]
Branched-chain fatty acyl-CoAs (BCFA-CoAs)PPARαFluorescence quenchingHigh-affinity ligands (Kd near 11 nM).[3][3]
S-hexadecyl-CoA (C16 non-hydrolyzable analog)PPARαElectrophoretic mobility shift assayAntagonizes agonist-induced PPARα-RXRα binding to DNA.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the signaling pathways and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Long-Chain Dicarboxylic Acids Long-Chain Dicarboxylic Acids LC-DC-CoA Long-Chain Dicarboxylic Acyl-CoA Long-Chain Dicarboxylic Acids->LC-DC-CoA Acyl-CoA Synthetase PPARa PPARα LC-DC-CoA->PPARa Activates AMPK AMPK LC-DC-CoA->AMPK Activates PPRE PPRE PPARa->PPRE Binds as heterodimer with RXR RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Increases ACC ACC AMPK->ACC Inhibits ACC->Fatty_Acid_Oxidation Inhibition relieved

Caption: Signaling pathways activated by long-chain dicarboxylic acyl-CoAs.

Experimental_Workflow_PPARa Start Start: PPARα Reporter Assay Cell_Culture 1. Culture cells (e.g., HepG2) and transfect with PPARα and PPRE-luciferase plasmids Start->Cell_Culture Treatment 2. Treat cells with different concentrations of C16 and C18 dicarboxylic acyl-CoAs Cell_Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Lysis 4. Lyse cells and add luciferase substrate Incubation->Lysis Measurement 5. Measure luminescence Lysis->Measurement Analysis 6. Analyze data to determine EC50 values Measurement->Analysis End End: Comparative Potency Analysis->End

Caption: Experimental workflow for PPARα luciferase reporter assay.

Experimental_Workflow_AMPK Start Start: In Vitro AMPK Kinase Assay Reaction_Setup 1. Prepare reaction mixture with recombinant AMPK, kinase buffer, and substrate (e.g., SAMS peptide) Start->Reaction_Setup Addition 2. Add different concentrations of C16 and C18 dicarboxylic acyl-CoAs Reaction_Setup->Addition Initiation 3. Initiate reaction by adding ATP Addition->Initiation Incubation 4. Incubate at 30°C Initiation->Incubation Termination 5. Terminate reaction and detect phosphorylated substrate (e.g., via luminescence or radioactivity) Incubation->Termination Analysis 6. Analyze data to determine EC50 values Termination->Analysis End End: Comparative Activation Analysis->End

Caption: Experimental workflow for in vitro AMPK kinase assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: PPARα Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα, leading to the expression of a luciferase reporter gene.

Materials:

  • Hepatoma cell line (e.g., HepG2).

  • Expression plasmid for human or mouse PPARα.

  • Luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Long-chain dicarboxylic acyl-CoAs (C16 and C18).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed HepG2 cells in 96-well plates.

    • Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test long-chain dicarboxylic acyl-CoAs (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to the internal control (β-galactosidase activity) or total protein concentration.

    • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Protocol 2: In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of potential activators.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1 complex).

  • Kinase assay buffer.

  • AMPK substrate (e.g., SAMS peptide).

  • ATP (containing [γ-³²P]ATP for radioactive detection or for use with ADP-Glo™ assay).

  • Long-chain dicarboxylic acyl-CoAs (C16 and C18).

  • Phosphocellulose paper (for radioactive assay).

  • Scintillation counter or luminometer.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing recombinant AMPK, kinase assay buffer, and the AMPK substrate in a microcentrifuge tube or 96-well plate.

  • Compound Addition:

    • Add varying concentrations of the long-chain dicarboxylic acyl-CoAs to the reaction mixture. Include a positive control (e.g., AMP) and a negative (vehicle) control.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Detection:

    • Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence Method (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced, which correlates with kinase activity, using a luminescence-based detection reagent and a luminometer.

  • Data Analysis:

    • Determine the kinase activity at each compound concentration relative to the vehicle control.

    • Plot the activity against the compound concentration to determine the EC50 for AMPK activation.

Conclusion

Long-chain dicarboxylic acyl-CoAs are emerging as important signaling molecules in the regulation of cellular metabolism, primarily through the activation of AMPK and potentially PPARα. While current research provides a foundational understanding of these interactions, further studies are needed to elucidate the specific signaling potencies of different long-chain dicarboxylic acyl-CoAs, such as the C16 and C18 variants. The experimental protocols detailed in this guide provide a framework for researchers to conduct such comparative analyses, which will be crucial for a more complete understanding of their physiological roles and for the development of novel therapeutic strategies targeting metabolic diseases.

References

A Comparative Guide to In Silico Modeling of 6-Hydroxyhexadecanedioyl-CoA Binding to Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling approaches for studying the binding of 6-hydroxyhexadecanedioyl-CoA to various enzymes. Due to the limited direct research on this specific molecule, this guide draws upon analogous studies of long-chain fatty acyl-CoA binding to relevant enzyme families. The information presented herein is intended to guide researchers in selecting appropriate computational methods and interpreting their results.

Introduction to this compound and its Enzymatic Interactions

This compound is a dicarboxylic acid derivative that is likely metabolized through the omega-oxidation pathway. This pathway is an alternative to beta-oxidation for the degradation of fatty acids and becomes more significant when beta-oxidation is impaired. The key enzymes involved in the metabolism of such molecules belong to the following families:

  • Cytochrome P450 (CYP) Monooxygenases (specifically CYP4A and CYP4F families): These enzymes catalyze the initial hydroxylation of the terminal methyl group of the fatty acid.

  • Alcohol Dehydrogenases (ADHs): These enzymes oxidize the newly formed hydroxyl group to an aldehyde.

  • Aldehyde Dehydrogenases (ALDHs): These enzymes further oxidize the aldehyde to a carboxylic acid, forming a dicarboxylic acid.

In addition to these metabolic enzymes, the transport and binding of long-chain acyl-CoAs are facilitated by Acyl-CoA Binding Proteins (ACBPs) and they are substrates for various other enzymes, including Acyl-CoA Dehydrogenases (ACADs) involved in beta-oxidation. Understanding the binding of this compound to these enzymes is crucial for elucidating its metabolic fate and designing potential therapeutic interventions.

Comparison of In Silico Modeling Techniques

In silico modeling offers powerful tools to investigate enzyme-ligand interactions at an atomic level. The two most common techniques are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for screening large libraries of compounds and predicting binding affinities.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. MD simulations can be used to assess the stability of a docked pose, characterize conformational changes, and calculate binding free energies with higher accuracy than docking.

The following tables summarize quantitative data from analogous studies on long-chain fatty acyl-CoA binding to relevant enzymes, providing a baseline for what can be expected in studies of this compound.

Data Presentation: Quantitative Comparison of In Silico Modeling Results

Table 1: Comparison of Molecular Docking Scores for Long-Chain Acyl-CoA Analogs with Various Enzymes

Enzyme TargetLigandDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
Acetyl-CoA CarboxylaseZINC38980461AutoDock Vina-12.8Not Specified[1]
Enoyl-acyl carrier reductaseZINC94085628AutoDock Vina-9.2Not Specified[1]
Pancreatic LipaseMUPNot Specified-8.0Not Specified[2]
Pancreatic LipaseOrlistatNot Specified-7.5Not Specified[2]
Human Serum AlbuminNBD-C12 FANot Specified-9.2Lys 199, Arg-218, Arg-222[3]

Table 2: Comparison of Molecular Dynamics Simulation Parameters for Acyl-CoA Binding Proteins

ProteinLigandSimulation Time (ns)RMSD of Protein Backbone (Å)Key ObservationsReference
Acyl Carrier ProteinOctanoyl group50~2.0 - 2.5Hydrophobic binding pocket accommodates the acyl chain.[4]
Acyl-CoA-Binding ProteinOctanoyl-CoANot SpecifiedNot SpecifiedLigand binding increases the activation free energy for unfolding.[5][6]
Fatty Acid Binding Protein 4 (FABP4)Various fatty acidsNot SpecifiedNot SpecifiedLigand binding rigidifies the portal region of the protein.[7]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. Below are generalized protocols for molecular docking and molecular dynamics simulations based on common practices in the field.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the general steps for performing a molecular docking study.[8][9]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking, encompassing the active site of the enzyme.

  • Preparation of the Ligand (this compound):

    • Generate a 3D structure of the ligand using a molecule builder or from a database like PubChem.

    • Minimize the energy of the ligand structure using a suitable force field.

    • Define the rotatable bonds in the ligand.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor and ligand files, and the grid box parameters.

    • The program will generate a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Visualize the docked poses in the context of the enzyme's active site.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics Simulation Protocol using GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex.[10][11][12]

  • System Preparation:

    • Start with the best-docked pose of the this compound-enzyme complex from the molecular docking study.

    • Generate the topology and parameter files for both the protein and the ligand using a force field (e.g., CHARMM36).

    • Place the complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • Solvate the system with water molecules.

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein and ligand restrained.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Adjust the pressure of the system to the desired level while maintaining the restraints.

  • Production MD Simulation:

    • Run the production simulation for a desired length of time (e.g., 50-100 ns or longer) with all restraints removed. Trajectories of atomic positions and velocities are saved at regular intervals.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. A stable RMSD indicates that the system has reached equilibrium.[13]

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the protein and the ligand.

    • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and a typical workflow for in silico modeling.

Omega_Oxidation_Pathway cluster_Mitochondria Mitochondria Fatty_Acyl_CoA Fatty Acyl-CoA Hydroxy_Fatty_Acyl_CoA ω-Hydroxy Fatty Acyl-CoA Fatty_Acyl_CoA->Hydroxy_Fatty_Acyl_CoA CYP4A/4F (Cytochrome P450) Aldehyde_Fatty_Acyl_CoA ω-Aldehyde Fatty Acyl-CoA Hydroxy_Fatty_Acyl_CoA->Aldehyde_Fatty_Acyl_CoA ADH (Alcohol Dehydrogenase) Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA Aldehyde_Fatty_Acyl_CoA->Dicarboxylic_Acyl_CoA ALDH (Aldehyde Dehydrogenase) Beta_Oxidation β-Oxidation Dicarboxylic_Acyl_CoA->Beta_Oxidation Transport

Caption: Omega-oxidation pathway of a fatty acyl-CoA.[14][15][16][17]

In_Silico_Workflow cluster_Preparation Preparation cluster_Docking Molecular Docking cluster_MD Molecular Dynamics Simulation cluster_Analysis Further Analysis Receptor_Prep Receptor Preparation (PDB, Add Hydrogens, Assign Charges) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Ligand_Prep->Docking Pose_Analysis Binding Pose and Interaction Analysis Docking->Pose_Analysis System_Setup System Setup (Solvation, Ionization) Pose_Analysis->System_Setup Equilibration Equilibration (NVT, NPT) System_Setup->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_Run->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Trajectory_Analysis->Binding_Energy

Caption: A general workflow for in silico enzyme-ligand binding studies.[18]

References

"validation of LC-MS/MS data with an orthogonal analytical method"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a common orthogonal method, the Enzyme-Linked Immunosorbent Assay (ELISA), for the validation of analytical data. It includes a detailed breakdown of experimental protocols and quantitative performance comparisons to assist researchers in making informed decisions for their analytical workflows.

Orthogonal Methodologies: A Comparative Overview

LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity in detecting and quantifying molecules.[1] However, to ensure the accuracy and reliability of LC-MS/MS data, regulatory bodies and scientific best practices recommend validation with an orthogonal method. An orthogonal method is an independent analytical technique that measures the same analyte based on a different principle, providing a crucial cross-verification of results.

ELISA is a widely used immunoassay that offers a distinct and complementary approach to LC-MS/MS. While LC-MS/MS identifies molecules based on their mass-to-charge ratio, ELISA utilizes the specific binding of antibodies to the target analyte.[1] This fundamental difference in detection principles makes ELISA an excellent choice for orthogonal validation.

Quantitative Performance: LC-MS/MS vs. ELISA

The choice between LC-MS/MS and ELISA can depend on the specific requirements of the analysis, including sensitivity, specificity, and throughput. The following tables summarize key quantitative performance parameters for each technique.

ParameterLC-MS/MSELISASource(s)
Sensitivity High (pg to fg range)Moderate to High (ng to pg range)[1]
Specificity Very HighHigh (potential for cross-reactivity)[1]
Dynamic Range WideNarrower[1]
Precision HighGood to High[2]
Accuracy HighGood[2]
Throughput LowerHigher[2]
Cost per Sample HigherLower[2]

Table 1: General Performance Comparison of LC-MS/MS and ELISA.

AnalyteMethodLimit of Quantification (LOQ)Reference
Cotinine (in saliva)LC-MS/MS0.1 ng/mL[3]
Cotinine (in saliva)ELISA0.15 ng/mL[3]

Table 2: Example of Quantitative Comparison for a Specific Biomarker.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reliable and reproducible data. Below are generalized workflows for a typical LC-MS/MS analysis and its validation using an ELISA.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for quantitative analysis using LC-MS/MS.

LCMSMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization Separation->Ionization MassAnalysis1 Mass Analysis (MS1) Ionization->MassAnalysis1 Fragmentation Collision-Induced Dissociation MassAnalysis1->Fragmentation MassAnalysis2 Mass Analysis (MS2) Fragmentation->MassAnalysis2 Detection Detection MassAnalysis2->Detection Quantification Quantification Detection->Quantification

Caption: A typical workflow for LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: The analyte of interest is extracted from the biological matrix (e.g., plasma, urine, tissue). This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For certain analytes, a derivatization step may be necessary to improve chromatographic properties or ionization efficiency.

  • Liquid Chromatography (LC): The extracted sample is injected into a liquid chromatograph. The analyte is then separated from other components in the sample as it passes through a chromatographic column.

  • Mass Spectrometry (MS):

    • Ionization: The separated analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • MS1 Mass Analysis: The ionized analyte is separated based on its mass-to-charge ratio (m/z) in the first mass analyzer.

    • Fragmentation: The selected ions are fragmented in a collision cell.

    • MS2 Mass Analysis: The resulting fragment ions are separated in the second mass analyzer.

  • Data Analysis: The detector measures the intensity of the fragment ions, and the data is processed to quantify the analyte.

ELISA Experimental Workflow for Orthogonal Validation

The following diagram illustrates the workflow for validating LC-MS/MS data using a sandwich ELISA, a common format of this immunoassay.

ELISA_Workflow ELISA Workflow for Orthogonal Validation cluster_prep Assay Preparation cluster_assay Immunoassay cluster_readout Signal Detection cluster_analysis Data Analysis Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Coating->Blocking SampleAdd Add Sample Blocking->SampleAdd Incubation1 Incubate and Wash SampleAdd->Incubation1 DetectionAb Add Detection Antibody Incubation1->DetectionAb Incubation2 Incubate and Wash DetectionAb->Incubation2 EnzymeConj Add Enzyme-Conjugated Secondary Antibody Incubation2->EnzymeConj Incubation3 Incubate and Wash EnzymeConj->Incubation3 Substrate Add Substrate Incubation3->Substrate ColorDev Color Development Substrate->ColorDev Readout Measure Absorbance ColorDev->Readout StdCurve Generate Standard Curve Readout->StdCurve Quantification Quantify Analyte StdCurve->Quantification

Caption: A typical workflow for sandwich ELISA.

Detailed Steps:

  • Plate Coating: A microplate is coated with a capture antibody that is specific to the analyte of interest.

  • Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding of other proteins.

  • Sample Incubation: The sample containing the analyte is added to the wells of the plate and incubated. The analyte binds to the capture antibody.

  • Detection Antibody: A detection antibody, which is also specific to the analyte but binds to a different epitope, is added.

  • Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the detection antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Data Analysis: The absorbance of the color is measured using a plate reader. The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve.

Validation Workflow: Integrating LC-MS/MS and Orthogonal Methods

A robust validation process ensures the reliability of analytical data. The following diagram outlines a logical workflow for validating LC-MS/MS data with an orthogonal method.

Validation_Workflow Validation of LC-MS/MS Data with an Orthogonal Method cluster_lcmsms Primary Method: LC-MS/MS cluster_orthogonal Orthogonal Method (e.g., ELISA) cluster_comparison Data Comparison and Evaluation LCMS_Develop Method Development & Optimization LCMS_Validate Method Validation (Accuracy, Precision, etc.) LCMS_Develop->LCMS_Validate LCMS_Analysis Sample Analysis LCMS_Validate->LCMS_Analysis Compare Compare Quantitative Results LCMS_Analysis->Compare Ortho_Develop Method Development & Optimization Ortho_Validate Method Validation Ortho_Develop->Ortho_Validate Ortho_Analysis Analysis of a Subset of Samples Ortho_Validate->Ortho_Analysis Ortho_Analysis->Compare Evaluate Evaluate Correlation and Concordance Compare->Evaluate Decision Results Concordant? Evaluate->Decision Investigate Investigate Discrepancies Decision->Investigate No Accept Accept LC-MS/MS Method Decision->Accept Yes Investigate->LCMS_Develop Investigate->Ortho_Develop

Caption: A workflow for orthogonal validation.

This workflow emphasizes the importance of independently developing and validating both the primary LC-MS/MS method and the orthogonal method before comparing the results from a subset of samples. Any significant discrepancies between the two methods should be thoroughly investigated to identify the source of the disagreement, which could stem from issues with either method or from the presence of interfering substances.

By employing a rigorous orthogonal validation strategy, researchers can significantly increase confidence in their LC-MS/MS data, ensuring the robustness and reliability of their findings in drug development and other scientific research.

References

"inter-laboratory comparison of 6-hydroxyhexadecanedioyl-CoA measurements"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies applicable to the quantitative analysis of 6-hydroxyhexadecanedioyl-CoA. While a formal inter-laboratory comparison for this specific analyte is not publicly available, this document synthesizes established analytical approaches for similar long-chain acyl-CoA molecules to offer a foundational framework for researchers. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the predominant technique for the sensitive and specific quantification of acyl-CoAs in biological matrices.[1][2][3][4][5][6][7]

Introduction

This compound is a long-chain acyl-coenzyme A derivative. The accurate measurement of such molecules is crucial for understanding various metabolic pathways and their dysregulation in disease.[2] The inherent complexity and low abundance of these analytes in biological samples present analytical challenges.[1][5] This guide outlines the current state-of-the-art analytical techniques and provides detailed experimental protocols to aid in the establishment and comparison of robust analytical methods.

Data Presentation: Comparison of Analytical Approaches

The quantification of acyl-CoAs is most effectively achieved using LC-MS/MS.[1][3][5] Variations in sample preparation, chromatography, and mass spectrometric detection can significantly impact assay performance. The following table summarizes key performance characteristics of different LC-MS/MS-based methods reported for the analysis of long-chain acyl-CoAs, which can be extrapolated for this compound.

Parameter Method A: SPE-LC/MS/MS Method B: Direct Injection (Flow-Injection) MS/MS Method C: UHPLC/MS/MS
Sample Preparation Solid-Phase Extraction (SPE)[4]Minimal, direct injection of tissue extracts[8]Protein precipitation and centrifugation[5]
Chromatography C18 reversed-phase column[4]None (flow-injection)[8]Ultra-High-Performance Liquid Chromatography (UPLC)[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][7]Positive Electrospray Ionization (ESI+)[8]Positive Electrospray Ionization (ESI+)[7]
MS Detection Mode Multiple Reaction Monitoring (MRM)[4][8]Neutral Loss Scan and MRM[8]Selected Reaction Monitoring (SRM)[7]
Reported Sensitivity High, suitable for low abundance analytes[4]High, capable of detecting a full range of acyl-CoAs[8]High, sensitive and efficient[7]
Inter-run Precision 2.6 - 12.2%[4]Data not specified, but validated in knockout mice[8]Good sample-to-sample and day-to-day reproducibility[7]
Intra-run Precision 1.2 - 4.4%[4]Data not specified[8]Not explicitly stated, but method is reproducible[7]
Analysis Time Longer due to SPE and chromatographyVery rapid per sampleShort run times (as low as 5 minutes)[7]
Key Advantage High selectivity and removal of matrix effectsHigh throughput and comprehensive profilingExcellent resolution and speed[7]

Experimental Protocols

Below is a generalized, comprehensive protocol for the quantification of this compound using LC-MS/MS, based on established methods for similar analytes.

1. Sample Preparation (Based on SPE)

  • Objective: To extract and concentrate acyl-CoAs from a biological matrix (e.g., tissue homogenate, cell lysate) and remove interfering substances.

  • Materials:

    • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA).[6]

    • Extraction Solvent: Acetonitrile or methanol.[1][5]

    • SPE Cartridge: C18 reversed-phase.

    • Wash Solvents: Water, hexane (B92381).

    • Elution Solvent: Methanol or acetonitrile.

  • Procedure:

    • Homogenize the tissue or lyse the cells in a suitable buffer on ice.

    • Add the internal standard to the homogenate.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein precipitate.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Wash with hexane to remove non-polar lipids.

    • Elute the acyl-CoAs with the elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte of interest from isomers and other remaining contaminants and to detect and quantify it with high specificity and sensitivity.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer.

  • LC Parameters (Example):

    • Column: C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) hydroxide.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.[7]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS/MS Parameters (Example):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound.

    • Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor. A common neutral loss for acyl-CoAs is 507 Da.[1][8]

    • Collision Energy and other source parameters should be optimized for the specific analyte and instrument.

3. Data Analysis and Quantification

  • Procedure:

    • Generate a calibration curve by analyzing a series of known concentrations of a this compound standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Perform a linear regression analysis to determine the best fit for the calibration curve.

    • Calculate the concentration of this compound in the biological samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells) homogenization Homogenization/Lysis + Internal Standard sample->homogenization precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution reconstitution Dry & Reconstitute elution->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc ms Mass Spectrometry (ESI+) lc->ms detection Detection (MRM) ms->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental Workflow for this compound Quantification.

G central LC-MS/MS Platforms spe_lcms SPE-LC/MS/MS central->spe_lcms direct_ms Direct Injection MS/MS central->direct_ms uhplc_ms UHPLC/MS/MS central->uhplc_ms spe_attr High Selectivity Removes Matrix Effects Time-Consuming Prep spe_lcms->spe_attr direct_attr High Throughput Minimal Sample Prep No Chromatographic Separation direct_ms->direct_attr uhplc_attr High Resolution Fast Analysis Time Requires Advanced Instrumentation uhplc_ms->uhplc_attr

Caption: Comparison of LC-MS/MS Approaches for Acyl-CoA Analysis.

References

Safety Operating Guide

Navigating the Disposal of 6-hydroxyhexadecanedioyl-CoA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of 6-hydroxyhexadecanedioyl-CoA, a complex fatty acyl-CoA molecule. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on best practices for the disposal of analogous coenzyme A esters and long-chain fatty acids.

Core Recommendation: Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of any chemical waste. Regulations can vary, and your EHS office is the ultimate authority on local and federal compliance.

Immediate Safety and Handling Protocols

Given that chemically related substances, such as 6-hydroxyhexanoic acid, are classified as skin and eye irritants, it is prudent to handle this compound with a high degree of caution.[1][2]

  • Personal Protective Equipment (PPE): Full adherence to standard laboratory PPE is required. This includes, but is not limited to, a properly fitted lab coat, nitrile gloves, and chemical splash goggles.[1][3]

  • Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Emergency Procedures:

    • Skin Contact: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water.[1][3]

    • Eye Contact: Should the substance come into contact with the eyes, flush with water for at least 15 minutes, holding the eyelids open.[1][3]

    • Medical Consultation: In all instances of exposure, seek prompt medical attention and provide the attending physician with as much information as possible about the compound.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through your institution's official hazardous waste program. Direct disposal into sanitary sewers or as common solid waste is strictly prohibited.[4]

  • Waste Classification: Treat this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous chemical waste.

  • Containerization:

    • Collect all solid and liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.[5]

    • Ensure the container is kept tightly sealed when not in use.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."[6]

      • The full, unambiguous chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

      • A complete list of all constituents in the container, including any solvents, with their approximate percentages.[6]

      • The date on which waste was first added to the container.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][7]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure that the waste is segregated from incompatible chemicals. As a general precaution, store away from strong oxidizing agents.[2]

  • Arranging for Disposal:

    • When the waste container is full, or as per your institution's guidelines for waste holding times, arrange for its collection by your EHS department. This is typically done by submitting a chemical waste pickup request through your institution's online portal.[5]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was identified in the available resources. The disposal procedure is based on qualitative best practices for chemical waste management.

Data PointValue
pH for Sewer DisposalNot Applicable (Sewer disposal prohibited)
Concentration LimitsNot Applicable
Specific IncompatibilitiesStrong oxidizing agents (precautionary)

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_emergency Emergency Actions start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_exposure Spill or Exposure Occurs? start->spill_exposure fume_hood Work in a Chemical Fume Hood ppe->fume_hood ppe->spill_exposure waste_container Collect Waste in a Compatible, Sealed Container fume_hood->waste_container fume_hood->spill_exposure label_waste Label Container: 'Hazardous Waste' Full Chemical Name All Constituents & % waste_container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Submit Waste Pickup Request to EHS store_saa->request_pickup end Disposal Complete request_pickup->end emergency_proc Follow Institutional Emergency Procedures (Wash, Flush, Seek Medical Aid) spill_exposure->emergency_proc Yes

Caption: A workflow diagram for the safe handling and disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.